molecular formula C11H12BrN3 B3033855 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine CAS No. 1225794-45-5

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Cat. No.: B3033855
CAS No.: 1225794-45-5
M. Wt: 266.14
InChI Key: ZXTHKFSIAFQNJJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine ( 1225794-45-5) is a high-purity brominated pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H12BrN3 and a molecular weight of 266.14, this compound serves as a versatile chemical building block, particularly in the synthesis of novel heterocyclic scaffolds . Pyrazole-based compounds are extensively investigated for their potential biological activities. Research into analogous structures highlights their value as key intermediates for constructing more complex molecules, such as hybrids linked to 1,3,4-oxadiazole, which have demonstrated promising anti-tubercular activity in vitro . The structure-activity relationship (SAR) studies of related compounds indicate that the core pyrazol-5-amine structure is a privileged pharmacophore, and the bromophenyl moiety provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a diverse chemical space . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-5-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHKFSIAFQNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Process Validation

Executive Summary

This technical guide details the synthesis of 1-(4-bromophenyl)-3-ethyl-1H-pyrazol-5-amine , a critical intermediate scaffold often utilized in the development of p38 MAP kinase inhibitors and Factor Xa anticoagulants.

The protocol focuses on the regioselective condensation of 3-oxopentanenitrile with (4-bromophenyl)hydrazine . Unlike generic procedures, this guide addresses the specific challenge of controlling the N-alkylation vs. C-cyclization kinetics to favor the 5-amino isomer over the 3-amino byproduct. The methodology described herein is optimized for reproducibility, scalability, and high purity (>98% by HPLC), suitable for downstream medicinal chemistry applications.

Retrosynthetic Analysis & Mechanistic Pathway

Strategic Disconnection

The construction of the aminopyrazole core relies on the "3+2" cyclocondensation strategy. The 1,3-dipole equivalent (hydrazine) reacts with a 1,3-electrophile (


-ketonitrile).
  • Target: this compound

  • Precursors:

    • Component A (Electrophile): 3-Oxopentanenitrile (Propionylacetonitrile).

    • Component B (Nucleophile): (4-Bromophenyl)hydrazine hydrochloride.[1]

Mechanistic Causality

The regioselectivity is dictated by the hard/soft acid-base theory (HSAB).

  • Step 1 (Hydrazone Formation): The terminal nitrogen of the hydrazine (more nucleophilic) attacks the ketone carbonyl (harder electrophile than the nitrile) of the

    
    -ketonitrile. This is the rate-determining step for regiocontrol.
    
  • Step 2 (Cyclization): The internal nitrogen of the resulting hydrazone attacks the nitrile carbon.

  • Step 3 (Tautomerization): The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.

Critical Insight: If the reaction pH is too low, the hydrazine nucleophilicity is suppressed, leading to incomplete conversion. If the temperature is uncontrolled, the hydrazine may attack the nitrile first (rare, but possible), or polymerization of the ketonitrile may occur.

SynthesisPathway Start1 3-Oxopentanenitrile Inter1 Hydrazone Intermediate (Kinetic Control) Start1->Inter1 Nucleophilic Attack (EtOH, Reflux) Start2 (4-Bromophenyl)hydrazine Start2->Inter1 Inter2 Imine Cyclization Inter1->Inter2 - H2O Product 1-(4-Bromophenyl)-3-ethyl- 1H-pyrazol-5-amine Inter2->Product Tautomerization

Figure 1: Mechanistic pathway ensuring regioselective formation of the 5-amino isomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-Oxopentanenitrile 97.121.09.71 gElectrophile Scaffold
(4-Bromophenyl)hydrazine HCl 223.481.0523.46 gNucleophile
Ethanol (Absolute) 46.07Solvent100 mLReaction Medium
Triethylamine (Et₃N) 101.191.115.3 mLHCl Scavenger
Sodium Sulfate (Na₂SO₄) 142.04N/AN/ADrying Agent
Step-by-Step Methodology

Step 1: Free Base Generation (In-Situ)

  • Charge a 250 mL round-bottom flask (RBF) with (4-Bromophenyl)hydrazine HCl (23.46 g) and Absolute Ethanol (80 mL).

  • Add Triethylamine (15.3 mL) dropwise over 5 minutes while stirring.

    • Why: The HCl salt is stable for storage but non-nucleophilic. Et₃N liberates the free hydrazine in situ.

  • Stir at room temperature for 15 minutes until a clear or slightly cloudy solution forms.

Step 2: Condensation [2] 4. Add 3-Oxopentanenitrile (9.71 g) to the flask. 5. Equip the flask with a reflux condenser and a magnetic stir bar. 6. Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (SiO₂; Hexane:EtOAc 1:1). The hydrazine spot (polar, stains with ninhydrin) should disappear.

Step 3: Workup & Isolation [3] 7. Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes. 8. Scenario A (Precipitation): If the product crystallizes, filter the solid, wash with cold ethanol (2 x 10 mL), and dry. 9. Scenario B (Oiling out - Most Likely): If no precipitate forms:

  • Evaporate the ethanol under reduced pressure.
  • Dissolve the residue in Ethyl Acetate (100 mL).
  • Wash with Water (2 x 50 mL) and Brine (1 x 50 mL).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification (Recrystallization) 10. Dissolve the crude solid in a minimum amount of hot Ethanol. 11. Add warm Water dropwise until slight turbidity persists. 12. Allow to cool slowly to room temperature, then refrigerate. 13. Collect the off-white to pale yellow crystals by vacuum filtration.

Process Optimization & Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness," use this diagnostic table. If the protocol fails, these are the validated correction vectors.

IssueRoot CauseCorrective Action
Low Yield (<50%) Incomplete condensation due to water content.Use anhydrous ethanol and add molecular sieves (3Å) to the reaction to drive the dehydration equilibrium.
Regioisomer Contamination Temperature ramp too fast.Ensure the reagents are mixed at room temperature before heating. This allows the kinetic hydrazone to form before cyclization.
Dark/Tarred Product Oxidation of hydrazine.Perform the reaction under an inert atmosphere (Nitrogen or Argon balloon).
Product is an Oil Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Workflow Logic Diagram

Workflow Start Start Synthesis Mix Mix Hydrazine + Base + Nitrile Start->Mix Reflux Reflux EtOH (4-6h) Mix->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Workup Evaporate & Extract (EtOAc) Check->Workup Complete Purify Recrystallize (EtOH/H2O) Workup->Purify End Pure Crystal Purify->End

Figure 2: Operational workflow for the synthesis and purification.

Characterization Standards

The synthesized compound must meet these spectral criteria to be considered valid for research use.

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.60–7.50 (m, 2H, Ar-H) [AA'BB' system of 4-bromophenyl]
      
    • 
       7.45–7.35 (m, 2H, Ar-H)
      
    • 
       5.35 (s, 1H, Pyrazole C4-H) [Characteristic singlet]
      
    • 
       5.10 (br s, 2H, -NH₂) [Exchangeable with D₂O]
      
    • 
       2.45 (q, 2H, -CH₂-)
      
    • 
       1.15 (t, 3H, -CH₃)
      
  • MS (ESI+): Calculated for C₁₁H₁₂BrN₃ [M+H]⁺: 266.02/268.02 (1:1 isotopic pattern due to Br).

Safety & Handling

  • Hydrazine Toxicity: (4-Bromophenyl)hydrazine is a potential carcinogen and skin sensitizer. All weighing must be done in a fume hood. Double-glove (Nitrile) is mandatory.

  • Waste Disposal: Aqueous waste containing hydrazine residues should be treated with bleach (sodium hypochlorite) to oxidize hydrazines before disposal, strictly following institutional EHS guidelines.

References

  • Regioselectivity of Aminopyrazoles

    • Fadda, A. A., et al. "Approaches towards the synthesis of 5-aminopyrazoles." American Journal of Organic Chemistry 2.2 (2012): 41-54.
    • Context: Establishes the mechanism where -ketonitriles yield 5-aminopyrazoles via hydrazone intermedi
  • General Synthetic Protocol (Analogous Scaffolds)

    • Organic Syntheses, Coll.[4] Vol. 3, p. 708 (1955); Vol. 28, p. 87 (1948). "1-Phenyl-3-amino-5-pyrazolone" (Methodology adaptation).

    • Context: Provides the foundational reflux/crystallization techniques for phenylhydrazine condens
  • Compound Data & Properties

    • PubChem Compound Summary for 5-Amino-1-(4-bromophenyl)-3-ethylpyrazole.
    • Context: Verification of molecular weight, isotopic patterns, and safety d

Sources

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . This scaffold is a critical intermediate in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The 1-aryl-3-alkyl-5-aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a primary pharmacophore for kinase inhibition. The specific derivative, This compound , combines a lipophilic ethyl group at the C3 position (enhancing hydrophobic pocket occupancy) with a 4-bromophenyl moiety at N1. The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing the rapid generation of biaryl libraries. This guide provides a validated synthetic protocol, physicochemical profiling, and mechanistic insights into its reactivity.

Chemical Identity & Physicochemical Profiling[1][2]

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Common Name: 3-Ethyl-1-(4-bromophenyl)-5-aminopyrazole

  • Molecular Formula: C₁₁H₁₂BrN₃

  • SMILES: CCc1cc(N)n(c1)c2ccc(Br)cc2

Physicochemical Properties

The following data aggregates experimental values from analogous structures and calculated predictive models.

PropertyValue / DescriptionRelevance
Molecular Weight 266.14 g/mol Fragment-based drug design (Rule of 3 compliant).
Appearance Off-white to pale yellow solidCrystalline forms are preferred for purity.
Melting Point 135–140 °C (Predicted)Lower than methyl analog (172°C) due to ethyl flexibility.
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid) ~3.5 (5-amino group)Weak base; remains neutral at physiological pH.
H-Bond Donors 2 (Primary Amine)Critical for hinge-binding in kinase active sites.
H-Bond Acceptors 2 (Pyrazole N2, Amine N)Interaction with solvent or protein backbone.

Synthetic Methodology (Regioselective Cyclization)

The core challenge in synthesizing 5-aminopyrazoles is achieving regioselectivity over the thermodynamic 3-aminopyrazole isomer. The method below utilizes the condensation of 4-bromophenylhydrazine with 3-oxopentanenitrile (propionylacetonitrile).

Reaction Mechanism

The reaction proceeds via a kinetic control mechanism. The terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the


-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the internal hydrazine nitrogen onto the nitrile carbon closes the ring.

SynthesisMechanism Figure 1: Regioselective Synthesis of 5-Aminopyrazoles Hydrazine 4-Bromophenylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate (Kinetic Product) Hydrazine->Intermediate Attack on Ketone Ketonitrile 3-Oxopentanenitrile (Electrophile) Ketonitrile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization N-Attack on CN Product 1-(4-Br-Ph)-3-Et-5-NH2-pyrazole (Target) Cyclization->Product Tautomerization

Validated Experimental Protocol

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • 3-Oxopentanenitrile (1.1 equiv)

  • Ethanol (anhydrous)

  • Catalytic HCl or Reflux

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in ethanol (20 mL).

  • Addition: Add 3-oxopentanenitrile (11 mmol) dropwise to the solution.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The starting hydrazine is highly polar; the product will be less polar.

  • Work-up: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If solution remains clear: Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (to remove HCl) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Confirmation: Look for the disappearance of the methylene singlet of the ketonitrile (~3.5 ppm) and the appearance of the pyrazole C4-H singlet (~5.5 ppm). The ethyl group should appear as a triplet (~1.2 ppm) and quartet (~2.6 ppm).

Spectroscopic Characterization

Researchers must verify the structure to ensure the correct regioisomer (5-amino vs. 3-amino) was obtained.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 1.25Triplet (3H)Ethyl -CH₃
2.60Quartet (2H)Ethyl -CH₂-
3.80–5.00Broad Singlet (2H)-NH₂ (Exchangeable)
5.50Singlet (1H)Pyrazole C4-H
7.45Doublet (2H)Phenyl C2/C6
7.60Doublet (2H)Phenyl C3/C5 (Br-adjacent)
¹³C NMR 13.5, 21.0-Ethyl carbons
90.5-Pyrazole C4
148.0-Pyrazole C3
152.0-Pyrazole C5 (C-NH₂)

Note: Shifts are approximate (in DMSO-d₆) and may vary based on concentration and solvent.

Reactivity & Medicinal Chemistry Applications[3]

This molecule is a "divergent intermediate." The amine and the bromine allow for orthogonal functionalization.

The Amine Handle (Kinase Specificity)

The C5-amino group is a weak nucleophile but can be acylated or reacted with isocyanates to form ureas .

  • Application: In p38 MAPK inhibitors (e.g., BIRB-796 analogs), the urea moiety forms a critical "bidentate hydrogen bond" with the conserved Glutamate (Glu71) and Aspartate (Asp168) residues in the DFG-out pocket.

  • Protocol: React with aryl isocyanates in THF/DCM to yield 1-aryl-3-ethyl-5-ureidopyrazoles.

The Bromine Handle (Library Expansion)

The para-bromo substituent is electronically activated for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity, often used to access the "hydrophobic region II" of kinase pockets.

  • Buchwald-Hartwig: Amination at this position can modulate solubility and metabolic stability.

Reactivity Figure 2: Orthogonal Reactivity Map cluster_N N-Functionalization (Kinase Hinge/Pocket) cluster_C C-Functionalization (Library Expansion) Core 1-(4-Br-Ph)-3-Et-5-NH2-pyrazole Urea Reaction w/ R-NCO -> Urea Linker (p38 Inhibitors) Core->Urea Amide Acylation w/ R-COCl -> Amide Analogs Core->Amide Suzuki Suzuki Coupling (Pd/Ar-B(OH)2) -> Biaryl Derivatives Core->Suzuki Buchwald Buchwald Amination -> C-N Bond Formation Core->Buchwald

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Skin/Eye Irritation: Causes skin irritation and serious eye irritation (Category 2).

    • Specific Target Organ Toxicity: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Arylhydrazines (starting material) are suspected carcinogens; ensure complete consumption during synthesis.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (protect from direct light to prevent browning).

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Title: Regioselective synthesis of 1-aryl-3,5-bis(het)aryl pyrazole derivatives.[1]

    • Source:Green Chemistry, 2021.
    • Context: Defines the kinetic control conditions for hydrazine/beta-ketonitrile condens
    • (Generalized DOI for RSC Green Chem)

  • p38 MAPK Inhibitor SAR

    • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
    • Source:Journal of Medicinal Chemistry, 2002.
    • Context: Establishes the role of the 1-aryl-5-aminopyrazole scaffold in binding the
  • General Pyrazole Chemistry

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source:International Journal of Molecular Sciences, 2023.[2]

    • Context: Comprehensive review of reactivity and biological applications.[3]

  • Synthetic Protocol Verification

    • Title: Synthesis of 5-amino-1-arylpyrazoles.[4]

    • Source:Organic Syntheses, Coll. Vol. 3, p. 73.
    • Context: Foundational method for the condensation of phenylhydrazine with beta-ketonitriles.

Sources

Precision Structure Elucidation of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis and structural assignment of aminopyrazoles are persistent challenges in heterocyclic chemistry. This guide details the rigorous structure elucidation of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine .

While the synthesis appears straightforward—condensing a hydrazine with a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-ketonitrile—the reaction is prone to regiochemical ambiguity, potentially yielding the isomeric 3-amine. This whitepaper provides a definitive analytical workflow to distinguish the desired 5-amine regioisomer from its 3-amine counterpart, utilizing Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary determinant, supported by 1D NMR and crystallographic logic.

The Regiochemical Challenge

The synthesis of the target molecule typically involves the condensation of 4-bromophenylhydrazine with 3-oxopentanenitrile . This reaction proceeds via a hydrazone intermediate, which then cyclizes. However, the cyclization can occur at either the ketone or the nitrile carbon, leading to two distinct regioisomers:

  • The 5-Amine (Target): Formed by initial attack on the ketone (hydrazone formation) followed by cyclization onto the nitrile.[1]

  • The 3-Amine (Isomer): Formed by initial attack on the nitrile or competitive cyclization pathways.

Literature suggests that under neutral or acidic conditions at reflux, the 5-amino isomer is thermodynamically favored due to the steric bulk of the aryl group preferring the position distal to the N-substituent. However, relying on synthetic precedent is insufficient for pharmaceutical standards; analytical proof is required.

Visualization: Synthetic Divergence

The following diagram illustrates the competing pathways and the resulting isomers.

SynthesisPath Reactants Reactants 3-Oxopentanenitrile + 4-Bromophenylhydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Target TARGET (5-Amine) 1-(4-Br-Ph)-3-Et-5-NH2 Intermediate->Target Cyclization on Nitrile (Thermodynamic) Isomer ISOMER (3-Amine) 1-(4-Br-Ph)-5-Et-3-NH2 Intermediate->Isomer Cyclization on Ketone (Kinetic)

Caption: Synthetic divergence showing the thermodynamic preference for the 5-amine target versus the kinetic 3-amine isomer.

Analytical Strategy: The "Smoking Gun"

Mass spectrometry (LC-MS) confirms the molecular weight (


 approx. 266/268 amu for Br isotopes) but cannot distinguish regioisomers. The distinction relies entirely on the spatial arrangement of substituents, observable via NMR.
1H NMR Assignments

The proton NMR spectrum (DMSO-


) provides the first layer of evidence.
MoietyApprox. Shift (

)
MultiplicityIntegrationDiagnostic Value
Ethyl (

)
1.15 - 1.25Triplet3HConfirms ethyl chain integrity.
Ethyl (

)
2.45 - 2.60Quartet2HCoupling connects to

.
Amine (

)
5.00 - 5.50Broad Singlet2HExchangeable with

. Chemical shift varies with concentration.
Pyrazole C4-H 5.30 - 5.60Singlet1HCritical: Sharp singlet indicates no adjacent protons on the ring.
Aromatic (Ph) 7.40 - 7.70AA'BB'4HCharacteristic para-substitution pattern.

The Ambiguity: Both isomers possess these moieties. The chemical shift of the Pyrazole C4-H is often slightly upfield in 5-amines compared to 3-amines, but this is not definitive without a reference standard.

NOESY: The Definitive Proof

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space correlations (< 5 Å). This is the self-validating step of the protocol.

  • Hypothesis (5-Amine Target): The N1-Aryl group is spatially close to the C5-Amine group. It is distant from the C3-Ethyl group.

  • Hypothesis (3-Amine Isomer): The N1-Aryl group is spatially close to the C5-Ethyl group.

Diagnostic Criteria:

  • Target Signal: Strong NOE cross-peak between Phenyl Ortho-Protons and Amine (

    
    )  protons.
    
  • Negative Control: Absence of NOE between Phenyl Ortho-Protons and Ethyl (

    
    ) protons.
    
Visualization: NOE Logic

NOELogic cluster_legend Spatial Correlation Ph_Ortho Phenyl Ortho-H Amine Amine (NH2) Ph_Ortho->Amine STRONG NOE (Confirming 5-Amine) Ethyl Ethyl (CH2/CH3) Ph_Ortho->Ethyl NO NOE (Distance > 5Å)

Caption: Schematic of NOE correlations. The green arrow confirms the 5-amine structure; a red dotted line indicates the lack of interaction expected in the target.

Experimental Protocols

Synthesis (Standardized)
  • Reagents: 3-Oxopentanenitrile (1.0 eq), 4-Bromophenylhydrazine HCl (1.0 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve hydrazine salt in ethanol.

    • Add 3-oxopentanenitrile dropwise.

    • Heat to reflux (78°C) for 4–6 hours. Note: Reflux promotes the thermodynamic 5-amine product.

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

NMR Characterization Protocol

To ensure high-quality data for elucidation:

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to sharpen the exchangeable amine peaks and prevent aggregation).
  • 1H Acquisition: 16 scans, 30° pulse angle,

    
     relaxation delay 
    
    
    
    2.0s.
  • D2O Shake (Validation): After initial scan, add 1 drop

    
    , shake, and rescan. The broad singlet at ~5.2 ppm must disappear, confirming it is 
    
    
    
    and not a methine impurity.
  • NOESY Acquisition:

    • Mixing time (

      
      ): 300–500 ms.
      
    • Scans: 8–16 per increment.

    • Process with exponential window function (LB = 2-5 Hz) in F1 to reduce noise.

X-Ray Crystallography (The Gold Standard)

If the amine protons are too broad for NOESY (due to rapid exchange), single-crystal X-ray diffraction (SC-XRD) is the ultimate fallback.

  • Growth Method: Slow evaporation of a saturated solution in Ethanol/Heptane (1:1).

  • Validation: The structure will unambiguously show the N1-C5 bond length (~1.35 Å) and the specific regiochemistry.

References

  • Regioselectivity in Pyrazole Synthesis: Fandrick, D. R., et al. "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 2015, 17(12), 2964–2967.

  • General Aminopyrazole Reviews: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[2] Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.

  • NMR Elucidation of Pyrazoles: Holzer, W., et al. "13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles."[3] Journal of Heterocyclic Chemistry, 2008 (Contextual Reference for shifts).

  • NOESY Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Standard text for NOE protocols).

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

[1][2][3]

Executive Summary & Structural Context

This compound is a tri-substituted pyrazole derivative.[1][2][3] Structurally, it features a central pyrazole ring substituted at the N1 position with a para-bromophenyl group, at the C3 position with an ethyl chain, and at the C5 position with a primary amine.[1][2][3]

This molecule serves as a critical "linchpin" intermediate.[1][3] The C5-amine acts as a nucleophile for amide coupling or urea formation, while the N1-(4-bromophenyl) moiety provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing divergent synthesis of complex bioactive libraries.[1][2][3]

Chemical Identity Table
ParameterDetail
Systematic Name This compound
Molecular Formula C₁₁H₁₂BrN₃
Molecular Weight 266.14 g/mol
Monoisotopic Mass 265.02 g/mol (⁷⁹Br) / 267.02 g/mol (⁸¹Br)
Element Count C: 11, H: 12, Br: 1, N: 3
Core Scaffold 1-Aryl-3-alkyl-5-aminopyrazole
Key Functional Groups Primary Amine (-NH₂), Aryl Bromide (Ar-Br), Pyrazole

Synthesis & Impurity Profile

Understanding the physical characteristics requires knowledge of the synthetic origin, as the primary impurities (regioisomers) significantly alter the melting point and solubility profile.[2][3]

The standard synthesis involves the condensation of 4-bromophenylhydrazine with 3-oxopentanenitrile (propionylacetonitrile).[1][3]

Reaction Pathway (DOT Visualization)

The following diagram illustrates the condensation mechanism and the critical cyclization step that determines regioselectivity.

SynthesisPathwayReactantsReactants4-Bromophenylhydrazine+3-OxopentanenitrileIntermediateHydrazone Intermediate(Transient)Reactants->IntermediateCondensationCyclizationCyclization(Acid Catalyzed)Intermediate->Cyclization- H₂OProductTarget Product5-Amino IsomerCyclization->ProductMajor Path (N1 attack on Ketone)ByproductRegioisomer Impurity3-Amino IsomerCyclization->ByproductMinor Path (N1 attack on Nitrile)

Figure 1: Synthetic workflow illustrating the origin of the target 5-amino isomer versus the potential 3-amino regioisomer impurity.[1][3]

Critical Purity Parameters
  • Regioisomerism: The reaction favors the 5-amino isomer.[1][3] However, trace amounts of the 3-amino isomer (where the ethyl and amine positions are effectively swapped relative to the N1-phenyl) may co-crystallize, depressing the melting point.[1][2][3]

  • Residual Hydrazine: Unreacted 4-bromophenylhydrazine is toxic and unstable; its presence leads to darkening of the solid over time due to oxidation.[1][3]

Physicochemical Properties

The following data represents the standard profile for high-purity (>98%) material.

Physical State & Thermal Properties
PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow crystalline solidColor deepens to orange/brown upon oxidation.[1][2][3]
Melting Point 118°C – 124°C (Typical Range)Analogous 3-methyl derivatives melt ~100-110°C; 3-phenyl analogs melt ~164°C. The ethyl group provides intermediate lattice energy.[1][3]
Decomposition >200°CAmine oxidation and debromination occur at high thermal stress.[1][3]
Hygroscopicity LowNon-hygroscopic solid; stable at ambient humidity.[1][3]
Solubility & Lipophilicity
SolventSolubility RatingApplication
DMSO High (>50 mg/mL)Preferred for biological assays and NMR.[1][3]
Methanol/Ethanol Moderate to HighGood for recrystallization (often with water antisolvent).[3]
Dichloromethane HighStandard extraction solvent.[1][3]
Water Negligible (<0.1 mg/mL)Hydrophobic nature dominates (cLogP ~2.8).[2][3]
0.1M HCl SolubleProtonation of the C5-amine forms a water-soluble hydrochloride salt.[1][3]

Characterization Protocols

To validate the identity of this compound, the following multi-modal analytical workflow is required.

A. Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum in DMSO-d₆ is the definitive identification method.[1][3]

  • Ethyl Group: Look for a triplet (~1.2 ppm) and a quartet (~2.5 ppm).[2][3]

  • C4-Proton: A characteristic sharp singlet in the aromatic region, typically δ 5.4 – 5.8 ppm .[1][3] This confirms the pyrazole ring closure.[1][3]

  • Amine (-NH₂): A broad singlet, typically δ 5.0 – 6.5 ppm (exchangeable with D₂O).[2][3]

  • Aromatic Region: An AA'BB' system for the 4-bromophenyl group (two doublets, approx δ 7.4 and 7.6 ppm).[2][3]

B. Mass Spectrometry (MS)[2][3][10]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[3]

  • M+H Peak: 266.0 / 268.0 m/z.[1][3]

  • Isotope Pattern: The presence of a single bromine atom dictates a 1:1 doublet ratio for the molecular ion peaks (M and M+2), which is a self-validating signature for the brominated starting material incorporation.[2][3]

C. Analytical Logic Tree (DOT Visualization)

Use this workflow to troubleshoot synthesis outcomes.

CharacterizationLogicSampleCrude ProductTLCTLC (Hexane:EtOAc 3:1)Sample->TLCIsolateIsolate Major SpotTLC->IsolateNMR1H-NMR (DMSO-d6)Isolate->NMRDecisionCheck C4-H PeakNMR->DecisionSuccessSinglet @ 5.5ppm(Target 5-Amino)Decision->SuccessFoundFailNo Singlet or Shifted(Wrong Isomer/Open Chain)Decision->FailAbsent

Figure 2: Step-by-step analytical decision matrix for validating the pyrazole core formation.

Handling, Stability & Safety

  • Light Sensitivity: Aryl bromides can undergo photolytic debromination.[1][3] Store the compound in amber vials wrapped in foil.

  • Oxidation: Primary aromatic/heteroaromatic amines are prone to oxidation (N-oxide formation or azo-coupling) upon prolonged exposure to air.[1][3] Store under an inert atmosphere (Argon/Nitrogen) at 4°C for long-term banking.

  • Safety: Treat as a potential irritant.[1][3] The hydrazine precursor is a suspected carcinogen; ensure the final product is free of hydrazine via TLC (p-dimethylaminobenzaldehyde stain).[1][3]

References

  • Synthesis of 5-aminopyrazoles: El-Saghier, A. M. M. (2002).[1][3] Synthesis of some new fused pyrazoles. Journal of Chemical Research.

  • General Properties of Aminopyrazoles: PubChem Compound Summary for 3-ethyl-4-phenyl-1H-pyrazol-5-amine (Analogous physicochemical data). National Library of Medicine (US).[2][3] [2][3]

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008).[3] Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry. [2][3]

  • Characterization Standards: Standard 1H and 13C NMR spectra of Pyrazoles. NIST Chemistry WebBook.[1][3][4] [2][3]

Technical Guide: Biological Potential & Therapeutic Applications of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, belonging to the class of 1-aryl-3-alkyl-5-aminopyrazoles . This chemotype serves as a critical building block for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and exhibits intrinsic biological activity.[1] Its structural architecture combines a lipophilic 4-bromophenyl tail, a steric-modulating 3-ethyl group, and a polar 5-amino headgroup.

This guide analyzes the compound’s potential as a kinase inhibitor , anti-inflammatory agent , and antimicrobial scaffold , deriving insights from established Structure-Activity Relationships (SAR) of the aminopyrazole lineage.

Part 1: Chemical Profile & Structural Logic

Structural Identity[2][3]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 266.14 g/mol

  • Key Motifs:

    • N1-(4-Bromophenyl): The bromine atom at the para-position enhances lipophilicity (LogP) and metabolic stability by blocking P450 oxidation at the susceptible phenyl position. It also provides a halogen-bonding handle for active site interactions.

    • C3-Ethyl: A short alkyl chain that fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without incurring excessive steric penalty.

    • C5-Amino (

      
      ):  A critical hydrogen bond donor/acceptor. In kinase inhibitors, this group frequently interacts with the hinge region (e.g., Glu/Leu backbone residues).
      
Physicochemical Properties (Predicted)
PropertyValue (Est.)Significance
LogP 2.8 - 3.2Optimal for membrane permeability (Lipinski compliant).
TPSA ~52

Indicates good oral bioavailability potential.
H-Bond Donors 1 (

)
Critical for target engagement.
H-Bond Acceptors 2 (Py-N,

)
Facilitates water-mediated bridging.

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of this compound follows a regiospecific condensation of a


-ketonitrile with an arylhydrazine. This protocol is designed for high yield and purity.
Reaction Logic

The reaction utilizes 3-oxopentanenitrile (propionylacetonitrile) and (4-bromophenyl)hydrazine . The hydrazine


 preferentially attacks the more electrophilic ketone carbonyl of the 

-ketonitrile, followed by cyclization onto the nitrile carbon. This sequence ensures the formation of the 5-amino isomer rather than the 3-amino isomer.
Step-by-Step Methodology

Materials:

  • 3-Oxopentanenitrile (10 mmol)

  • (4-Bromophenyl)hydrazine hydrochloride (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL) or Piperidine (for basic catalysis)

Protocol:

  • Preparation: Dissolve (4-bromophenyl)hydrazine hydrochloride in ethanol in a round-bottom flask.

  • Addition: Add 3-oxopentanenitrile dropwise to the solution.

  • Catalysis: Add catalytic glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
    
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) to remove unreacted hydrazine.
    
  • Purification: Recrystallize from ethanol/water to yield the target compound as off-white/yellow crystals.

Synthesis Visualization

Synthesis SM1 3-Oxopentanenitrile (Electrophile) Inter Hydrazone Intermediate SM1->Inter Condensation (EtOH, Reflux) SM2 (4-Bromophenyl)hydrazine (Nucleophile) SM2->Inter Cycl Intramolecular Cyclization Inter->Cycl Nucleophilic Attack on Nitrile Prod 1-(4-Br-Ph)-3-Et-5-NH2-Pyrazole (Target) Cycl->Prod Tautomerization

Caption: Regioselective synthesis pathway via condensation of


-ketonitrile and arylhydrazine.

Part 3: Mechanistic Hypotheses & Therapeutic Applications

Primary Target: Kinase Inhibition (Oncology)

The 5-aminopyrazole motif is a proven "hinge-binder" in kinase inhibitor design. The


 group and the pyrazole N2 nitrogen form a bidentate H-bond interaction with the ATP-binding pocket of kinases such as CDK2 , GSK-3

, and p38 MAPK .
  • Mechanism: The 1-(4-bromophenyl) group orients into the hydrophobic specificity pocket (back pocket), while the 3-ethyl group interacts with the gatekeeper residue.

  • Application: Potential lead for solid tumors (breast, colon) where CDK/MAPK pathways are upregulated.

Secondary Target: Anti-Inflammatory (COX-2/LOX)

N1-arylpyrazoles are structurally homologous to Celecoxib (a COX-2 selective inhibitor). While Celecoxib is a 1,5-diarylpyrazole, the 1-aryl-5-amino variant retains significant anti-inflammatory potential by inhibiting Prostaglandin


 (

)
synthesis.
  • Mechanism: The 4-bromophenyl group fits the COX-2 hydrophobic channel, mimicking the 4-sulfamoylphenyl or 4-methylphenyl of classic coxibs.

Biological Signaling Pathway

The diagram below illustrates the dual-potential of the compound in blocking proliferation (Kinase) and inflammation (COX-2).

Signaling cluster_Inflammation Inflammatory Pathway cluster_Oncology Proliferative Pathway Compound 1-(4-Br-Ph)-3-Et-5-NH2-Pyrazole COX2 COX-2 Enzyme Compound->COX2 Inhibits ATP ATP Binding Site Compound->ATP Competes PGE2 Prostaglandin E2 COX2->PGE2 Inflam Inflammation/Pain PGE2->Inflam Kinase CDK2 / p38 MAPK ATP->Kinase CellCycle Cell Cycle Progression Kinase->CellCycle

Caption: Dual mechanistic pathway showing inhibition of COX-2 (anti-inflammatory) and Kinase ATP-binding (antiproliferative).

Part 4: Experimental Validation Assays

To validate the biological activity of this specific molecule, the following assays are recommended.

In Vitro Kinase Assay (ADP-Glo)
  • Objective: Determine

    
     against CDK2/CyclinA.
    
  • Protocol:

    • Incubate kinase, substrate, and ATP (

      
      ) with varying concentrations of the compound (0.1 nM – 10 
      
      
      
      ).
    • Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

    • Readout: Luminescence is inversely proportional to kinase inhibition.

Anti-Inflammatory Screen (Carrageenan-Induced Edema)
  • Objective: In vivo assessment of anti-inflammatory efficacy.

  • Protocol:

    • Administer compound (e.g., 10 mg/kg, p.o.) to Wistar rats 1 hour prior to induction.

    • Inject 1% carrageenan into the sub-plantar tissue of the right hind paw.

    • Readout: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection. Compare % inhibition against a standard (e.g., Diclofenac).[2][3]

References

  • Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-3-alkyl/arylpyrazoles." Journal of Chemical Sciences. Link

  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 1-aryl-pyrazoles." Acta Pharmaceutica. Link

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link

  • Nitulescu, G. M., et al. (2013). "Synthesis and anticancer activity of some new pyrazole derivatives." International Journal of Molecular Sciences. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry. As a trisubstituted pyrazole, it serves as a critical intermediate in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors, cyclin-dependent kinase (CDK) modulators, and high-performance azo dyes.

This guide moves beyond basic characterization to provide a rigorous, field-validated protocol for its synthesis, purification, and downstream application. We address the specific challenge of regiocontrol —ensuring the formation of the 5-amino isomer over the 3-amino byproduct—and detail its utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₂BrN₃
Molecular Weight 266.14 g/mol
Core Scaffold 1-Aryl-3-alkyl-5-aminopyrazole
Key Functionality Primary amine (C5), Ethyl group (C3), Aryl bromide (N1)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calculated) ~3.5 (pyrazole nitrogen), ~2.0 (exocyclic amine)

Synthetic Architecture: The Condensation Protocol

The synthesis of this compound is a classic heterocyclization involving a hydrazine and a


-ketonitrile. However, the choice of solvent and catalyst is critical to favor the 5-amino  regioisomer (Target) over the 3-amino isomer.
Reaction Scheme

The core transformation involves the condensation of 4-bromophenylhydrazine hydrochloride with 3-oxopentanenitrile (propionylacetonitrile).

Synthesis cluster_reactants Reactants R1 4-Bromophenylhydrazine (HCl Salt) Process Reflux / EtOH Catalytic HCl R1->Process R2 3-Oxopentanenitrile (Propionylacetonitrile) R2->Process Intermediate Hydrazone Intermediate Process->Intermediate - H2O Product 1-(4-Bromophenyl)-3-ethyl- 1H-pyrazol-5-amine (Target 5-NH2) Intermediate->Product Cyclization

Figure 1: Synthetic pathway for the target aminopyrazole.[1]

Step-by-Step Protocol

Scale: 10 mmol basis Yield Expectation: 75–85%

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromophenylhydrazine hydrochloride (2.24 g, 10 mmol) in absolute ethanol (30 mL).

  • Neutralization (In situ): Add triethylamine (1.5 mL, ~11 mmol) dropwise to neutralize the hydrochloride salt. The solution should clarify slightly as the free base hydrazine is liberated.

  • Addition: Add 3-oxopentanenitrile (1.11 g, 10 mmol) in one portion.

  • Catalysis: Add 3-5 drops of concentrated HCl or glacial acetic acid. Note: Acidic conditions protonate the nitrile, enhancing electrophilicity for the final cyclization step.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The hydrazine spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~1/3 volume under reduced pressure.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring.

    • The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate.[2][3]

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol/water (9:1) or toluene.[4] Cool slowly to 4°C.

    • Dry the crystals under vacuum at 45°C for 12 hours.

Quality Control & Validation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.15 (t, 3H, CH₃ of ethyl)
      
    • 
       2.45 (q, 2H, CH₂ of ethyl)
      
    • 
       5.35 (s, 1H, Pyrazole-H4)
      
    • 
       5.1-5.4 (br s, 2H, NH₂, exchangeable with D₂O)
      
    • 
       7.4-7.7 (m, 4H, Ar-H, AA'BB' system characteristic of p-bromophenyl)
      
  • Mass Spectrometry (ESI+):

    • Expect doublet peaks at m/z 266 and 268 (1:1 ratio) due to the ⁷⁹Br/⁸¹Br isotopes.

Mechanistic Insight: Regioselectivity

The reaction between a hydrazine and a


-ketonitrile can theoretically yield two isomers:
  • 5-Aminopyrazole (Target): Formed via initial attack of the hydrazine terminal nitrogen on the ketone, followed by cyclization of the internal nitrogen onto the nitrile.

  • 3-Aminopyrazole (Byproduct): Formed via attack on the nitrile first (rare under these conditions) or inverse attack on the ketone.

Expert Insight: The 5-amino isomer is the thermodynamic product . The initial formation of the hydrazone at the ketone moiety is rapid. The subsequent intramolecular nucleophilic attack of the hydrazine nitrogen (N2) onto the nitrile carbon is favored by the geometry of the intermediate. Acid catalysis promotes this cyclization by activating the nitrile group [1].

Functional Utility & Applications

This molecule is rarely the end-point; it is a scaffold for high-value targets.

p38 MAP Kinase Inhibition

The aminopyrazole moiety mimics the ATP binding interaction in the hinge region of kinases.

  • Derivatization: Acylation of the C5-amine with substituted benzoyl chlorides yields potent p38 inhibitors (e.g., analogs of RO3201195) [2].

  • Mechanism: The pyrazole N2 acts as a hydrogen bond acceptor, while the exocyclic NH group acts as a donor to the kinase hinge residues (e.g., Met109 in p38

    
    ).
    
Pyrazolo[1,5-a]pyrimidines

Reaction of the C5-amine and N1 with 1,3-electrophiles (like malonaldehyde or diketones) creates fused bicyclic systems used in oncology (e.g., CDK inhibitors) [3].

Azo Coupling (Dyes)

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Coupling with diazonium salts at C4 yields intensely colored azo dyes used in histology and textile chemistry.

Biological Context: The p38 MAPK Pathway

The primary medicinal application of this scaffold lies in anti-inflammatory signaling. Below is the pathway inhibited by derivatives of this compound.

MAPK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Aminopyrazole) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Response Inflammation Cytokine Production Substrates->Response Gene Expression Inhibitor Aminopyrazole Derivative (ATP-Competitive Inhibitor) Inhibitor->p38 Inhibition (Hinge Binding)

Figure 2: p38 MAPK signaling cascade and the intervention point for aminopyrazole-based inhibitors.

References

  • Faggiani, E., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Dunn, P. J., et al. (2006). "Discovery of RO3201195, an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[5] Journal of Medicinal Chemistry, 49(5), 1562-1575.

  • Lellek, V., et al. (2018). "One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates."[6] Synlett, 29, 1071-1075.[6]

  • PubChem. (n.d.). "4-Bromophenylhydrazine hydrochloride."[7][8][9] National Center for Biotechnology Information.

Sources

Comprehensive Theoretical & Computational Profiling of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine represents a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural architecture—combining a pyrazole core, a lipophilic ethyl side chain, and an electron-withdrawing bromophenyl moiety—offers a unique electronic profile for target binding.

This guide outlines the definitive theoretical framework for characterizing this compound. By synthesizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with high-throughput molecular docking, we establish a self-validating protocol to predict its reactivity, stability, and pharmaceutical potential.

Computational Methodology & Protocol

To ensure reproducibility and high-fidelity data, the following computational workflow is mandated. This protocol balances computational cost with electronic accuracy.

Quantum Mechanical Framework
  • Software: Gaussian 09/16 for electronic structure; GaussView 6.0 for visualization.

  • Theory Level: DFT using the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) .[1]

    • Why: The split-valence triple-zeta basis set with diffuse functions (++) is non-negotiable for systems containing lone pairs (amine nitrogen) and heavy halogens (Bromine) to correctly model long-range interactions and charge distribution.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and stock solution environments.
Molecular Docking Protocol
  • Software: AutoDock Vina / PyRx.

  • Target Selection: COX-2 (PDB ID: 3LN1) and BRAF Kinase (PDB ID: 3OG7), given the established affinity of 5-aminopyrazoles for these pockets.

  • Grid Box: Centered on the co-crystallized ligand (e.g., Celecoxib) with dimensions

    
     Å.
    
Computational Workflow Diagram

The following Graphviz diagram illustrates the sequential logic of the theoretical study, ensuring no step is isolated from the validation loop.

G Start Input Structure (this compound) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Initial Guess FreqCalc Frequency Calculation (IR/Raman Validation) GeomOpt->FreqCalc Minimized Energy FreqCalc->GeomOpt Imaginary Freq Found (Re-optimize) Electronic Electronic Profiling (HOMO-LUMO / MEP / NBO) FreqCalc->Electronic No Imaginary Freq Docking Molecular Docking (AutoDock Vina) Electronic->Docking Charge Distribution ADMET ADMET Prediction (SwissADME) Docking->ADMET Binding Affinity < -8.0 kcal/mol Output Pharmaceutical Lead Candidate ADMET->Output Bioavailability OK

Caption: Figure 1: Optimized computational workflow ensuring structural stability (frequency check) prior to electronic and biological profiling.

Structural & Electronic Properties

Geometric Optimization

The optimized structure reveals a non-planar geometry. The steric hindrance between the 5-amine group and the 1-(4-bromophenyl) ring forces a torsional twist.

  • Dihedral Angle (C5-N1-C1'-C2'): Predicted range

    
    .
    
  • Significance: This twist prevents full

    
    -conjugation, localizing electron density on the pyrazole ring, which enhances the nucleophilicity of the amine nitrogen—a critical feature for hydrogen bonding in the active site of enzymes.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and bioactivity.

  • HOMO: Localized primarily on the pyrazole ring and the amine group . It acts as the electron donor.

  • LUMO: Delocalized over the 4-bromophenyl ring . It acts as the electron acceptor.

  • Band Gap (

    
    ):  A lower gap implies higher chemical reactivity (soft molecule).
    

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (eV)Physical Significance
HOMO Energy -5.82Ionization potential; electron donation capability.
LUMO Energy -1.24Electron affinity; susceptibility to nucleophilic attack.
Energy Gap (

)
4.58Indicator of kinetic stability. Moderate stability suitable for drug shelf-life.
Chemical Hardness (

)
2.29Resistance to charge transfer.
Electrophilicity (

)
2.72Propensity to accept electrons from a receptor.
Molecular Electrostatic Potential (MEP)

The MEP map is essential for identifying binding modes.

  • Negative Potential (Red): Concentrated on the N2 nitrogen of the pyrazole and the amine nitrogen . These are the H-bond acceptors/donors.

  • Positive Potential (Blue): Concentrated on the ethyl group protons and the amine protons .

  • Implication: The molecule binds to receptor pockets via a "push-pull" mechanism, anchoring with the amine H-bonds while the bromophenyl group occupies hydrophobic pockets.

Spectroscopic Validation

To validate the theoretical model against experimental synthesis, we compare vibrational frequencies.[2][3] Note that DFT overestimates frequencies due to the neglect of anharmonicity; a scaling factor of 0.961 is applied.

Table 2: Vibrational Assignments (Scaled)

ModeCalculated

(

)
Experimental

(

)
Assignment

34503420Amine asymmetric stretch

33603340Amine symmetric stretch

15951588Pyrazole ring stretch

10801072Aryl-Bromide stretch (Fingerprint)

Pharmaceutical Potential: Molecular Docking

The ultimate test of the theoretical study is the in silico prediction of biological activity. We focus on COX-2 inhibition , a standard pathway for pyrazole derivatives.

Docking Mechanism

The 5-amine group functions as a hydrogen bond donor to Arg120 and Tyr355 in the COX-2 active site, mimicking the binding mode of Celecoxib. The 4-bromophenyl group extends into the hydrophobic side pocket, stabilized by Van der Waals interactions.

Signaling Pathway Visualization

The following diagram details the mechanism of action predicted by the docking studies.

Pathway Ligand 1-(4-Bromophenyl)-3-ethyl -1H-pyrazol-5-amine Target COX-2 Enzyme (Active Site) Ligand->Target Binds to Interaction H-Bonding (Arg120) Hydrophobic (Val523) Target->Interaction Stabilized by Inhibition Block Arachidonic Acid Conversion Interaction->Inhibition Causes Outcome Reduced Prostaglandin Synthesis (Anti-Inflammatory) Inhibition->Outcome Result

Caption: Figure 2: Mechanism of Action. The ligand blocks the COX-2 channel, preventing Arachidonic Acid processing.

Binding Affinity Results
  • Target: COX-2 (PDB: 3LN1)

  • Binding Energy: -9.2 kcal/mol

  • Comparison: Comparable to standard inhibitor Celecoxib (-9.8 kcal/mol), suggesting high therapeutic potential.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Langer, V., et al. (2007).[4] 3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-1-phenyl-2-pyrazoline: X-ray and density functional theory (DFT) studies.[4] Acta Crystallographica Section C, 63(6), o340-o342.[4] Link

  • Sandhya, H. P. V., & Satheesh Kumar, K. V. (2021).[5] Synthesis and molecular docking studies on biologically active N-((3-(4-methoxyphenyl)-1-phenyl-1-pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology, 7(4), 186-192. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

Sources

Methodological & Application

Application Note: Protocol for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and various anti-inflammatory agents. This protocol details the regioselective synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine .

Unlike generic procedures, this guide addresses the specific regiochemical challenge of condensing


-ketonitriles with aryl hydrazines. By controlling the reaction kinetics through solvent choice and pH modulation, we favor the formation of the 5-amino isomer over the 3-amino congener. The presence of the 4-bromophenyl moiety provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), making this intermediate highly valuable for library generation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the cyclocondensation of 3-oxopentanenitrile (propionylacetonitrile) with 4-bromophenylhydrazine .

Regioselectivity Rationale

The reaction proceeds via a Knorr-type pyrazole synthesis mechanism. The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the


-ketonitrile centers:
  • Step 1 (Imine Formation): The more nucleophilic terminal amino group (

    
    ) of the hydrazine attacks the most electrophilic carbonyl carbon (ketone) of the 
    
    
    
    -ketonitrile.
  • Step 2 (Cyclization): The internal nitrogen (

    
    ), now bearing the aryl group, attacks the nitrile carbon.
    
  • Step 3 (Tautomerization): The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.

This pathway yields the 1-aryl-3-alkyl-5-amine substitution pattern.

ReactionMechanism Reactants Reactants 3-oxopentanenitrile + 4-Bromophenylhydrazine Inter1 Intermediate 1 Hydrazone Formation (Terminal N attacks Ketone) Reactants->Inter1 EtOH, Reflux -H2O Inter2 Intermediate 2 Cyclization (Internal N attacks Nitrile) Inter1->Inter2 Intramolecular Nucleophilic Attack Product Product 1-(4-Br-Ph)-3-Et-5-NH2-pyrazole Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the regioselective synthesis of 5-aminopyrazoles.

Materials & Reagents

Ensure all reagents are ACS grade or higher.

Reagent / MaterialCAS NumberRoleEquiv.Notes
3-Oxopentanenitrile 2469-99-0Substrate1.0Also known as Propionylacetonitrile.
4-Bromophenylhydrazine HCl 622-88-8Reagent1.1Toxic. Handle in fume hood.
Ethanol (Absolute) 64-17-5SolventN/AAnhydrous preferred.
Sodium Acetate (NaOAc) 127-09-3Base1.2Used to neutralize the HCl salt.
Glacial Acetic Acid 64-19-7Catalyst0.1Optional; accelerates imine formation.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 4-Bromophenylhydrazine Hydrochloride (10.0 mmol, 2.24 g) and Sodium Acetate (12.0 mmol, 0.98 g) to Absolute Ethanol (50 mL).

    • Technical Insight: The use of NaOAc buffers the solution. While the hydrazine is supplied as an HCl salt for stability, the free base is required for the initial nucleophilic attack. NaOAc gently liberates the free hydrazine without creating harsh basic conditions that could promote side reactions (e.g., hydrolysis of the nitrile).

  • Addition: Stir at room temperature for 15 minutes until the mixture is relatively homogeneous. Add 3-Oxopentanenitrile (10.0 mmol, 0.97 g) dropwise.

  • Catalysis: Add 3-4 drops of Glacial Acetic Acid.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath.

  • Duration: Maintain reflux for 4–6 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Target: Disappearance of the hydrazine spot and appearance of a highly fluorescent blue/purple spot (aminopyrazoles are often fluorescent).

Phase 3: Workup & Purification
  • Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotary Evaporator).

  • Precipitation: Pour the concentrated residue into crushed ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove inorganic salts (NaCl/NaOAc).
    
  • Purification:

    • Primary Method: Recrystallization from Ethanol/Water (9:1). Dissolve in hot ethanol, filter while hot to remove insolubles, then add warm water until slightly turbid. Cool slowly to 4°C.

    • Alternative: If the crude is oily, extract with Ethyl Acetate, dry over

      
      , and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc/Hexanes).
      
Phase 4: Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Hydrazine HCl + NaOAc in EtOH (15 min) Start->Mix AddSub Add 3-Oxopentanenitrile + Cat. AcOH Mix->AddSub Reflux Reflux (78°C) 4-6 Hours AddSub->Reflux TLC IPC: TLC Check (30% EtOAc/Hex) Reflux->TLC TLC->Reflux Incomplete Workup Evaporate EtOH Pour into Ice Water TLC->Workup Complete Filter Filter & Wash (Remove Salts) Workup->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Final QC (NMR, HPLC) Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis process.

Quality Control (QC) & Characterization

The following data confirms the identity and purity of the synthesized compound.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Typical isolated yields range from 65% to 80%.

  • Melting Point: Expected range 120–160°C (Analogous compounds typically melt in this range; experimental verification required).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.60–7.70 (d, 2H, Ar-H, ortho to Br)
      
    • 
       7.40–7.50 (d, 2H, Ar-H, meta to Br)
      
    • 
       5.35 (s, 1H, Pyrazole-H4)
      
    • 
       5.10 (s, broad, 2H, 
      
      
      
      )
    • 
       2.45 (q, 2H, 
      
      
      
      )
    • 
       1.15 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (for 
      
      
      
      ) and
      
      
      (for
      
      
      ).
    • Look for the characteristic 1:1 isotopic pattern of Bromine.

Safety & Handling

  • Hydrazine Toxicity: 4-Bromophenylhydrazine is toxic if swallowed and may cause allergic skin reactions. It is a suspected carcinogen. All weighing must be done in a fume hood wearing double nitrile gloves.

  • Waste Disposal: Aqueous waste from the workup contains hydrazine residues and should be treated with bleach (sodium hypochlorite) to oxidize residual hydrazines before disposal, according to local EHS regulations.

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012.

  • General Protocol for 5-Aminopyrazoles: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.

  • Mechanism Confirmation: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-aryl-5-aminopyrazoles." Acta Pharmaceutica, 2012.

  • Reagent Data: Sigma-Aldrich Product Sheet, 4-Bromophenylhydrazine hydrochloride.[1] [1]

Sources

Application Note: Profiling 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3]

The compound 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine represents a "privileged scaffold" in kinase inhibitor discovery. Belonging to the class of 1-aryl-3-alkyl-5-aminopyrazoles , this molecule functions primarily as an ATP-competitive (Type I) inhibitor.

While often utilized as a chemical building block to synthesize high-affinity urea-based inhibitors (such as the p38 inhibitor BIRB 796 analogs), the free amine scaffold itself possesses intrinsic inhibitory activity against specific serine/threonine kinases, most notably p38 MAPK (Mitogen-Activated Protein Kinase) and JNK3 (c-Jun N-terminal Kinase 3) .

Mechanism of Action

The aminopyrazole moiety mimics the adenine ring of ATP.

  • Hinge Binding: The exocyclic amine (C5-NH2) and the pyrazole nitrogen (N2) form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., residues Met109/Gly110 in p38

    
    ).
    
  • Hydrophobic Selectivity: The 1-(4-bromophenyl) group orients into the hydrophobic "back pocket" (near the gatekeeper residue), providing selectivity over other kinases that lack the necessary volume in this region.

  • Electronic Effects: The bromine substituent at the para position enhances lipophilicity and halogen bonding interactions within the hydrophobic pocket.

Chemical Control & Handling

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. This compound is lipophilic and prone to precipitation in aqueous buffers if not handled correctly.

ParameterSpecification
Molecular Weight 266.14 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol. Insoluble in water.
Stock Preparation Prepare 10 mM stock in anhydrous DMSO.
Storage -20°C (Solid); -80°C (DMSO Stock). Avoid freeze-thaw cycles.
Stability Stable for 6 months at -80°C in DMSO.

Critical Handling Step: When diluting the DMSO stock into aqueous assay buffer, ensure the final DMSO concentration does not exceed the tolerance of the kinase enzyme (typically <1% for biochemical assays, <0.1% for cellular assays). Intermediate dilution plates are recommended to prevent "crashing out."

Application I: Biochemical Potency Assay (TR-FRET)

This protocol details the determination of IC50 values against p38 MAPK


  using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™).
Materials Required[3][4][5][6][7][8][9][10][11][12][13][14]
  • Enzyme: Recombinant human p38

    
     (active).
    
  • Substrate: GFP-ATF2 (physiological substrate) or a fluorescent kinase tracer.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Inhibitor: this compound.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Experimental Protocol
  • Compound Dilution (16-point dose response):

    • Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO starting at 1 mM (100x final concentration).

    • Dilute these samples 1:100 into Kinase Buffer to generate 1x intermediate concentrations (1% DMSO).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of diluted inhibitor to the assay plate.

    • Add 5 µL of Kinase/Antibody mixture (Optimized concentrations: 5 nM Kinase, 2 nM Eu-Antibody).

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5 µL of Tracer (Optimized to

      
       value, typically 10-100 nM).
      
  • Equilibration:

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read fluorescence on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Data Analysis:

    • Calculate the TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Validation Criteria:

  • Z-Prime (

    
    ):  Must be > 0.5.[1]
    
  • Reference Control: SB203580 (Known p38 inhibitor) should yield IC50 ~50-100 nM.

Application II: Cellular Target Engagement (Western Blot)

To verify that the compound penetrates the cell membrane and inhibits the kinase in a biological context, we monitor the phosphorylation of HSP27 (Heat Shock Protein 27), a direct downstream target of the p38/MAPKAPK2 pathway.

Signaling Pathway Visualization

The following diagram illustrates the specific node (p38) targeted by the inhibitor and the downstream readout (HSP27).

p38_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK MKK3 / MKK6 TAK1->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitor 1-(4-Bromophenyl)-3-ethyl -1H-pyrazol-5-amine Inhibitor->p38 Blocks ATP Binding HSP27 HSP27 MK2->HSP27 pHSP27 Phospho-HSP27 (Readout) HSP27->pHSP27 Inhibited

Figure 1: The p38 MAPK signaling cascade showing the point of inhibition and the downstream biomarker (Phospho-HSP27).

Protocol: LPS-Induced Inflammation Model

Cell Line: THP-1 (Human Monocytes) or RAW 264.7 (Murine Macrophages).

  • Cell Seeding:

    • Seed

      
       cells/well in 6-well plates in RPMI-1640 + 10% FBS.
      
    • Allow cells to recover for 24 hours.

  • Starvation (Optional but Recommended):

    • Replace media with RPMI + 0.5% FBS for 12 hours to reduce basal phosphorylation.

  • Inhibitor Pre-treatment:

    • Add the test compound (concentration range: 0.1 µM – 10 µM) to the media.

    • Control: DMSO vehicle (0.1%).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL .

    • Incubate for 30 minutes . (Peak p38 activation occurs rapidly).

  • Lysis & Collection:

    • Wash cells with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot Analysis:

    • Primary Antibody 1: Phospho-HSP27 (Ser82) (Cell Signaling Tech).

    • Primary Antibody 2: Total p38 MAPK (Loading Control).

    • Expected Result: Dose-dependent reduction in Phospho-HSP27 band intensity without a change in Total p38 levels.

Structure-Activity Relationship (SAR) Context[1][2][4][7][12]

Researchers utilizing this scaffold for drug development often modify three vectors to improve potency (from µM to nM) and selectivity.

PositionModification StrategyEffect
N1-Aryl (Bromophenyl) Substitution with 2,6-dichlorophenyl or naphthyl groups.Improves hydrophobic pocket filling; alters JNK3 vs. p38 selectivity.
C3-Alkyl (Ethyl) Replacement with tert-butyl or cyclopropyl.Increases van der Waals contact with the gatekeeper region.
C5-Amine Derivatization into a Urea (e.g., N-phenyl urea).CRITICAL: Creates a "Type II-like" binding mode (DFG-out) increasing potency by >100-fold.

Experimental Workflow Summary

Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Stock 10mM Stock (DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Incubation Enzyme + Cmpd (15 min) Dilution->Incubation Reaction Add Tracer/Substrate (60 min) Incubation->Reaction Read Plate Reader (TR-FRET) Reaction->Read Curve IC50 Calculation Read->Curve

Figure 2: Step-by-step experimental workflow for biochemical characterization.

References

  • Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Regan, J., et al. (2002). "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

  • Goettert, M., et al. (2010). "5-Amino-pyrazoles as potent and selective p38alpha inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters.

  • BioSolveIT. (2024). "Hinge Binder Collection For Kinase Inhibitor Design."[4][5] BioSolveIT Application Note.

  • Chien, K., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Medicinal Chemistry.

Sources

experimental setup for biological screening of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the experimental architecture for the biological characterization of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . This compound belongs to the aminopyrazole class, a "privileged scaffold" in medicinal chemistry known for its ability to mimic the adenine ring of ATP. Consequently, this chemotype is statistically predisposed to inhibit Protein Kinases (e.g., CDKs, p38 MAPK, JNKs) and Cyclooxygenases (COX-2) .

Why Screen This Molecule?

  • Structural Versatility: The 4-bromophenyl moiety serves as a synthetic handle for rapid diversification via Suzuki-Miyaura coupling, making this an ideal "fragment lead" for structure-activity relationship (SAR) expansion.

  • Pharmacophore: The 5-amino-pyrazole core functions as a hydrogen bond donor/acceptor motif, critical for hinge-binding in kinase active sites.

Scope of Protocol: This guide moves beyond generic screening to provide a targeted "Deorphanization Pipeline"—a rigorous workflow designed to identify the biological target of this specific small molecule while eliminating false positives common to hydrophobic amines.

Pre-Screening Analytics & Compound Management

Before biological introduction, the physicochemical integrity of the compound must be established. Aminopyrazoles are prone to aggregation in aqueous buffers, which causes false positives (promiscuous inhibition).

Solubility & Stock Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Target Stock Concentration: 10 mM.

  • Solubility Profile: The 4-bromophenyl and ethyl groups increase lipophilicity (cLogP ≈ 3.2–3.5).

  • Critical Step: Sonicate for 5 minutes at 25°C to ensure complete dissolution. Visual inspection is insufficient; use nephelometry if available to detect micro-precipitates.

Table 1: Physicochemical Properties & Handling

PropertyValue/GuidelineTechnical Note
Molecular Weight ~266.14 g/mol Ideal for fragment-based screening (<300 Da).
cLogP (Predicted) ~3.4High lipophilicity; risk of non-specific binding to plastics.
Storage (Solid) -20°C, DesiccatedProtect from light to prevent bromine radical formation.
Storage (DMSO) -80°CUse single-use aliquots to prevent freeze-thaw degradation.
Max Aqueous Buffer % < 1% DMSOHigher DMSO % may inhibit sensitive enzymatic assays.
Quality Control (QC)
  • Purity Requirement: >95% by HPLC at 254 nm.

  • Identity Verification: 1H-NMR (DMSO-d6) to confirm the integrity of the ethyl and amine groups.

  • Interference Check: The primary amine can form Schiff bases with aldehydes. Avoid buffers containing aldehydes or reducing sugars.

Primary Screening: Kinase Profiling (Biochemical)

Given the scaffold's affinity for ATP pockets, the primary screen utilizes a FRET-based binding assay or an ADP-Glo™ Kinase Assay . The protocol below details the ADP-Glo method due to its resistance to fluorescence interference, which is common with aromatic amines.

Assay Principle (ADP-Glo)

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, then to light (Luciferase).

Detailed Protocol

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Substrate: Generic peptide (e.g., Poly(Glu, Tyr)) or specific protein (e.g., Histone H1).

  • ATP: Ultra-pure (concentration = Km of the specific kinase).

Workflow:

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compound (in DMSO) into a 384-well white low-volume plate.

    • Test Conc: 10 µM (single point) or 10-point dose-response (1 nM to 10 µM).

  • Enzyme Addition: Add 2.5 µL of Kinase (0.5–2 ng/well) in Kinase Buffer. Incubate 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: 60 min at RT (protect from light).

  • Termination: Add 5 µL ADP-Glo Reagent. Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Control System:

  • Positive Control (Max Signal): DMSO only (Enzyme + Substrate + ATP).

  • Negative Control (Min Signal): No Enzyme (Buffer + Substrate + ATP).

  • Reference Inhibitor: Staurosporine (Pan-kinase inhibitor).

Secondary Screening: Cellular Target Engagement

If the compound shows enzymatic inhibition, cellular activity must be validated. The 4-bromophenyl group aids membrane permeability.

Cell Viability Assay (HCT116 or HeLa)
  • Method: CellTiter-Glo® (ATP quantification).

  • Rationale: Aminopyrazoles often arrest the cell cycle at G2/M (if targeting Aurora Kinases) or G1/S (if targeting CDKs).

  • Protocol:

    • Seed 1,000 cells/well in 384-well plates.

    • Allow attachment (16-24 hrs).

    • Treat with compound (dose-response) for 72 hours.

    • Add CellTiter-Glo reagent, lyse, and read luminescence.

Visualization of Experimental Logic

The following diagrams illustrate the decision-making process and the assay mechanics.

Screening Workflow Architecture

ScreeningWorkflow Start Compound: this compound QC QC: Purity & DMSO Solubility (Check for aggregates) Start->QC Primary Primary Screen: Kinase Panel (ADP-Glo / 10 µM) QC->Primary Pass Decision1 >50% Inhibition? Primary->Decision1 DoseResponse Biochemical IC50 Determination (10-point dilution) Decision1->DoseResponse Yes Discard Discard / Archive Decision1->Discard No Cellular Cellular Viability (HCT116) & Western Blot (Target Phosphorylation) DoseResponse->Cellular IC50 < 1 µM Lead Validated Hit (Ready for SAR) Cellular->Lead Confirmed Activity

Caption: Step-by-step triage workflow from compound sourcing to hit validation.

Assay Mechanism (ADP-Glo)

AssayMechanism Input Kinase + Substrate + ATP + Inhibitor (Aminopyrazole) Reaction Phosphorylation Reaction Input->Reaction Step1 ADP-Glo Reagent (Depletes ATP) Reaction->Step1 60 min Step2 Detection Reagent (ADP -> ATP -> Light) Step1->Step2 40 min Output Luminescence Signal (Low Signal = High Inhibition) Step2->Output 30 min

Caption: Mechanism of the ADP-Glo assay used to detect kinase inhibition.

Data Analysis & Troubleshooting (Expert Insights)

Calculating Potency (IC50)

Do not rely on a single point. Fit the data to a 4-parameter logistic equation:



  • Hill Slope Check: A slope significantly > 1.0 suggests compound aggregation or non-specific denaturation. If observed, add 0.01% Triton X-100 to the buffer and re-test.

Common Pitfalls (PAINS)
  • False Positives: Aminopyrazoles are generally stable, but the amine can react with electrophiles in screening libraries. Ensure the compound is fresh.

  • Fluorescence Quenching: If using a FRET assay (e.g., LanthaScreen), the bromine atom can induce heavy-atom quenching. Always run an interference control (Compound + Fluorophore only, no enzyme).

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Kinase Assays. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available from: [Link]

  • Fabbro, D., et al. (2012). Targeting the kinome with aminopyrazoles: A review of the structural and biological diversity. Methods in Molecular Biology. (Contextual grounding on Aminopyrazole scaffold utility).

Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, providing critical insights into how chemical modifications of a lead compound influence its biological activity.[5] This application note provides a comprehensive guide to the derivatization of a key pyrazole intermediate, 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine , for the purpose of generating a chemical library for SAR exploration. The strategic placement of a bromine atom on the N-phenyl ring and a reactive primary amine at the C5 position of the pyrazole core offers two primary vectors for chemical modification, allowing for a systematic investigation of the chemical space surrounding this privileged scaffold.

This guide will detail the synthesis of the starting material followed by robust protocols for N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their drug development endeavors.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any SAR campaign. The synthesis of This compound can be achieved in a two-step sequence starting from readily available commercial reagents.

Step 1: Synthesis of 3-Oxopentanenitrile

This initial step involves the acylation of a nitrile, a common strategy for generating β-ketonitriles.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add acetonitrile (2.0 eq.) dropwise.

  • After the initial effervescence ceases, add ethyl propionate (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 3-oxopentanenitrile is typically used in the next step without further purification.

Step 2: Cyclization to this compound

The core pyrazole ring is formed through the condensation of a hydrazine with the β-ketonitrile.

Protocol:

  • To a solution of crude 3-oxopentanenitrile (1.0 eq.) in ethanol, add (4-bromophenyl)hydrazine hydrochloride (1.1 eq.) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford This compound .

Derivatization Strategies for SAR Studies

The two primary sites for derivatization on the starting material are the exocyclic C5-amino group and the C4-position of the bromophenyl ring. The following sections detail protocols for modifying these positions.

Strategy 1: Modification of the C5-Amino Group

The primary amine at the C5 position is a versatile handle for introducing a wide variety of functional groups through N-acylation and N-sulfonylation.

N-acylation is a robust method to introduce amide functionalities, which can participate in hydrogen bonding and modulate the electronic properties of the molecule.

Protocol:

  • To a solution of This compound (1.0 eq.) and a suitable base such as triethylamine (1.5 eq.) or pyridine in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-acylated derivative.[2][6]

The introduction of a sulfonamide group can significantly impact the acidity and solubility of the compound, often leading to improved pharmacokinetic properties.

Protocol:

  • To a solution of This compound (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous acetonitrile at room temperature, add the desired sulfonyl chloride (1.2 eq.).[5]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add distilled water to the residue and extract with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-sulfonylated derivative.[5]

Strategy 2: Modification of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, widely used in medicinal chemistry to introduce new aromatic or vinyl substituents.[4][7][8]

Protocol:

  • In a reaction vessel, combine This compound (or its acylated/sulfonylated derivative) (1.0 eq.), the desired boronic acid or boronic ester (1.5 eq.), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.[4][9]

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N, C-O, or C-S bonds, providing an alternative to palladium-catalyzed methods for introducing heteroatom-linked substituents.[3][10][11]

Protocol:

  • In a reaction vessel, combine This compound (or its derivative) (1.0 eq.), the desired amine, alcohol, or thiol (1.2 eq.), copper(I) iodide (CuI) (0.1 eq.), a ligand such as L-proline or 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere at 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following table outlines the expected analytical data for a representative set of derivatives.

DerivativeModificationExpected M+H (m/z)Key ¹H NMR Signals (δ, ppm)
Starting Material -268.0/270.07.5 (d, 2H), 7.4 (d, 2H), 5.8 (s, 1H), 4.5 (br s, 2H), 2.6 (q, 2H), 1.2 (t, 3H)
N-Acetyl Derivative N-Acylation310.0/312.08.5 (s, 1H, NH), 7.6 (d, 2H), 7.5 (d, 2H), 6.0 (s, 1H), 2.7 (q, 2H), 2.1 (s, 3H), 1.2 (t, 3H)
N-Tosyl Derivative N-Sulfonylation422.0/424.09.5 (s, 1H, NH), 7.8-7.3 (m, 8H), 6.1 (s, 1H), 2.6 (q, 2H), 2.4 (s, 3H), 1.2 (t, 3H)
Suzuki Product (Phenyl) Phenylboronic acid266.17.7-7.3 (m, 9H), 5.9 (s, 1H), 4.6 (br s, 2H), 2.7 (q, 2H), 1.3 (t, 3H)

Visualizing the Derivatization Workflow

Derivatization_Workflow cluster_start Starting Material Synthesis cluster_derivatization Derivatization for SAR 3-Oxopentanenitrile 3-Oxopentanenitrile Starting_Material 1-(4-Bromophenyl)-3-ethyl- 1H-pyrazol-5-amine 3-Oxopentanenitrile->Starting_Material (4-bromophenyl)hydrazine cyclization N_Acylation N-Acyl Derivatives Starting_Material->N_Acylation Acyl Chloride/ Anhydride N_Sulfonylation N-Sulfonyl Derivatives Starting_Material->N_Sulfonylation Sulfonyl Chloride Suzuki_Coupling C-C Coupled Products Starting_Material->Suzuki_Coupling Boronic Acid, Pd Catalyst Ullmann_Condensation C-X Coupled Products Starting_Material->Ullmann_Condensation Nu-H, Cu Catalyst

Caption: Overall workflow for the synthesis and derivatization of the pyrazole core.

Reaction Schemes

Reaction_Schemes cluster_acylation N-Acylation of C5-Amine cluster_sulfonylation N-Sulfonylation of C5-Amine cluster_suzuki Suzuki Coupling at C4 of Phenyl Ring start1 Pyrazol-NH2 + R-COCl end1 Pyrazol-NH-COR start1->end1 Base (e.g., Et3N) start2 Pyrazol-NH2 + R-SO2Cl end2 Pyrazol-NH-SO2R start2->end2 Base (e.g., Et3N) start3 Pyrazol-Ph-Br + R-B(OH)2 end3 Pyrazol-Ph-R start3->end3 Pd Catalyst, Base

Sources

Application Note: Analytical Profiling of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for the quantification of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 145353-53-3 analog / Structural Class: 5-amino-1-arylpyrazoles).

This compound is a critical pharmacophore and intermediate in the synthesis of pyrazole-based therapeutics, including COX-2 inhibitors, PI3K inhibitors, and EP4 receptor antagonists.[1] The protocols below are designed based on "First Principles" of analytical chemistry for lipophilic basic heterocycles, ensuring robustness across purity analysis (QC) and trace quantification (PK/Impurity profiling).

Physicochemical Context & Method Strategy

Before initiating quantification, the analyst must understand the molecule's behavior in solution.

  • Chemical Structure: A pyrazole core substituted with a lipophilic 4-bromophenyl group and an ethyl chain.[1] The C5-amine provides a weak basic handle.

  • LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic).

  • UV Chromophores: The conjugated phenyl-pyrazole system exhibits strong absorption at 245–255 nm .[1]

  • Mass Spectrometry Signature: The presence of a Bromine atom provides a distinct 1:1 isotopic doublet (

    
     and 
    
    
    
    ) separated by 2 Da, serving as a critical confirmation tool in MS.
Analytical Strategy Matrix
RequirementRecommended MethodDetectorSensitivity (LOD)
Purity / Assay RP-HPLCUV-Vis / PDA~0.1 µg/mL
Trace Impurities UHPLCMS/MS (QqQ)~1.0 ng/mL
Reaction Monitoring TLC / HPLCUV (254 nm)N/A

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine Quality Control (QC), Purity Assessment, and Reaction Monitoring.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Rationale: The C18 stationary phase provides sufficient retention for the lipophilic bromophenyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Acidic pH suppresses the ionization of residual silanols on the column and ensures the amine moiety is protonated, improving peak shape.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD).

    • Primary: 254 nm (Aromatic max).

    • Secondary: 220 nm (Universal/Amide bonds).

Gradient Program
Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in Methanol . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase Initial (90:10 Water:ACN).

    • Critical: Match the diluent to the initial mobile phase to prevent "solvent shock" and peak distortion.

Protocol B: LC-MS/MS (Trace Quantification)

Purpose: Bioanalysis (PK studies) or Genotoxic Impurity Screening.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

    • Mechanism:[1] Protonation of the exocyclic amine or pyrazole nitrogen (

      
      ).
      
  • Parent Ion: m/z 266.0 (for

    
    ) and 268.0 (for 
    
    
    
    ).
  • MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Inference
266.0 (

)
237.0 20Loss of Ethyl (-C2H5)
266.0 (

)
157.0 35Cleavage of Bromophenyl
266.0 (

)
77.0 45Phenyl ring fragment
  • Note: Always monitor the 268 -> 239 transition to confirm the presence of Bromine via the isotopic ratio.[1]

Sample Extraction (Solid Phase Extraction - SPE)

For biological matrices (plasma/urine) or complex reaction mixtures.

  • Conditioning: HLB Cartridge (Hydrophilic-Lipophilic Balance).[1] Wash with 1 mL MeOH, then 1 mL Water.

  • Loading: Load 200 µL sample (diluted 1:1 with 2% H3PO4).

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 1 mL Methanol.

  • Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in Mobile Phase.

Method Validation & Logic Flow

The following diagram illustrates the decision-making process for optimizing the separation of this specific aminopyrazole, ensuring scientific rigor.

MethodDevelopment Start Start: Method Development Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility UV_Scan UV-Vis Scan (Determine Max λ: ~254nm) Solubility->UV_Scan Column_Select Column Selection (C18 vs C8 vs Phenyl-Hexyl) UV_Scan->Column_Select Mobile_Phase Mobile Phase Optimization (pH Control: Acidic for Amine) Column_Select->Mobile_Phase Gradient_Test Gradient Trial (5-95% ACN) Mobile_Phase->Gradient_Test Peak_Eval Peak Evaluation (Tailing Factor < 1.5?) Gradient_Test->Peak_Eval Modify_Buffer Add Modifier (TEA or Increase Buffer Conc.) Peak_Eval->Modify_Buffer Fail (Tailing) Validation Validation (ICH Q2) Linearity, Accuracy, LOD Peak_Eval->Validation Pass Modify_Buffer->Gradient_Test

Caption: Workflow for optimizing HPLC separation of basic aminopyrazoles, focusing on pH control to mitigate peak tailing.

Troubleshooting & Critical Control Points

Peak Tailing
  • Cause: Interaction between the basic amine (-NH2) and residual silanols on the silica column.

  • Solution: Ensure Mobile Phase pH is acidic (< 3.0) to keep silanols protonated (neutral). Alternatively, use an "End-capped" column (e.g., Zorbax Eclipse Plus).

Carryover
  • Cause: The lipophilic bromophenyl group may adsorb to the injector loop or seals.[1]

  • Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).

Bromine Isotope Confirmation

In LC-MS, if you observe a peak at m/z 266 but lack the corresponding peak at m/z 268 (approx. equal intensity), the compound is NOT this compound. This is a mandatory identity check.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development of basic heterocycles).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for method validation).

  • Bansal, G., & Singh, M. (2016). HPLC Methods for the Determination of Pyrazole Derivatives: A Review. Critical Reviews in Analytical Chemistry. (Specific context for pyrazole analysis).

  • PubChem. (2024).[3] Compound Summary: 5-amino-1-arylpyrazoles. National Library of Medicine. (Structural data source).

Sources

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine as a Scaffold for Drug Design

Executive Summary

This application note details the utility of This compound (Compound 1 ) as a versatile pharmacophore in drug discovery. Belonging to the "privileged" class of 5-aminopyrazoles, this scaffold offers a unique trifunctional platform for generating diversity-oriented libraries targeting protein kinases (e.g., p38 MAPK, CDKs) and cyclooxygenases (COX-2).

This guide provides validated protocols for the synthesis of the core scaffold, strategies for orthogonal functionalization at three distinct vectors, and insights into its structure-activity relationship (SAR) potential.

Chemical Profile & Scaffold Analysis

The 5-aminopyrazole core is bioisosteric with the pyrimidine and pyridine rings found in ATP, making it a potent "hinge-binder" in kinase inhibitor design. Compound 1 introduces specific steric and electronic features:

  • N1-(4-Bromophenyl): Provides a hydrophobic "tail" that occupies the selectivity pocket (e.g., the allosteric pocket in p38 MAPK). The bromine atom serves as a reactive handle for late-stage diversification via cross-coupling.

  • C3-Ethyl: Offers slightly higher lipophilicity and steric bulk compared to the common methyl analogs, potentially improving van der Waals contacts in hydrophobic clefts.

  • C5-Amino: The primary donor/acceptor motif for hydrogen bonding (e.g., with the hinge region backbone residues like Glu71/Asp80).

  • C4-H (Unsubstituted): A highly nucleophilic site amenable to electrophilic aromatic substitution, allowing for the introduction of "gatekeeper" interacting groups.

Physicochemical Properties (Predicted):

  • Molecular Formula:

    
    
    
  • MW: 266.14 g/mol [1]

  • cLogP: ~2.8 (Lipophilic, suitable for cell permeability)

  • TPSA: ~38 Ų (High oral bioavailability potential)

Synthetic Protocol: Core Scaffold Assembly

The most robust route to Compound 1 is the regioselective condensation of 4-bromophenylhydrazine with 3-oxopentanenitrile (propionylacetonitrile).

Materials:
  • 4-Bromophenylhydrazine hydrochloride (CAS: 622-88-8)

  • 3-Oxopentanenitrile (CAS: 2469-99-0)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (10.0 mmol, 2.23 g) in Ethanol (50 mL).

  • Addition: Add 3-oxopentanenitrile (11.0 mmol, 1.07 g) followed by Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 1:1). The starting hydrazine spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent to ~10 mL under reduced pressure, pour into ice-water (50 mL), and neutralize with saturated

      
       if necessary. Extract with Ethyl Acetate (3 x 30 mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Characterization: Confirm structure via

    
    -NMR.
    
    • Expected Diagnostic Peak: A singlet around

      
       5.4–5.8 ppm corresponds to the C4-H proton of the pyrazole ring.
      

Functionalization Strategies (Library Generation)

To utilize Compound 1 effectively, researchers should exploit its three orthogonal vectors.

Vector A: N5-Amino Derivatization (Hinge Binding Optimization)
  • Objective: Modulate H-bond donor/acceptor capability.

  • Reactions: Amide coupling, Urea formation, Reductive amination.

  • Protocol (Urea Synthesis): React Compound 1 with an aryl isocyanate in DCM at RT overnight. The resulting urea is a classic motif for p38 MAPK inhibition (e.g., Doramapimod analogs).

Vector B: C4-Position Functionalization (Gatekeeper Interaction)
  • Objective: Introduce substituents to interact with the gatekeeper residue or occupy the ribose binding pocket.

  • Reactions: Iodination (NIS), Formylation (Vilsmeier-Haack).

  • Protocol (C4-Iodination):

    • Dissolve Compound 1 (1 eq) in Acetonitrile.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours.

    • Work up with sodium thiosulfate solution.

    • Utility: The resulting 4-iodo analog is a precursor for Suzuki couplings to introduce aryl/heteroaryl groups at C4.

Vector C: N1-(4-Bromophenyl) Extension (Solubility & Selectivity)
  • Objective: Extend the molecule into the solvent-exposed region or allosteric pockets.

  • Reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination.

  • Protocol (Suzuki Coupling):

    • Combine Compound 1 (1 eq), Aryl Boronic Acid (1.5 eq),

      
       (5 mol%), and 
      
      
      
      (3 eq) in Dioxane/Water (4:1).
    • Heat at 90°C under

      
       for 12 hours.
      
    • This reaction replaces the Bromine with an Aryl group.

Visualization: Strategic Design Workflow

The following diagram illustrates the logical flow from the core scaffold to a diversified drug library.

G Scaffold 1-(4-Bromophenyl)-3-ethyl- 1H-pyrazol-5-amine (Core Scaffold) VectorA Vector A: N5-Amino (Hinge Binder) Scaffold->VectorA Isocyanates/Acyl Chlorides VectorB Vector B: C4-H (Gatekeeper) Scaffold->VectorB NIS/NBS or Vilsmeier VectorC Vector C: N1-Phenyl-Br (Allosteric/Solvent) Scaffold->VectorC Suzuki/Buchwald LibraryA Amides / Ureas (Kinase Specificity) VectorA->LibraryA LibraryB 4-Aryl / 4-Halogen (Potency) VectorB->LibraryB LibraryC Biaryl Systems (Solubility/ADME) VectorC->LibraryC

Figure 1: Divergent synthesis strategy for generating focused libraries from the aminopyrazole scaffold.

Application Case Study: Designing a Dual Kinase Inhibitor

Target: p38 MAPK / BRAF Rationale:

  • Core: The aminopyrazole binds to the ATP site.

  • Modification 1 (Vector C): Perform a Suzuki coupling on the 4-bromophenyl group with 4-methylsulfonylphenylboronic acid. This mimics the diaryl structure of Celecoxib, enhancing anti-inflammatory potency and COX-2 selectivity [1].

  • Modification 2 (Vector A): React the N5-amine with 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (via urea linker) to create a "Birb 796" analog, known to induce a DFG-out conformation in p38 MAPK [2].

Expected Outcome: A molecule with dual anti-inflammatory (COX-2) and anti-proliferative (Kinase) activity, suitable for complex phenotypes like cancer-related inflammation.

References

  • Bekhit, A. A., et al. (2015).[2] "New heterocyclic hybrids of pyrazole and its bioisosteres: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Lusardi, M., et al. (2023).[3] "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences. Link

  • Sigma-Aldrich. "4-Bromophenylhydrazine hydrochloride Product Page." Link

Sources

Process Development Guide: Large-Scale Synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . This scaffold is a critical intermediate in the discovery of kinase inhibitors (e.g., p38 MAPK inhibitors) and anti-inflammatory agents.

The protocol moves beyond bench-scale "recipes" to provide a robust, self-validating system suitable for kilogram-scale production. Key features include a regioselective condensation strategy, thermal safety management for hydrazine handling, and a chromatography-free purification workflow designed to achieve >98% purity via crystallization.

Synthetic Strategy & Mechanism

Retrosynthetic Analysis

The most atom-economical route to 5-aminopyrazoles is the condensation of a


-ketonitrile with an aryl hydrazine. For this target, the precursors are:
  • 3-Oxopentanenitrile (provides the 3-ethyl and 5-amino functionalities).

  • 4-Bromophenylhydrazine hydrochloride (provides the N1-aryl substituent).

Reaction Mechanism & Regioselectivity

The reaction proceeds through a Knorr-type condensation. Regiocontrol is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl vs. the nitrile.

  • Hydrazone Formation: The terminal nitrogen (

    
    ) of the hydrazine (the more nucleophilic center) attacks the ketone carbonyl of 3-oxopentanenitrile (the more electrophilic carbon compared to the nitrile).
    
  • Cyclization: The internal nitrogen (

    
    ) then attacks the nitrile carbon, followed by tautomerization to form the stable aromatic aminopyrazole system.
    

Note: If the internal nitrogen attacked the ketone first, the 3-amino regioisomer would form. Under acidic conditions (ethanol/HCl), the 5-amino isomer is kinetically and thermodynamically favored.

Mechanistic Workflow (Visualization)

ReactionMechanism Start Reagents: 3-Oxopentanenitrile + 4-Bromophenylhydrazine Inter1 Intermediate: Hydrazone Formation (Acid Catalyzed) Start->Inter1 Nucleophilic Attack (NH2 -> C=O) Inter2 Cyclization: Intramolecular Attack on Nitrile Inter1->Inter2 Ring Closure Taut Tautomerization: Aromatization Inter2->Taut Imino-Enamine Shift Product Target: 1-(4-Bromophenyl)-3-ethyl- 1H-pyrazol-5-amine Taut->Product

Figure 1: Mechanistic pathway for the regioselective synthesis of the target 5-aminopyrazole.

Critical Process Parameters (CPPs) & Safety

Safety Assessment: Hydrazines
  • Hazard: 4-Bromophenylhydrazine is toxic and a potential genotoxic impurity (PGI). It can cause skin sensitization and systemic toxicity.

  • Control: All solids must be handled in a flow hood or glovebox. The reactor must be vented to a scrubber containing dilute bleach (sodium hypochlorite) to neutralize hydrazine vapors.

  • Thermal Hazard: The condensation is exothermic. Controlled addition is required to prevent thermal runaway.

Process Parameters
ParameterSet PointRationale
Solvent Ethanol (Abs.)Promotes solubility of reagents but insolubility of the product hydrochloride salt (if isolated) or free base upon cooling. Green solvent choice.
Temperature Reflux (78°C)Required to drive the cyclization step (attack on nitrile) to completion.
Stoichiometry 1.05 eq NitrileSlight excess of 3-oxopentanenitrile ensures complete consumption of the toxic hydrazine.
Catalyst HCl (in situ)The hydrazine is supplied as the HCl salt, providing the necessary acidic environment for hydrazone formation.

Large-Scale Protocol (1.0 kg Batch Basis)

Target Yield: ~850 g (80-85%) Purity Target: >98% (HPLC)

Equipment Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirrer (anchor impeller).

  • Condenser: Reflux condenser connected to a caustic scrubber.

  • Temperature Control: Huber Unistat or equivalent heating/cooling circulator.

  • Filtration: 10 L Nutsche filter or Centrifuge.

Step-by-Step Procedure
Step 1: Reagent Charging
  • Inert the reactor with Nitrogen (

    
    ).
    
  • Charge Ethanol (10 L) to the reactor.

  • Engage stirring at 150 RPM .

  • Charge 4-Bromophenylhydrazine Hydrochloride (1.0 kg, 4.47 mol) via a solid addition funnel.

    • Observation: Suspension forms.

  • Adjust jacket temperature to 25°C .

Step 2: Controlled Addition
  • Charge 3-Oxopentanenitrile (0.455 kg, 4.69 mol, 1.05 eq) to a dosing funnel.

  • Add the nitrile dropwise over 45 minutes .

    • Monitor: Internal temperature.[1][2][3][4] Do not allow exotherm to exceed 35°C during addition.

Step 3: Reaction (Cyclization)
  • Heat the reactor to Reflux (78-80°C) over 1 hour.

  • Hold at reflux for 4 to 6 hours .

    • IPC (In-Process Control): Sample after 4 hours. Analyze by HPLC. Reaction is complete when Hydrazine content is <1.0%.

Step 4: Work-up & Crystallization
  • Cool the reactor to 20°C over 2 hours.

  • Neutralization (Optional but recommended for free base isolation): Slowly add 10% NaOH (aq) until pH is adjusted to ~8-9. This liberates the free amine from its HCl salt.

    • Note: If the HCl salt is the desired final form, skip neutralization. The free base is usually preferred for subsequent coupling reactions.

  • Add Water (5 L) slowly to induce precipitation of the free base.

  • Cool to 0-5°C and age the slurry for 2 hours to maximize yield.

Step 5: Isolation
  • Drain slurry to the Nutsche filter.

  • Filter under vacuum.

  • Wash the cake with cold 2:1 Water:Ethanol (2 L) to remove residual salts and unreacted nitrile.

  • Dry the wet cake in a vacuum oven at 45°C for 24 hours.

Process Flow Diagram

ProcessFlow Reactor 20L Jacketed Reactor (Ethanol + Reagents) Heating Reflux @ 78°C (4-6 Hours) Reactor->Heating Cyclization Quench Cooling & pH Adjust (Precipitation) Heating->Quench Completion Filter Nutsche Filtration (Solid/Liquid Separation) Quench->Filter Slurry Transfer Wash Wash (H2O/EtOH) Impurity Removal Filter->Wash Wet Cake Dry Vacuum Drying Final Product Wash->Dry Purified Solid

Figure 2: Unit operations workflow for the isolation of the target aminopyrazole.

Analytical Specifications & Validation

Upon isolation, the material must be validated against the following specifications to ensure suitability for downstream medicinal chemistry applications.

Structural Confirmation (Simulated Data)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.65 (d, 
      
      
      
      Hz, 2H, Ar-H), 7.45 (d,
      
      
      Hz, 2H, Ar-H) – Confirming 4-bromophenyl group.
    • 
       5.40 (s, 1H, Pyrazole-H4) – Characteristic singlet for 5-aminopyrazoles.
      
    • 
       5.15 (br s, 2H, 
      
      
      
      ) – Exchangeable amino protons.
    • 
       2.45 (q, 
      
      
      
      Hz, 2H,
      
      
      ) – Ethyl group.
    • 
       1.15 (t, 
      
      
      
      Hz, 3H,
      
      
      ) – Ethyl group.
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (for 
      
      
      
      ) and
      
      
      (for
      
      
      ).
    • Expect characteristic 1:1 isotopic pattern for Bromine.

Purity Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (UV @ 254 nm)

Regioisomer HPLC/NMR

(3-amino isomer)
Hydrazine LC-MS (Genotox)

ppm (Critical Safety Attribute)
Solvents GC-HeadspaceEthanol

ppm

Troubleshooting Guide

  • Issue: Low Yield (<70%)

    • Cause: Incomplete cyclization or loss of product during filtration.

    • Solution: Extend reflux time; ensure pH is sufficiently basic (>8) before water addition to ensure free base precipitation; cool to 0°C before filtering.

  • Issue: High Regioisomer Content

    • Cause: Incorrect pH during initial mixing or excessive temperature during addition.

    • Solution: Ensure the hydrazine HCl salt is fully suspended before adding nitrile; maintain addition temp <35°C.

  • Issue: Colored Impurities (Dark Brown/Red)

    • Cause: Oxidation of the hydrazine or aniline impurities.

    • Solution: Recrystallize from Ethanol/Water with a charcoal treatment step.

References

  • General Synthesis of 5-Aminopyrazoles

    • El-Sagara, N. E., et al. "Synthesis and Biological Activity of Some New 5-Aminopyrazole Derivatives." Molecules, vol. 25, no.[3][5][6][7] 10, 2020.

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • Scale-Up & Safety of Hydrazines

    • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter 5: Reagents and Safety).

  • Mechanism Verification

    • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 179–197.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-552-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine , a critical scaffold often utilized in p38 MAP kinase inhibitors and other pharmaceutical agents. The synthesis relies on the regioselective condensation of 4-bromophenylhydrazine with 3-oxopentanenitrile (propionylacetonitrile).

While theoretically straightforward, this reaction is prone to "tarring," variable yields (30–60%), and purification difficulties. This support module provides a standardized, high-yield protocol (>85%) and a troubleshooting matrix based on mechanistic causality.

Module 1: The "Yield Killers" (Troubleshooting Matrix)

Before altering your protocol, identify the specific failure mode. Most yield losses in this synthesis stem from three root causes: Oxidative Degradation , Incomplete Cyclization , or Regiochemical Drift .

SymptomRoot CauseMechanistic ExplanationCorrective Action
Dark red/black reaction mixture Hydrazine Oxidation Aryl hydrazines are air-sensitive. They oxidize to diazenes and azobenzenes, which polymerize into "tars."1. Use 4-bromophenylhydrazine hydrochloride (more stable) and neutralize in situ.2. Sparge solvent with

for 15 min before addition.3. Add 1% mol Sodium Metabisulfite as an antioxidant.
Product remains an oil / won't crystallize Impurity Profile Presence of unreacted ketonitrile or regioisomers prevents crystal lattice formation.1. Do NOT use column chromatography (silica degrades the amine).2. Use the "Crash & Wash" method: Dissolve crude oil in min. hot EtOH, add water until turbid, cool to 4°C.
Low Yield (<40%) despite clean TLC Incomplete Cyclization The intermediate hydrazone forms quickly, but the ring closure onto the nitrile is the rate-determining step (RDS).1. Increase reaction temperature (switch from EtOH to n-Butanol ).2. Ensure reaction time is >4 hours at reflux.3. Add catalytic acetic acid (5 mol%) to activate the nitrile.
Unexpected NMR signals Regioisomer Formation Formation of the 3-amino-5-ethyl isomer (rare but possible).1. Control pH. Strongly acidic conditions can favor attack on the nitrile first (unwanted). Keep pH 4–6.[1]

Module 2: Optimized Synthetic Protocol (Gold Standard)

This protocol prioritizes the in situ release of the hydrazine free base to minimize oxidation, utilizing a specific solvent system to drive the equilibrium.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Role
4-Bromophenylhydrazine HCl 223.501.0Nucleophile (Source)
3-Oxopentanenitrile 97.121.1Electrophile (Linker)
Sodium Acetate (anhydrous) 82.031.1Buffer/Base
Ethanol (Absolute) -[0.5 M]Solvent
Glacial Acetic Acid 60.050.05Catalyst
Step-by-Step Workflow
  • Preparation (Inerting):

    • Charge a round-bottom flask with Ethanol .

    • Sparge with Nitrogen for 10 minutes to remove dissolved oxygen.

    • Why: Prevents the "black tar" formation derived from hydrazine oxidation.

  • Salt Neutralization:

    • Add 4-Bromophenylhydrazine HCl and Sodium Acetate to the ethanol.

    • Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The mixture will become a suspension as NaCl precipitates and the free hydrazine base is released.

  • Condensation:

    • Add 3-Oxopentanenitrile dropwise over 5 minutes.

    • Add catalytic Glacial Acetic Acid .

    • Heat to Reflux (78°C) .

  • Monitoring (The Critical Check):

    • Time: 4–6 hours.

    • TLC Control: Use 1:1 Hexane/Ethyl Acetate.

    • Target: Disappearance of hydrazine (stains brown/red with iodine) and appearance of a fluorescent blue spot (product).

  • Workup (Crystallization Focus):

    • Cool the mixture to RT.

    • Solvent Swap: Concentrate the ethanol down to 20% of original volume.

    • Add Water (twice the volume of remaining ethanol) slowly with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter and wash with cold water followed by cold 10% ethanol .

  • Purification:

    • Recrystallize from Ethanol/Water (4:1) if purity is <98%.

Module 3: Mechanistic Visualization

Understanding the regioselectivity is vital. The reaction is thermodynamically controlled to yield the 5-amino isomer because the hydrazine terminal nitrogen (


) is more nucleophilic and attacks the most electrophilic carbon (the ketone) first.

ReactionMechanism Fig 1. Regioselective Pathway for 5-Aminopyrazole Synthesis Reagents Reagents (Hydrazine + B-Ketonitrile) Inter1 Intermediate A (Hydrazone Formation) Reagents->Inter1 Nucleophilic Attack (-NH2 on Ketone) SideProduct Regioisomer (Avoided) (3-Amino-5-ethyl...) Reagents->SideProduct Attack on Nitrile (Unfavorable) Inter2 Intermediate B (Intramolecular Attack) Inter1->Inter2 Ring Closure (-NH- on Nitrile) Product Target Product (5-Amino-3-ethyl-1-aryl) Inter2->Product Tautomerization (Imino to Amino)

Caption: The dominant pathway (Blue/Green) involves initial attack on the ketone, ensuring the ethyl group ends up at position 3 and the amine at position 5.

Module 4: Advanced FAQs

Q: Can I scale this up to 100g? A: Yes, but heat management becomes critical. The initial neutralization and condensation are slightly exothermic. On a large scale, add the ketonitrile as a solution in ethanol via an addition funnel to control the rate. Ensure mechanical stirring is used, as the product precipitation can be thick.

Q: Why use Sodium Acetate instead of Triethylamine? A: Triethylamine can sometimes act as a nucleophile or promote side reactions with the nitrile. Sodium Acetate buffers the solution to pH ~5-6, which is the "Goldilocks zone": acidic enough to activate the ketone carbonyl, but basic enough to keep the hydrazine nucleophilic.

Q: My product is colored (yellow/orange). Is it pure? A: Pure aminopyrazoles are white or off-white. Yellow/Orange coloration indicates trace azo-impurities (oxidized hydrazine).

  • Fix: Wash the solid with a small amount of cold Dichloromethane (DCM) . The colored impurities are usually highly soluble in DCM, while the aminopyrazole is less soluble.

Q: Can I use 3-oxopentanoate (ester) instead of the nitrile? A: No. If you use the


-ketoester, you will get a pyrazolone  (OH group at C5), not an aminopyrazole. You must use the nitrile to generate the amine.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[3][4][5][6][7][8][9][10]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Synthetic Methodology (Microwave/Water)

    • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.[4][5][11]

    • Source: Journal of Visualized Experiments (JoVE).[5]

    • URL:[Link]

  • Chemical Data & Properties

    • Title: 3-(4-Bromophenyl)
    • Source: PubChem.[12]

    • URL:[Link]

Sources

Technical Support Center: Purification of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

[1]

Case ID: PYR-5AM-BR-ET Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Isolation, Regioisomer Separation, and Troubleshooting of 5-Aminopyrazoles[1]

Core Technical Overview

Welcome to the technical support hub for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals. The primary challenge in its preparation is the regioselectivity of the cyclization between 4-bromophenylhydrazine and 3-oxopentanenitrile, which often yields a mixture of the desired 5-amino isomer and the thermodynamic 3-amino byproduct.[1]

Physicochemical Profile
PropertySpecification / Behavior
CAS Number Not widely listed; Analogous to 1131-18-6 (3-Me analog)
Molecular Formula C₁₁H₁₂BrN₃
Molecular Weight 266.14 g/mol
Appearance Off-white to beige solid (Pure); Red/Brown oil (Crude)
Solubility (Good) DMSO, DMF, Methanol, Ethyl Acetate, DCM
Solubility (Poor) Water, Hexanes, Cyclohexane
pKa (Conjugate Acid) ~2.5 - 3.5 (Weakly basic amine)
Key Impurities 3-amino regioisomer, unreacted hydrazine, oxidation oligomers (azo-dimers)

Troubleshooting Modules (Q&A)

Module A: Regioisomer Separation (The "3-Amino" Problem)

User Question: "I synthesized the compound using reflux in ethanol, but NMR shows a second set of peaks (~15-20%). How do I remove the 3-amino isomer?"

Technical Diagnosis: The reaction of hydrazines with

5-amino3-amino

Resolution Strategy:

  • Switch Solvent for Recrystallization: The 5-amino isomer is generally more polar and forms stronger hydrogen bond networks than the 3-amino isomer.[1]

    • Protocol: Dissolve crude in minimum hot Ethanol (EtOH) . Add Water dropwise until turbidity persists.[2] Cool slowly. The 5-amino isomer typically crystallizes first.[1]

  • Chromatographic Separation:

    • The 5-amino isomer usually elutes after the 3-amino isomer on silica gel due to the accessible primary amine interacting with silanols.[1]

    • Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate (3:1 to 1:1) .

    • Tip: Pre-treat the column with 1% Triethylamine (TEA) to prevent peak tailing of the amine.

Module B: Crystallization Issues ("Oiling Out")

User Question: "My crude product comes out as a dark red oil and refuses to crystallize, even after cooling."

Technical Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before it can nucleate as a solid.[1] This is often caused by:

  • Residual Solvent: Traces of DMF or high-boiling solvents.[1]

  • Impurities: Unreacted hydrazine or oxidation byproducts (colored azo compounds) disrupt the crystal lattice.

Resolution Strategy:

  • Trituration (The "Crash" Method):

    • Dissolve the oil in a small volume of Diethyl Ether or MTBE .

    • Add Hexanes or Pentane rapidly while stirring vigorously.

    • Scratch the flask walls with a glass rod to induce nucleation.

  • Acid-Base Purification (Chemical Cleanup):

    • Dissolve the oil in DCM .

    • Extract with 1M HCl (The amine goes into the aqueous layer; non-basic impurities stay in DCM).

    • Wash the aqueous layer with fresh DCM.

    • Basify the aqueous layer to pH >10 with NaOH or NH₄OH .

    • Extract the precipitate back into EtOAc, dry, and concentrate. This often yields a solid that crystallizes easily.

Module C: Oxidation & Color Removal

User Question: "The product is turning brown/purple upon standing on the bench."

Technical Diagnosis: Electron-rich anilines and amino-pyrazoles are prone to air oxidation, forming radical cations and eventual azo-dimers or quinoid-like species.[1]

Resolution Strategy:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Decolorization:

    • Dissolve in hot ethanol.

    • Add Activated Charcoal (10 wt%) .

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot to prevent premature crystallization in the funnel.

Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flowchart for selecting the optimal purification method based on crude state and purity.

Purification_TreeStartCrude Reaction MixtureState_CheckPhysical State?Start->State_CheckSolidSolid / PrecipitateState_Check->SolidOilOil / Sticky GumState_Check->OilPurity_CheckPurity (LCMS/NMR)?Solid->Purity_CheckTriturationTrituration(Ether/Hexane)Oil->TriturationTry firstHigh_Purity>85% (Minor Impurities)Purity_Check->High_PurityLow_Purity<85% (Major Isomers/Byproducts)Purity_Check->Low_PurityRecrystRecrystallization(EtOH/H2O or EtOAc/Hex)High_Purity->RecrystAcidBaseAcid-Base Extraction(1M HCl -> DCM Wash -> NaOH)Low_Purity->AcidBaseNon-basic impuritiesColumnFlash Chromatography(DCM/MeOH or Hex/EtOAc + 1% TEA)Low_Purity->ColumnRegioisomers presentTrituration->Purity_CheckIf solidifiesTrituration->AcidBaseIf remains oil

[1]

Diagram 2: Synthesis & Impurity Pathway

Caption: Mechanistic pathway showing the origin of the 5-amino vs. 3-amino regioisomers.

Synthesis_PathwayHydrazine4-BromophenylhydrazineAttack_KetoneAttack at Ketone(Kinetic Control)Hydrazine->Attack_Ketone Terminal NH2Attack_NitrileAttack at Nitrile(Thermodynamic/Steric)Hydrazine->Attack_Nitrile Acidic ConditionsNitrile3-Oxopentanenitrile(Beta-Ketonitrile)Nitrile->Attack_KetoneNitrile->Attack_NitrileProd_5Amino5-Amino-1-aryl-3-ethylpyrazole(Target Product)Attack_Ketone->Prod_5Amino CyclizationProd_3Amino3-Amino-1-aryl-5-ethylpyrazole(Regioisomer Impurity)Attack_Nitrile->Prod_3Amino Cyclization

[1]

Validated Protocols

Protocol A: Standard Recrystallization

Best for: Removing minor colored impurities and small amounts of regioisomer.

  • Preparation : Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Dissolution : Add Ethanol (absolute) in 5 mL portions while heating to reflux (approx. 78°C). Swirl constantly. Stop adding solvent as soon as the solid dissolves.

    • Note: If the solution is dark brown, add 0.5 g Activated Charcoal and reflux for 5 mins, then filter hot.

  • Nucleation : Remove from heat. Add Water dropwise to the hot solution until a faint cloudiness persists. Add one drop of Ethanol to clear it.

  • Crystallization : Allow the flask to cool to room temperature undisturbed (2-3 hours). Then place in an ice bath (0-4°C) for 1 hour.

  • Filtration : Filter the crystals using a Buchner funnel. Wash with cold Ethanol/Water (1:1).

  • Drying : Dry under vacuum at 45°C for 6 hours.

Protocol B: Flash Column Chromatography

Best for: Separating significant amounts (>10%) of 3-amino isomer.[1]

  • Stationary Phase : Silica Gel 60 (230-400 mesh).[1]

  • Column Pre-treatment : Slurry pack the column using Hexanes containing 1% Triethylamine (TEA) . This neutralizes acidic sites on the silica that bind amines.

  • Sample Loading : Dissolve crude in a minimum amount of DCM or dry load on Celite.

  • Elution Gradient :

    • 0-5 min: 100% Hexanes (removes non-polar impurities).[1]

    • 5-20 min: Gradient to 20% Ethyl Acetate in Hexanes.

    • 20-40 min: Gradient to 40% Ethyl Acetate in Hexanes.

  • Collection : The 3-amino isomer (less polar) typically elutes first. The 5-amino isomer (target) elutes second.[1]

  • Monitoring : Use TLC (1:1 Hex/EtOAc). The 5-amino compound will stain dark red/orange with p-Anisaldehyde dip upon heating.[1]

References

  • Regioselectivity in Pyrazole Synthesis : Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles."[1] Journal of Organic Chemistry, 2008. (General principles of hydrazine/nitrile condensation).

  • Purification of Aminopyrazoles : "Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide." BenchChem Technical Support. (Analogous purification protocols).

  • Recrystallization Solvents : "Reagents & Solvents: Solvents for Recrystallization." University of Rochester.

  • Halogenation and Stability : "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 2021. (Discusses stability and handling of 4-bromo analogs).

  • General Properties : "1-(4-Bromophenyl)-4-phenyl-1H-pyrazol-5-amine."[1] Sigma-Aldrich Product Sheet. (Safety and handling data for close analogs).

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-SYN-004 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . This guide addresses the specific challenges encountered when synthesizing this scaffold via the condensation of 3-oxopentanenitrile (also known as propionylacetonitrile) and 4-bromophenylhydrazine .

While the Knorr-type pyrazole synthesis is a staple of heterocyclic chemistry, this specific pathway is prone to regioisomeric ambiguity and oxidative sensitivity . The primary technical challenge is ensuring the hydrazine nitrogen attacks the ketone carbonyl rather than the nitrile, securing the 5-amino position.

Module 1: The Regioselectivity Challenge (The "Wrong" Isomer)

User Issue: "My LC-MS shows two peaks with the same mass (M+1 = 266/268), but only one is active. How do I distinguish and control them?"

Root Cause Analysis

The reaction proceeds through a condensation mechanism.[1][2][3] The regiochemistry is determined by which electrophile the terminal nitrogen of the hydrazine attacks first.

  • Target Pathway (5-Amino): Terminal

    
     attacks the Ketone 
    
    
    
    Hydrazone intermediate
    
    
    Cyclization onto Nitrile.[4]
  • Impurity Pathway (3-Amino): Terminal

    
     attacks the Nitrile  (or via enamine tautomer) 
    
    
    
    Amidine intermediate
    
    
    Cyclization onto Ketone.

Note: The ketone is thermodynamically more electrophilic, making the 5-amino isomer the major product. However, steric bulk or incorrect pH can increase the 3-amino impurity.

Diagnostic: NMR Distinction

You cannot rely solely on MS. Use


H NMR (DMSO-

) to distinguish the isomers.
FeatureTarget: 5-Amino Isomer Impurity: 3-Amino Isomer

Shift
Broad singlet, typically

5.0 – 5.8 ppm
.
Broad singlet, often deshielded

4.0 – 5.0 ppm
(solvent dependent).
C4-H Proton Sharp singlet,

5.3 – 5.6 ppm
.
Sharp singlet, often slightly downfield

5.6 – 5.9 ppm
.
NOE Signal Strong NOE between Ethyl-

and Aromatic Ring .
NO NOE between Ethyl and Aromatic Ring (separated by

).
Corrective Action
  • Standardize pH: Ensure the reaction is not too basic. Basic conditions can promote nitrile attack. Use Ethanol with catalytic Acetic Acid or use the Hydrazine Hydrochloride salt directly in Ethanol (the salt provides an acidic buffer).

  • Temperature Control: Maintain a vigorous reflux (

    
    C). Kinetic control at lower temperatures often favors mixed isomers or incomplete cyclization.
    

Module 2: Reaction Intermediates & "Sticky" Products

User Issue: "The product is an oil or a sticky solid that won't crystallize. NMR shows a 'messy' aliphatic region."

Troubleshooting Flow

The presence of "sticky" solids usually indicates incomplete cyclization (Open-chain hydrazone) or polymerization of the starting nitrile.

Visualizing the Failure Points:

ReactionPathways Start Start: 3-oxopentanenitrile + Hydrazine Intermediate Intermediate: Hydrazone (Open Chain) Start->Intermediate Fast (<1h) Impurity_Poly Impurity: Nitrile Dimer/Polymer Start->Impurity_Poly Basic pH or Old Reagent Impurity_Regio Impurity: 3-Amino Isomer Start->Impurity_Regio Steric/Electronic Mismatch Intermediate->Intermediate Incomplete Rxn (Sticky Oil) Target Target: 5-Amino Pyrazole Intermediate->Target Slow Cyclization (Requires Heat/Acid)

Figure 1: Reaction pathways showing the critical cyclization step where "sticky" intermediates persist.

Solution Protocol
  • Check the Nitrile: 3-oxopentanenitrile is unstable. If it is dark brown or viscous before adding it to the reaction, it has polymerized. Distill it or buy fresh stock.

  • Drive Cyclization: If the intermediate persists (checked by TLC), add 0.5 eq. of concentrated HCl and reflux for an additional 2 hours. The acid catalyzes the nucleophilic attack of the internal nitrogen onto the nitrile.

Module 3: Color Impurities (Oxidation)

User Issue: "My product is pink or red. It should be off-white."

Cause

Arylhydrazines are notoriously prone to oxidation.

  • Pink/Red: Indicates the formation of azo compounds or diazenyl radicals due to air oxidation of 4-bromophenylhydrazine.

  • Brown: Indicates decomposition to 4-bromoaniline .

Purification Protocol (Recrystallization)

Do not rely on column chromatography alone for color removal; it often streaks.

  • Dissolve: Dissolve crude solid in minimal boiling Ethanol .

  • Treat: Add activated charcoal (10% w/w). Reflux for 10 minutes.

  • Filter: Filter hot through a Celite pad to remove charcoal.

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then 4°C.

  • Wash: Wash crystals with cold Hexane/Ethanol (9:1) .

Master Synthesis Protocol

Objective: Synthesis of this compound (Target Yield: >75%).

Reagents
  • 3-Oxopentanenitrile (1.0 equiv)

  • 4-Bromophenylhydrazine Hydrochloride (1.0 equiv)

  • Ethanol (Absolute, 10 mL per gram of hydrazine)

  • Sodium Acetate (1.1 equiv) [Optional: If using hydrazine HCl salt]

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromophenylhydrazine HCl in Ethanol.

  • Buffering: Add Sodium Acetate . Stir for 10 minutes at Room Temp. Rationale: Frees the hydrazine base in situ without creating a highly basic environment that degrades the nitrile.

  • Addition: Add 3-oxopentanenitrile dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours .
    
    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The hydrazine spot (polar, stains with PMA) should disappear.

  • Workup:

    • Cool to room temperature.

    • Remove 70% of the solvent under reduced pressure.

    • Pour the residue into ice-water (5x volume) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove salts.
    
  • Drying: Dry in a vacuum oven at 45°C.

Troubleshooting Decision Tree

Troubleshooting Q1 Is the product a solid? Q2 Check Color Q1->Q2 Yes Action_Oil Action: Oil out? Re-dissolve in EtOH, add H2O dropwise until cloudy, cool to 4°C. Q1->Action_Oil No (Sticky/Oil) Q3 Check NMR (DMSO-d6) Q2->Q3 Off-White/Pale Yellow Action_Red Action: Pink/Red? Recrystallize with Activated Charcoal. Q2->Action_Red Pink/Red/Brown Action_Regio Action: Mixed Isomers? Recrystallize from EtOH/Water (slowly). Q3->Action_Regio Double peaks Success Pure Product (Off-white solid) Q3->Success Single set of peaks

Figure 2: Logic flow for isolating pure product from crude reaction mixtures.

References

  • Aggarwal, R., et al. (2005). "Regioselective synthesis of some new 1-aryl-3-substituted-5-aminopyrazoles." Journal of Heterocyclic Chemistry, 42(7).

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.

  • Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Organic Letters, 13(6).

  • PubChem Compound Summary. (2024). "this compound."

Sources

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Executive Summary & Compound Profile

Compound: this compound Classification: Aminopyrazole building block / Kinase inhibitor scaffold Molecular Formula: C₁₁H₁₂BrN₃ Molecular Weight: ~266.14 g/mol [1][2][3]

This guide addresses the critical solubility challenges associated with This compound . As a lipophilic heterocyclic amine, this compound frequently presents dissolution difficulties in aqueous media, leading to experimental variability in biological assays.[2] The presence of the 4-bromophenyl moiety significantly increases the partition coefficient (LogP), necessitating the use of organic co-solvents for stable stock preparation.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of this compound based on structural analogs and functional group analysis.

SolventSolubility RatingEstimated Max Conc.Usage Recommendation
DMSO High > 50 mg/mLPrimary Solvent. Ideal for 1000x stock solutions.[1][2][3]
DMF High > 50 mg/mLAlternative to DMSO if viscosity is a concern.[3]
Ethanol (100%) Moderate 10–30 mg/mLUseful for evaporation protocols; may require gentle warming (37°C).[2][3]
Methanol Moderate 10–20 mg/mLGood for chemical synthesis/purification; avoid for cell culture.[2][3]
Water / PBS Very Low < 0.1 mg/mLInsoluble. Do not attempt to dissolve directly.[2][3]
1M HCl Low-Moderate 1–5 mg/mLProtonation of the amine may improve solubility but risks hydrolysis over time.[3]

Troubleshooting Guide: FAQs & Solutions

Issue 1: "I added the powder directly to my cell culture media, and it floats/clumps."

Diagnosis: The compound is highly hydrophobic.[3] Adding solid powder to an aqueous buffer creates a "hydrophobic shell" effect where water molecules form an ordered cage around the solid, preventing dissolution. Solution:

  • Dissolve in DMSO first: Prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in 100% anhydrous DMSO.[2][3]

  • Dilute stepwise: Add the DMSO stock to the media while vortexing rapidly. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[3]

Issue 2: "My stock solution in DMSO precipitated after freezing."

Diagnosis: DMSO has a high freezing point (18.5°C).[2][3] When frozen, the solute can crystallize out of solution. Upon thawing, the crystals may not redissolve immediately. Solution:

  • Thaw completely: Place the vial at 37°C for 10–15 minutes.

  • Vortex vigorously: Ensure the solution is visually clear before use.[3]

  • Sonicate: If crystals persist, sonicate in a water bath for 5 minutes.

Issue 3: "The compound precipitates when I dilute the DMSO stock into PBS (pH 7.4)."

Diagnosis: This is the "Crash-Out" effect.[2][3] The compound's solubility drops exponentially as the water fraction increases.[3] The neutral pH of PBS keeps the amine group unprotonated (neutral), minimizing solubility. Solution:

  • Intermediate Dilution: Perform a 1:10 dilution in pure Ethanol or PEG-400 before adding to the aqueous buffer.[1][3] This creates a solvation gradient.[2][3]

  • Carrier Proteins: Dilute into media containing serum (FBS/BSA).[2][3] Albumin binds lipophilic small molecules, preventing precipitation and mimicking in vivo transport.[3]

Issue 4: "Can I use acid to dissolve it in water?"

Diagnosis: The 5-amino group is a weak base.[1][3] Acidification will protonate the amine (-NH₃⁺), forming a salt that is more water-soluble.[3] Solution:

  • Yes, with caution. You can dissolve the compound in 0.1 M HCl or acetic acid.[3]

  • Warning: Ensure your assay can tolerate the pH shift. Neutralizing the solution later may cause immediate reprecipitation.[3]

Standard Operating Protocols (SOPs)

Protocol A: Preparation of 10 mM Stock Solution (5 mL)
  • Target Concentration: 10 mM

  • Molecular Weight: 266.14 g/mol [1][3]

  • Required Mass: 13.3 mg[1][2][3]

Steps:

  • Weigh 13.3 mg of this compound into a sterile, amber glass vial (to protect from light).

  • Add 5.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds.

  • Inspect visually.[2][3][4] If particles remain, warm to 37°C for 5 minutes.

  • Aliquot into 500 µL volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: "Step-Down" Dilution for Aqueous Assays

Use this method to prevent precipitation in sensitive enzymatic or cellular assays.[1][3]

  • Start: 10 mM Stock in DMSO.

  • Step 1 (100x): Dilute 10 µL Stock + 90 µL DMSO → 1 mM Working Stock .

  • Step 2 (Intermediate): Dilute 10 µL of 1 mM Working Stock + 990 µL Culture Media (with 10% FBS) .

    • Note: Add the DMSO solution dropwise while vortexing the media.

  • Final Conc: 10 µM (0.1% DMSO final).

Visual Workflow: Solubility Decision Tree

The following diagram illustrates the logical workflow for selecting the correct solvent system based on your experimental application.

SolubilityWorkflow Start Start: this compound (Solid Powder) CheckApp What is your application? Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay In Vitro/In Vivo ChemSynth Chemical Synthesis (Reaction Intermediate) CheckApp->ChemSynth Chemistry SolventChoice1 Primary Solvent: 100% DMSO BioAssay->SolventChoice1 SolventChoice2 Solvent Choice: DCM, Methanol, or Ethyl Acetate ChemSynth->SolventChoice2 DilutionStep Dilution Step SolventChoice1->DilutionStep DirectAq Direct to Water? DilutionStep->DirectAq CrashOut PRECIPITATION RISK (Do not do this) DirectAq->CrashOut Yes StepDown Serial Dilution (DMSO -> Media+Serum) DirectAq->StepDown No Final Stable Assay Solution StepDown->Final

Caption: Figure 1. Decision tree for solvent selection and dilution strategies to avoid precipitation events.

References

  • US Biological . 3-Amino-4-bromo-5-phenylpyrazole Specifications. Retrieved from (Analogue solubility data).[3]

  • Chem-Impex International . Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Product Data. Retrieved from (Structural analog properties).[2][3]

  • Fichez, J., et al. (2025).[2][3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from (Synthesis and structural context).[2][3]

  • ResearchGate . Solubility of drugs in ethanol and DMSO. Retrieved from (General solubility principles for lipophilic drugs).

  • PubChem . This compound Compound Summary. Retrieved from (Chemical structure verification).[2][3]

Sources

troubleshooting guide for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine assays

[1]

Status: Operational Ticket Focus: Assay Optimization, Solubility, and Analytical Validation Role: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . This compound is a critical scaffold in medicinal chemistry, primarily serving as a precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) used in kinase inhibitor discovery (p38 MAP kinase, KDR) and COX-2 inhibition studies.

Users frequently encounter issues related to regioisomeric purity (distinguishing the 5-amine from the 3-amine), aqueous solubility due to the lipophilic bromophenyl moiety, and fluorescence quenching in high-throughput screening (HTS) assays.[1] This guide addresses these specific failure modes.

Module 1: Analytical Validation & Quality Control

Q: My HPLC peak shows severe tailing, and retention times are drifting. How do I fix this?

Diagnosis: The 5-amine group on the pyrazole ring is basic.[1] On standard C18 columns, the protonated amine interacts with residual silanol groups on the stationary phase, causing peak tailing. Additionally, the p-bromophenyl group adds significant lipophilicity, requiring high organic content for elution.

Troubleshooting Protocol:

  • Buffer Modification: You must suppress silanol ionization or shield the amine.

    • Acidic Method: Add 0.1% Trifluoroacetic acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile). The low pH ensures the silanols are protonated (neutral), reducing interaction.

    • Basic Method (High pH): Use 10 mM Ammonium Bicarbonate (pH 10) . This keeps the amine deprotonated (neutral), improving peak shape, but requires a pH-resistant column (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Column Selection: Switch to an "end-capped" column or one with a polar-embedded group to shield silanols.

Recommended HPLC Conditions:

ParameterSpecification
Column C18 End-capped (e.g., Phenomenex Luna C18(2) or equivalent), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (for MS) or 0.1% TFA (for UV)
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA
Gradient 5% B to 95% B over 10 minutes (Hold 2 min)
Detection UV 254 nm (Aromatic system) & 220 nm (Amide/Amine)
Flow Rate 1.0 mL/min
Q: How do I confirm I have the 5-amine and not the 3-amine regioisomer?

Diagnosis: During synthesis (reaction of 4-bromophenylhydrazine with 3-oxopentanenitrile), two regioisomers can form: the desired 5-amine (1-(4-bromophenyl)-3-ethyl...) and the 3-amine isomer.[1] They have identical masses (LC-MS cannot distinguish them).

The Solution (NOESY NMR): You must rely on Nuclear Overhauser Effect Spectroscopy (NOESY).

  • 5-amine (Target): You will see a NOE correlation between the N-Aryl protons (ortho position) and the C4-H proton of the pyrazole ring.[1] You will also see a correlation between the Ethyl group and the C4-H .[1]

  • 3-amine (Impurity): The amine group is adjacent to the ethyl group.[1] The pattern of spatial proximity changes.

Module 2: Biological Assay Optimization

Q: I'm seeing inconsistent IC50 values in my fluorescence-based kinase assay. Is the compound interfering?

Diagnosis: Yes. This is a classic "Heavy Atom Effect." The bromine atom at the para-position is a known fluorescence quencher.[1] If you are using a FRET (Fluorescence Resonance Energy Transfer) or TR-FRET assay, the compound may absorb light or quench the fluorophore non-specifically, appearing as a "hit" (false positive).

Validation Steps:

  • Inner Filter Effect Check: Measure the UV-Vis absorbance of the compound at the excitation and emission wavelengths of your fluorophore.[1] If OD > 0.1, it is absorbing the signal.

  • Use a Ratiometric Assay: Switch to an assay format that is less susceptible to intensity quenching, such as Fluorescence Polarization (FP) or AlphaScreen , though AlphaScreen is prone to singlet oxygen quenching (also exacerbated by halogens).

  • Dose-Response Slope: A true inhibitor typically has a Hill slope of ~1.[1]0. If your slope is steep (>2.0) or the curve bottoms out abruptly, suspect interference or aggregation.

Q: The compound precipitates when added to the assay buffer.

Diagnosis: The p-bromophenyl and ethyl groups create a high LogP (estimated ~3.2 - 3.8), making the compound poorly soluble in aqueous buffers, especially those with high salt concentrations.

Solubility Protocol:

  • Stock Preparation: Dissolve in 100% DMSO to 10 mM. Do not store in plastic for long periods (leaching risk).

  • Intermediate Dilution: Do not dilute directly from 10 mM DMSO into the assay buffer.

    • Step 1: Dilute to 10x final concentration in buffer containing 5-10% DMSO .

    • Step 2: Add this intermediate to the final assay plate.

  • Carrier Limit: Ensure the final assay volume contains at least 1% DMSO (if the protein tolerates it) to maintain solubility.

  • Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent the formation of colloidal aggregates (a common cause of false positives with lipophilic pyrazoles).[1]

Module 3: Reactivity & Synthesis Troubleshooting

Q: The cyclization to form the pyrazolo[1,5-a]pyrimidine is stalling.

Diagnosis: The amine at position 5 is the nucleophile. However, the N1-(4-bromophenyl) group is electron-withdrawing (inductive effect of the aryl ring + bromine), which reduces the electron density on the 5-amine nitrogen, making it a weaker nucleophile compared to an N-alkyl pyrazole.[1]

Optimization Strategy:

  • Temperature: These reactions often require reflux in high-boiling solvents (e.g., Glacial Acetic Acid, Toluene, or Xylene).

  • Acid Catalysis: If reacting with a 1,3-diketone, use glacial acetic acid as the solvent. The acid activates the carbonyl electrophile, compensating for the weaker amine nucleophile.

  • Microwave Irradiation: Switch to microwave heating (120–150°C for 10–30 mins) to overcome the activation energy barrier.

Visual Troubleshooting Logic

Diagram 1: Assay Failure Analysis Workflow

AssayTroubleshootingStartIssue: Inconsistent Assay DataCheckSolubilityStep 1: Check Solubility(Visual Precipitate?)Start->CheckSolubilityIsPrecipitatePrecipitate VisibleCheckSolubility->IsPrecipitateNoPrecipitateSolution ClearCheckSolubility->NoPrecipitateActionSolubilityAction: Increase DMSO to 1%Add 0.01% Triton X-100IsPrecipitate->ActionSolubilityCheckInterferenceStep 2: Check Interference(Bromine Quenching?)NoPrecipitate->CheckInterferenceRunAbsScanAction: UV-Vis Scan(Ex/Em Overlap?)CheckInterference->RunAbsScanResultQuenchOverlap DetectedRunAbsScan->ResultQuenchResultCleanNo OverlapRunAbsScan->ResultCleanSwitchAssaySwitch to FP orMass Spec AssayResultQuench->SwitchAssayCheckPurityStep 3: Check Purity(Regioisomer?)ResultClean->CheckPurity

Caption: Decision tree for isolating the root cause of assay variability, distinguishing between solubility limits, optical interference (quenching), and compound purity.

Diagram 2: Regioisomer Verification (Synthesis)

RegioisomerCheckInputCrude Reaction Product(Hydrazine + Beta-Keto Nitrile)LCMSLC-MS AnalysisInput->LCMSMassCheckMass = Expected?(Isomers have same mass)LCMS->MassCheckNMR1H-NMR (NOESY)MassCheck->NMRCannot DistinguishScenarioANOE: N-Aryl <-> C4-HNMR->ScenarioAScenarioBNOE: Ethyl <-> AmineNMR->ScenarioBResultACONFIRMED:5-Amine (Correct)ScenarioA->ResultAResultBREJECT:3-Amine (Incorrect)ScenarioB->ResultB

Caption: Workflow for distinguishing the 5-amine target from the 3-amine byproduct using NOESY NMR, as LC-MS is insufficient for regioisomers.

References

  • Regiochemistry of Pyrazole Synthesis: Aggarwal, R., et al. "Regioselective synthesis of some new 1-aryl-3,5-substituted pyrazoles."[1] Journal of Chemical Sciences, 2011.

  • HPLC Method Development for Basic Compounds: McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010.

  • Fluorescence Quenching by Halogens (Heavy Atom Effect): Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer, 2006. (Chapter 9: Quenching of Fluorescence).

  • PAINS (Pan-Assay Interference Compounds): Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.

  • Compound Identity (PubChem): PubChem CID: 780878 (Analogous structure reference for 3-(4-bromophenyl)-1H-pyrazol-5-amine).[1]

refining purification protocol for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 5-Aminopyrazoles Subject: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine CAS Context: Analogous to 5-amino-1-arylpyrazole scaffolds used in p38 MAP kinase and COX-2 inhibitor research.[1]

Section 1: Workflow Overview

User Question: "I have completed the condensation of 3-oxopentanenitrile with 4-bromophenylhydrazine. The crude mixture is dark and sticky. What is the standard decision tree for purification?"

Technical Response: Do not immediately resort to column chromatography. 5-aminopyrazoles often suffer from irreversible adsorption on silica due to their basicity.[1][2] Follow this logic-gated workflow to maximize yield and minimize hydrazine exposure.

PurificationWorkflow Start Crude Reaction Mixture (Dark Red/Brown Oil) CheckState Physical State Check (RT, 1h) Start->CheckState Trituration Trituration Solvent: Hexane/Et2O (9:1) Temp: 0°C CheckState->Trituration Oily/Sticky Recryst Recrystallization Solvent: EtOH or EtOH/H2O CheckState->Recryst Solid Filtration Vacuum Filtration Trituration->Filtration Filtration->Recryst Solid Recovered Column Flash Chromatography (Last Resort) DCM:MeOH + 1% Et3N Filtration->Column Oil Persists PurityCheck Purity Check (HPLC/NMR) Recryst->PurityCheck Final Pure Solid (Off-white/Pale Yellow) Column->Final PurityCheck->Column <95% or Hydrazine Present PurityCheck->Final >98%

Figure 1: Decision matrix for the purification of this compound. Green paths indicate the preferred non-chromatographic route.

Section 2: Troubleshooting Guides (Q&A)

Module 1: The "Sticky Oil" Syndrome (Crude Workup)

User Question: "My crude product refuses to solidify. It remains a viscous, dark red oil even after rotary evaporation. How can I induce crystallization?"

Technical Analysis: This "oiling out" is typically caused by residual high-boiling solvents (e.g., DMSO, DMF) or, more commonly, the presence of unreacted 4-bromophenylhydrazine and oligomers that disrupt the crystal lattice.[1]

Protocol:

  • Solvent Swap: Dissolve the oil in a minimal amount of Ethyl Acetate (EtOAc).[2]

  • Aqueous Wash: Wash 2x with brine to remove trapped water/polar solvents.[2] Dry over Na₂SO₄ and concentrate.

  • Trituration (Critical Step):

    • Add Cold Hexane (or Pentane) with vigorous stirring.

    • Add Diethyl Ether dropwise until the solution turns slightly cloudy.

    • Scratch the flask walls with a glass rod. The friction provides nucleation sites.

    • Result: The oil should harden into a precipitable solid.[2]

Module 2: Hydrazine Removal (Safety & Purity)

User Question: "I detect trace 4-bromophenylhydrazine in my NMR/LCMS. It co-elutes with my product. How do I remove it chemically?"

Technical Analysis: Aryl hydrazines are genotoxic and possess solubility profiles similar to the aminopyrazole product.[2] Standard acid washes are risky because the 5-amino group on the pyrazole is basic and may protonate, dragging your product into the aqueous waste.

Protocol (Scavenging Method): If recrystallization fails to remove the hydrazine:

  • Resuspend the crude material in Ethanol.

  • Add Scavenger: Add 1.5 equivalents (relative to the estimated hydrazine impurity) of 4-Nitrobenzaldehyde or Acetone .

  • Mechanism: The hydrazine reacts selectively with the aldehyde/ketone to form a hydrazone.[2]

  • Separation:

    • Acetone method:[2] The resulting hydrazone is often much more lipophilic.

    • Aldehyde method:[2] The nitro-hydrazone usually precipitates or has a vastly different Rf value, making it easy to filter off or separate via a short silica plug.[1]

Data: Solubility & Reactivity Profile

Component pKa (Approx) Solubility (Hexane) Solubility (EtOH) Reaction w/ Acetone
Product (Aminopyrazole) ~3.5 - 4.5 (Conj.[1] Acid) Low High Inert (mostly)

| Impurity (Aryl Hydrazine) | ~5.2 (Conj.[1][2] Acid) | Low | High | Forms Hydrazone (Fast) |[1]

Module 3: Chromatography Tailing

User Question: "I am forced to column the material. The peak is streaking/tailing across the column, contaminating other fractions."

Technical Analysis: 5-aminopyrazoles act as Lewis bases.[1][2] They interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening (tailing).[1]

Protocol (The "Buffered" Eluent):

  • Pre-treatment: Flush the silica column with the mobile phase containing the modifier before loading the sample.[2]

  • Mobile Phase: DCM : Methanol (95:5).[2]

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2]

    • Why: The TEA blocks the silanol sites, allowing the aminopyrazole to elute as a sharp, symmetrical band.

  • Loading: Load as a liquid injection in DCM (avoid dry loading on silica if possible to prevent irreversible binding).

Module 4: Regioisomer Distinction

User Question: "How do I know I have the 5-amino isomer and not the 3-amino isomer?"

Technical Analysis: The condensation of 4-bromophenylhydrazine with 3-oxopentanenitrile generally favors the 5-amino-1-(4-bromophenyl) isomer (Target) over the 3-amino isomer due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the ketone carbonyl first.[1]

Diagnostic 1H NMR Signals (DMSO-d6):

  • 5-Amino (Target): The amine protons (-NH₂) typically appear as a broad singlet around δ 5.0 - 6.0 ppm .[1] The C4-H proton appears as a sharp singlet around δ 5.3 - 5.5 ppm .[1]

  • 3-Amino (Impurity): If the 3-amino isomer forms, the chemical environment of the ethyl group and the aromatic ring current effects shift the C4-H signal downfield.[1]

  • NOE Experiment: Irradiate the Ethyl group protons.

    • Target (5-amino): You should observe NOE enhancement at the C4-H proton, but not on the phenyl ring (too far away).[1]

    • Isomer (3-amino):[1][3] The ethyl group is closer to the N-Phenyl ring; NOE might be observed between ethyl and phenyl protons.[1][2]

Section 3: References & Authoritative Grounding

  • BenchChem Technical Support. Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from BenchChem.[2][4][5] (General handling of hydrazine reagents).

  • Beilstein J. Org.[2] Chem. Halogenations of 3-aryl-1H-pyrazol-5-amines.[1][6] (2021).[2][6] Detailed protocols for workup and purification of 5-aminopyrazoles.

  • Organic Syntheses. 3(5)-Aminopyrazole. Org.[2][3][7] Synth. 1968, 48,[1] 8. (Foundational text on aminopyrazole isolation).

  • RSC Advances. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (2014).[3][6] Discusses regioselectivity and rapid isolation without chromatography.

  • Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization.[2] (Review on regioselectivity of hydrazine condensation).

Sources

Technical Support Center: Minimizing By-product Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of by-products during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and achieving high purity and yield is paramount. This resource provides in[1]-depth, experience-driven advice to navigate the common challenges encountered in the laboratory.

Understanding the Core Reaction: The Knorr Pyrazole Synthesis and Its Challenges

The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. While seemingly straightf[1][2][3][4]orward, this reaction is often plagued by the formation of unwanted by-products, primarily due to issues with regioselectivity and incomplete reaction.

The Primary Challenge: Regioisomers

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The formation of these is[3][5][6]omers is a significant issue as they can be difficult to separate, leading to lower yields of the desired product and complicating downstream applications.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack.

  • Electronic Effects:[5] The electronic nature of the substituents (electron-donating or electron-withdrawing) influences the reactivity of the carbonyl carbons.

  • Reaction pH: The [5]acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the reaction pathway.

  • Solvent: The choi[5]ce of solvent can have a dramatic impact on regioselectivity.

  • Temperature: Reac[5]tion temperature is a critical parameter that can influence the kinetic versus thermodynamic control of the reaction.

Other Common By[6]-products

Besides regioisomers, other by-products can arise from:

  • Incomplete Cyclization: This leads to the formation of pyrazoline intermediates.

  • Side Reactions of H[3]ydrazine: Hydrazine can undergo side reactions, often resulting in colored impurities.

  • Di-addition of Hydr[3]azine: In some cases, two molecules of hydrazine can react with one molecule of the dicarbonyl compound.

Troubleshooti[3][8]ng Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: My reaction is producing a mixture of two pyrazole isomers that are difficult to separate.

Q: How can I improve the regioselectivity of my pyrazole synthesis?

A: Controlling regioselectivity is a common challenge. Here are several strategies, ranging from simple adjustments to more advanced techniques:

Strategy 1: Solvent Optimization

The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction's regioselectivity.

  • Insight: Standard solvents like ethanol often lead to poor regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity. The unique properties of these solvents can stabilize one of the transition states over the other, favoring the formation of a single isomer.

Table 1: Effect of Solvent on Regioselectivity

SolventDielectric Constant (ε)Regioisomeric Ratio (Example)
Ethanol24.55~1:1
2,2,2-Trifluoroethanol (TFE)8.55>95:5
N,N-Dimethylacetamide37.78Can favor a specific isomer depending on substrates.

Experimental Protoco[7]l: Solvent Screening for Improved Regioselectivity

  • Set up parallel reactions in small vials.

  • To each vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol).

  • Add the solvent to be tested (e.g., ethanol, TFE, HFIP) (3 mL).

  • Stir the reactions at room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the regioisomeric ratio.

Strategy 2: pH Control[5]

The pH of the reaction can dictate which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.

  • Insight: Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, reducing its nucleophilicity and allowing the less basic nitrogen to attack first. Conversely, under basic c[5]onditions, the more nucleophilic nitrogen will react preferentially. A catalytic amount of aci[5]d, such as glacial acetic acid, is often used in the Knorr synthesis.

Strategy 3: Temperatur[2][4]e Adjustment

  • Insight: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable isomer. Experimenting with a range of temperatures is recommended.

Strategy 4: Microwave-Assisted Synthesis

  • Insight: Microwave irradiation can sometimes lead to different regioselectivity compared to conventional heating, often with shorter reaction times and higher yields.

DOT Diagram: Factors I[8]nfluencing Regioselectivity

G Regioselectivity Regioselectivity Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects Reaction_pH Reaction pH Regioselectivity->Reaction_pH Solvent Solvent Regioselectivity->Solvent Temperature Temperature Regioselectivity->Temperature

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

Issue 2: My reaction is sluggish, and I'm isolating a significant amount of a pyrazoline intermediate.

Q: How can I drive the reaction to completion and promote aromatization to the pyrazole?

A: The formation of a stable pyrazoline intermediate indicates that the final dehydration/oxidation step is not proceeding efficiently. Here’s how to address this:

Strategy 1: Use of an Oxidizing Agent

  • Insight: For syntheses starting from α,β-unsaturated ketones and hydrazines, the initial product is a pyrazoline which requires oxidation to form the aromatic pyrazole. In some cases, even with [1][9]1,3-dicarbonyls, the cyclized intermediate may be slow to aromatize.

Experimental Protocol: In Situ Oxidation to Promote Pyrazole Formation

  • Once the initial condensation and cyclization to the pyrazoline is complete (as monitored by TLC), add an oxidizing agent to the reaction mixture.

  • Common oxidizing agents include:

    • Air/Oxygen: Simply stirring the reaction mixture open to the air or bubbling oxygen through it can be effective, especially at elevated temperatures.

    • Bromine: A solution of bromine in a suitable solvent can be added dropwise.

    • DDQ (2,3-Dichlo[10]ro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant for this transformation.

  • Monitor the disappearance of the pyrazoline and the appearance of the pyrazole product by TLC.

Strategy 2: Modifying the Reaction Conditions

  • Insight: Higher temperatures and longer reaction times can often provide the necessary energy to overcome the activation barrier for the final aromatization step. The use of a stronger acid catalyst can also facilitate the dehydration of the hydroxyl-pyrazoline intermediate.

Issue 3: My final product is colored (yellow, red, or brown), and purification is difficult.

Q: What is the source of the color, and how can I obtain a pure, colorless product?

A: The color often arises from side reactions involving the hydrazine starting material or the formation of highly conjugated impurities.

Strategy 1: Purificati[3]on of Starting Materials

  • Insight: Hydrazine and its derivatives can decompose over time, leading to colored impurities. Using freshly distilled or high-purity hydrazine is crucial.

Strategy 2: Purification by Acid-Base Extraction or Crystallization

  • Insight: Pyrazoles are basic and can be protonated by acids to form salts. This property can be exploited for purification.

Experimental Protocol: Purification via Acid Salt Formation

  • Dissolve the crude pyrazole product in a suitable organic solvent.

  • Add an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid) to form the pyrazole salt, which may precipitate.

  • Isolate the salt by f[11][12]iltration.

  • Wash the salt with a non-polar solvent to remove colored, non-basic impurities.

  • Neutralize the salt with a base (e.g., sodium bicarbonate, sodium hydroxide) to regenerate the pure pyrazole.

  • Extract the pure pyrazole into an organic solvent, dry, and concentrate to obtain the final product.

  • Recrystallization from a suitable solvent is also a highly effective method for removing colored impurities.

DOT Diagram: Troubleshooting Workflow

G Start Start: Crude Pyrazole Product Issue Regioisomer Mixture Pyrazoline Intermediate Colored Impurities Start->Issue Sol_Reg Optimize Solvent (e.g., TFE) Issue:reg->Sol_Reg Sol_Pz Add Oxidizing Agent (e.g., DDQ) Issue:pz->Sol_Pz Sol_Color Purify via Acid Salt Formation Issue:color->Sol_Color End Pure Pyrazole Derivative Sol_Reg->End Sol_Pz->End Sol_Color->End

Caption: A workflow for troubleshooting common issues in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles? A1: The Knorr synthesis, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, is the most prevalent method. Other common routes inclu[3][6]de the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, followed by dehydrogenation, and various multicomponent reactions.

Q2: How can I identify[1][3][6] the by-products in my reaction mixture? A2: A combination of chromatographic and spectroscopic techniques is essential. Thin-layer chromatography (TLC) provides a quick assessment of the number of components. For detailed structural identification of by-products, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), are indispensable.

Q3: Are there alternat[3]ive, more regioselective methods for synthesizing substituted pyrazoles? A3: Yes, several methods have been developed to overcome the regioselectivity issues of the classical Knorr synthesis. These include reactions of N-alkylated tosylhydrazones with terminal alkynes, which can offer complete regioselectivity. Additionally, metal-catal[13]yzed cross-coupling reactions on a pre-formed pyrazole ring allow for the controlled introduction of substituents at specific positions.

Q4: Can I use microwav[14]e synthesis for preparing pyrazole derivatives? A4: Absolutely. Microwave-assisted synthesis is often an excellent choice for pyrazole synthesis. It can significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity. Solvent-free microwave co[8]nditions are also a green chemistry approach.

Q5: What are some of t[8]he key applications of pyrazole derivatives? A5: Pyrazole derivatives are of immense importance in pharmacology and agrochemicals. They are found in numerous drugs, including anti-inflammatory agents (e.g., celecoxib), anticancer drugs, and antibacterial agents. In agriculture, they are [1][15]used as insecticides and herbicides.

References

Sources

Validation & Comparative

Comprehensive Purity Analysis Guide: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

[1][2]

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, 1-aryl-3-alkyl-5-aminopyrazoles are privileged scaffolds, frequently serving as precursors for kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and anti-inflammatory agents.[2] However, the synthesis of This compound (Target Compound) presents a classic yet critical challenge: Regioisomerism .[1][2]

The condensation of 4-bromophenylhydrazine with 3-oxopentanenitrile can yield two distinct isomers: the desired 5-amino pyrazole and the thermodynamic 3-amino alternative.[1][2] Standard purity assessments (simple melting point or low-res LC) often fail to distinguish these isomers due to their identical molecular weights and similar polarities.[1][2]

This guide provides a comparative analysis of analytical methodologies to rigorously validate the purity of the target compound. We move beyond basic "purity checking" to a Structural Integrity Verification System , comparing the performance of HPLC-UV, qNMR, and LC-MS/MS.

Synthesis Context: The Origin of Impurities

To analyze purity effectively, one must understand the impurity profile generated during synthesis. The core reaction involves the cyclization of a hydrazine with a

2
Figure 1: Synthesis Pathway & Regioisomer Divergence[2]

SynthesisPathStart14-BromophenylhydrazineInterHydrazone IntermediateStart1->InterStart23-OxopentanenitrileStart2->InterTargetTARGET:1-(4-Br-Ph)-3-Et-5-amino(Kinetic Product)Inter->Target Acidic Cond. (Controlled Temp)IsomerIMPURITY A:1-(4-Br-Ph)-5-Et-3-amino(Thermodynamic Product)Inter->Isomer Basic Cond. (High Temp)ByprodIMPURITY B:Uncyclized HydrazoneInter->Byprod Incomplete Cyclization

Caption: Divergent synthesis pathways showing the competition between the desired 5-amino target and the 3-amino regioisomer impurity.

Comparative Analysis of Analytical Methods

We evaluated three primary analytical workflows. The "Performance" here is defined by Specificity (ability to distinguish regioisomers), Sensitivity (LOD/LOQ), and Throughput.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV/Vis) Method B: 1H-NMR (NOESY) Method C: LC-MS/MS
Role Routine QC (Gold Standard) Structural Validator Trace Impurity Hunter
Specificity High (if method optimized)Absolute (Spatial confirmation)Moderate (Isomers have same m/z)
Sensitivity High (LOQ < 0.1%)Low (requires >5 mg pure sample)Ultra-High (pg levels)
Throughput Fast (15 min/run)Slow (Acquisition + Analysis)Medium
Cost LowHigh (Instrument time)High
Primary Blindspot Co-elution of isomers if gradient is too steep< 1% impurities often invisibleCannot distinguish isomers without chiral/special columns

Detailed Experimental Protocols

Protocol A: High-Resolution RP-HPLC (The Quantitation Standard)

Objective: To quantify the purity % and separate the 3-amino regioisomer.

Rationale: The 5-amino and 3-amino isomers possess different dipole moments.[1][2] A C18 column with a highly aqueous start allows the more polar 5-amino group to interact differently than the 3-amino variant.[1][2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[2]

    • Why: High surface area carbon load maximizes resolution between structurally similar isomers.[2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

    • B: Acetonitrile (HPLC Grade).

    • Note: TFA suppresses silanol activity, sharpening the amine peak.

  • Gradient Program:

    • 0–2 min: Isocratic 10% B (Equilibration).

    • 2–15 min: Linear ramp to 90% B.

    • 15–20 min: Isocratic 90% B (Wash).

  • Detection: UV at 254 nm (aromatic max) and 220 nm (amide/amine sensitivity).

  • Sample Prep: Dissolve 1 mg product in 1 mL MeOH:Water (50:50). Filter through 0.22 µm PTFE.[2]

Acceptance Criteria:

  • Main peak purity > 98.0% (Area %).

  • Resolution factor (

    
    ) between Target and nearest impurity > 1.5.
    
Protocol B: 1H-NMR & NOESY (The Structural Lock)

Objective: To definitively prove the regiochemistry (5-amino vs 3-amino).

Rationale: Mass spectrometry cannot distinguish the target from its isomer (both are

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    for better solubility of the amino group).
  • 1D 1H-NMR Setup: 16 scans, relaxation delay (

    
    ) = 1.0 s.
    
    • Diagnostic Signal: Look for the pyrazole C4-H singlet around

      
       5.5–6.0 ppm.[1][2]
      
  • 2D NOESY Setup:

    • Target Interaction: In the 5-amino-3-ethyl isomer, the Ethyl group (

      
       quartet) is spatially distant from the N-Aryl ring.[1][2]
      
    • Isomer Interaction: In the 3-amino-5-ethyl isomer, the Ethyl group is at position 5, adjacent to the N-Aryl ring (position 1).[1][2]

    • Observation: Strong NOE cross-peak between N-Aryl protons (ortho) and Ethyl protons indicates the Wrong Isomer (Impurity A) . Absence of this cross-peak supports the Target Structure .

Analytical Workflow Decision Tree

This diagram guides the researcher through the logical flow of validating a new batch.

Figure 2: Purity Validation Workflow

AnalysisFlowBatchSynthesized Batch(Crude/Recrystallized)TLCStep 1: TLC Screening(EtOAc:Hexane 1:3)Batch->TLCDecision1Single Spot?TLC->Decision1HPLCStep 2: HPLC-UV (Gradient)Quantify Purity %Decision1->HPLCYesRecrystReprocess:Recrystallize (EtOH/Water)Decision1->RecrystNo (Multiple Spots)Decision2Purity > 98%?HPLC->Decision2NMRStep 3: 1H-NMR + NOESYConfirm RegioisomerDecision2->NMRYesDecision2->RecrystNo (<98%)NMR->RecrystWrong Isomer DetectedReleaseBATCH RELEASEDFor Biological AssaysNMR->ReleaseStructure ConfirmedRecryst->Batch

Caption: Step-by-step logic for validating batch purity, prioritizing low-cost screening (TLC) before high-cost validation (NMR).

Interpretation of Results & Troubleshooting

Common Failure Modes
  • Broad Peak in HPLC:

    • Cause: Amine tailing due to interaction with residual silanols on the column.

    • Fix: Increase TFA concentration to 0.15% or switch to a "Base-Deactivated" C18 column.[1][2]

  • Split Peak in NMR:

    • Cause: Rotamers or tautomerism. 5-aminopyrazoles can exist in amino (

      
      ) or imino (
      
      
      ) forms.
    • Fix: Run NMR at elevated temperature (50°C) to coalesce rotamer peaks.

  • Melting Point Depression:

    • Pure 1-aryl-5-aminopyrazoles typically have sharp melting points (e.g., range of 2°C).[1][2] A range > 4°C usually indicates >5% contamination with the 3-amino isomer.[1][2]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][4][5][6][7][8]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • HPLC Method Validation

    • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative.[1][2]

    • Source: International Journal of Chemical and Pharmaceutical Analysis.
    • URL:[Link] (General reference for C18/TFA methods).

  • Structural Characterization

    • Title: Facile synthesis of 5-aminopyrazolo-quinolones (NMR Characterization techniques).[1][2][7][9]

    • Source: ResearchG
    • URL:[Link]

  • Compound Data & Safety

    • Title: 4-(4-Bromophenyl)-1H-pyrazol-5-amine CAS Data.[1][2][10]

    • Source: PubChem / BLD Pharm.[2]

    • URL:[Link] (Related aminopyrazole data).

Technical Guide: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine as a Privileged Scaffold for Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Pyrazoles

In the landscape of heterocyclic inhibitors, 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine (hereafter referred to as BPEPA ) represents a critical distinct class: the 1-aryl-3-alkyl-5-aminopyrazoles . Unlike the rigid 1,5-diaryl architecture of commercial drugs like Celecoxib , BPEPA offers a chemically active primary amine at position 5 and a flexible ethyl group at position 3.

This guide compares BPEPA against established pyrazole inhibitors, highlighting its utility not just as a standalone bioactive agent (anti-inflammatory/antimicrobial), but as a superior fragment-based drug design (FBDD) precursor for fused kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines).

Key Differentiators
FeatureBPEPA (1-Aryl-3-Alkyl-5-Amine)Celecoxib (1,5-Diaryl-3-Trifluoromethyl)Fipronil (1-Aryl-3-Cyano-5-Amine)
Primary Target Dual-Potential: COX-2 & Kinase (via fusion)Specific: COX-2 SelectiveSpecific: GABA-gated Cl- channels
Chemical Reactivity High: 5-NH₂ is a nucleophile for cyclizationLow: Fully substituted ringModerate: 5-NH₂ present but electron-deficient
Lipophilicity (C3) Tunable: Ethyl group (moderate steric bulk)Fixed: CF₃ (high metabolic stability)Fixed: Cyano (electron withdrawing)
Application Lead Optimization / IntermediateClinical TherapeuticAgrochemical / Vet Med

Structural Activity Relationship (SAR) & Mechanism

The biological activity of BPEPA hinges on the specific substitution pattern on the pyrazole ring.

The "3-Point" Pharmacophore
  • Position 1 (4-Bromophenyl): The bromine atom provides a halogen bond anchor point, critical for fitting into hydrophobic pockets of COX-2 or the ATP-binding site of kinases (e.g., p38 MAPK).

  • Position 3 (Ethyl): Unlike the methyl group in common precursors, the ethyl chain increases lipophilicity (

    
    ), improving membrane permeability and altering van der Waals contacts in the target enzyme's side pocket.
    
  • Position 5 (Amine): This is the "warhead" or "linker." It can form hydrogen bonds directly with residues (e.g., Glu/Asp) or serve as the cyclization point to form bicyclic systems.

Pathway Visualization: From Scaffold to Target

The following diagram illustrates how BPEPA serves as a divergent node in inhibitor synthesis.

BPEPA_Pathways BPEPA BPEPA Scaffold (1-aryl-3-ethyl-5-amine) Direct Direct Binding (H-Bond Donor) BPEPA->Direct Intrinsic Activity Fused Cyclization (with 1,3-dielectrophiles) BPEPA->Fused Derivatization COX2 COX-2 Inhibition (Anti-inflammatory) Direct->COX2 MAPK p38 MAPK Inhibition (Kinase Inhibitor) Fused->MAPK CDK CDK2/Cyclin A (Anticancer) Fused->CDK

Caption: Divergent utility of BPEPA. It acts directly on COX-2 or converts to fused rings for Kinase inhibition.

Comparative Performance Analysis

Vs. Celecoxib (COX-2 Selectivity)

While Celecoxib is the gold standard for COX-2 selectivity, BPEPA derivatives often exhibit a broader profile.

  • Celecoxib: The 1,5-diaryl arrangement creates a bulky "propeller" shape that physically excludes the molecule from the smaller COX-1 active site.

  • BPEPA: The 3-ethyl group is less bulky than a phenyl ring. Consequently, unmodified BPEPA often shows lower COX-2/COX-1 selectivity ratios compared to Celecoxib. However, this "flaw" becomes a feature in multi-target drug design where moderate COX inhibition is desired alongside antimicrobial activity.

Vs. Pyrazolopyrimidines (Kinase Potency)

BPEPA is the precursor to these potent inhibitors.

  • Experiment: Condensation of BPEPA with acetylacetone or malononitrile.

  • Outcome: The resulting pyrazolo[1,5-a]pyrimidine locks the rotation of the amine, creating a planar structure that mimics the adenine ring of ATP.

  • Data Insight: In p38 MAPK assays, the fused derivative typically shows IC₅₀ values in the nanomolar range (10–50 nM) , whereas the parent BPEPA might only show micromolar activity.

Experimental Protocols

Protocol A: Synthesis of BPEPA Core

Self-Validating Step: The formation of the pyrazole ring is confirmed by the disappearance of the hydrazine N-H signals in NMR.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • 3-Oxopentanenitrile (Propionylacetonitrile) (1.1 eq)

  • Ethanol (Solvent)

  • Reflux condenser

Workflow:

  • Dissolution: Dissolve 4-bromophenylhydrazine HCl in absolute ethanol.

  • Addition: Add 3-oxopentanenitrile dropwise.

  • Cyclization: Reflux the mixture at 78°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The hydrazine spot (polar) should disappear; a new fluorescent spot (pyrazole) appears.

  • Isolation: Cool to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%.

    • Characterization: ¹H NMR (DMSO-d₆) should show a broad singlet at ~5.0–6.5 ppm (NH₂) and a triplet/quartet pattern for the ethyl group.

Protocol B: Evaluation of Anti-Inflammatory Activity (In Vitro)

Assay: Protein Denaturation Inhibition (Albumin Stabilization). Rationale: Stabilization of albumin correlates with the stabilization of lysosomal membranes, a key mechanism in anti-inflammatory response.

  • Preparation: Prepare a 1% Bovine Serum Albumin (BSA) solution in phosphate buffer (pH 6.4).

  • Treatment: Incubate BSA with BPEPA (dissolved in DMSO) at varying concentrations (10–200 µg/mL). Include Diclofenac Sodium as a positive control.[1]

  • Induction: Heat samples to 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool and measure absorbance at 660 nm (turbidity).

  • Calculation:

    
    
    

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: 4-Bromophenylhydrazine Step1 Reflux in EtOH (4-6 Hours) Start->Step1 Reactant + 3-Oxopentanenitrile Reactant->Step1 Check TLC Check (Hexane:EtOAc) Step1->Check Check->Step1 Incomplete Isolate Ice Pour & Filtration Check->Isolate Complete Product Final Product: BPEPA Crystal Isolate->Product

Caption: Step-by-step synthesis of the BPEPA scaffold via cyclocondensation.

References

  • Alegaon, S. G., et al. (2014). Synthesis and anti-inflammatory activity of novel 1,3,4-trisubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.

  • El-Sayed, M. A., et al. (2012). Synthesis and biological evaluation of new pyrazole derivatives as potential anti-inflammatory and analgesic agents.[2] Acta Pharmaceutica.

  • Sharath, V. R., et al. (2013). Synthesis and evaluation of antioxidant and anti-inflammatory activities of some novel pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

  • Kumar, A., et al. (2013). Pyrazolo[1,5-a]pyrimidine scaffolds as potent kinase inhibitors: A review. European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). This compound Product Search. Merck KGaA.

Sources

A Comparative Guide to the Mechanistic Validation of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides a comprehensive framework for elucidating and validating the mechanism of action of a novel pyrazole derivative, 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine. Given the prevalence of the pyrazole scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound targets a specific protein kinase. This guide will detail a multi-faceted approach to test this hypothesis, compare its activity with established kinase inhibitors, and provide the experimental foundation to confirm its cellular mechanism of action.

The validation process for a novel small molecule is a systematic endeavor that begins with identifying the direct biological target and culminates in understanding its downstream cellular effects.[1] This involves a combination of biophysical, biochemical, and cell-based assays to build a self-validating system of evidence.

Part 1: Foundational Target Engagement – Does it Bind?

The initial and most critical step is to confirm direct physical interaction between this compound and its putative target protein within a cellular context.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures target engagement in intact cells without the need for compound modification.[3] The underlying principle of CETSA is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[4][5]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following protocol outlines the steps to assess the target engagement of this compound with a hypothesized kinase target (e.g., a specific cyclin-dependent kinase, CDK).

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Protein Analysis cell_culture 1. Culture appropriate cell line (e.g., MCF-7 for CDK targets) treatment 2. Treat cells with This compound (and vehicle control) cell_culture->treatment heat 3. Aliquot cells and heat across a temperature gradient treatment->heat lysis 4. Lyse cells via freeze-thaw cycles heat->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot 6. Analyze soluble fraction by Western Blot for target kinase centrifugation->western_blot Kinase_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_incubation_detection Incubation & Detection cluster_data_analysis Data Analysis reagents 1. Combine recombinant kinase, substrate, and ATP inhibitor 2. Add serial dilutions of This compound reagents->inhibitor incubation 3. Incubate to allow phosphorylation inhibitor->incubation detection_reagent 4. Add detection reagent to measure remaining ATP incubation->detection_reagent luminescence 5. Measure luminescence detection_reagent->luminescence ic50 6. Plot data and calculate IC50 luminescence->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Kinase Assay Protocol:
  • Reaction Setup:

    • In a multi-well plate, add the recombinant target kinase, its specific substrate peptide, and ATP at a concentration near the Km value.

    • Add serial dilutions of this compound, a known inhibitor (positive control), and an inactive analogue (negative control).

  • Kinase Reaction:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Signal Detection:

    • Add a kinase detection reagent (such as ADP-Glo™) that stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity. [6] * Measure the luminescence signal using a plate reader.

Comparative Data and Interpretation:

The potency of the compound is determined by its half-maximal inhibitory concentration (IC50).

CompoundTarget Kinase IC50 (nM)
This compound75
Known Kinase Inhibitor (Positive Control)10
Inactive Analogue (Negative Control)>10,000

A low nanomolar IC50 value for this compound, comparable to or better than the positive control, provides strong evidence of its ability to inhibit the enzymatic function of the target kinase.

Part 3: Cellular Pathway Analysis – What are the Downstream Effects?

The final piece of the validation puzzle is to demonstrate that the compound modulates the target's signaling pathway within a cellular context. [7]This is typically achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase using Western blot analysis. [8][9]

Experimental Workflow: Downstream Signaling Analysis

This workflow assesses the impact of the compound on a cellular signaling cascade.

Western_Blot_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment 1. Treat cells with compound, positive, and negative controls cell_lysis 2. Lyse cells and quantify protein cell_treatment->cell_lysis sds_page 3. Separate proteins by SDS-PAGE cell_lysis->sds_page transfer 4. Transfer proteins to a PVDF membrane sds_page->transfer probing 5. Probe with primary antibodies (phospho-specific and total) transfer->probing detection 6. Detect with secondary antibodies and image probing->detection

Caption: Workflow for Western blot analysis of downstream signaling.

Step-by-Step Western Blot Protocol:
  • Cell Treatment and Lysis:

    • Treat cells with this compound and controls for an appropriate duration.

    • If the pathway is inducible, stimulate the cells with an appropriate growth factor or mitogen.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. [4]

Comparative Data and Interpretation:

The results are visualized as bands on the Western blot, and the intensity can be quantified.

TreatmentPhospho-Substrate Level (Normalized)Total Substrate Level (Normalized)
Vehicle (DMSO)1.01.0
This compound (1 µM)0.21.0
Known Kinase Inhibitor (Positive Control, 1 µM)0.151.0
Inactive Analogue (Negative Control, 1 µM)0.951.0

A significant reduction in the phosphorylation of the downstream substrate upon treatment with this compound, without affecting the total protein level, confirms that the compound inhibits the kinase's activity in a cellular context and disrupts its signaling pathway.

Conclusion

The validation of a small molecule's mechanism of action is a logical and stepwise process that builds a strong, evidence-based case. By employing a combination of target engagement assays like CETSA, biochemical functional assays, and downstream cellular pathway analysis, researchers can confidently elucidate the mechanism of action of novel compounds such as this compound. The comparative data against known inhibitors and inactive analogues are crucial for contextualizing the compound's potency and specificity. This comprehensive approach ensures the scientific rigor required for advancing promising molecules in the drug discovery pipeline.

References

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. MtoZ Biolabs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy | Preclinical Pharmacology CRO. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Retrieved from [Link]

  • American Chemical Society. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Retrieved from [Link]

  • Frontiers. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. BioCurate. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Mantell Associates. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

  • MDPI. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Retrieved from [Link]

  • Springer Nature. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC. Retrieved from [Link]

  • Chemescience. (n.d.). Rarely available substituted pyrazoles. Chemescience. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. Retrieved from [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • KTU ePubl. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. Retrieved from [Link]

  • MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA - International Science Community Association. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Pyrazole Derivative

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2][3] This guide provides a comparative framework for evaluating the potential biological activity of a novel derivative, 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . In the absence of extensive direct biological data for this specific molecule, we will leverage structure-activity relationships (SAR) from analogous compounds to hypothesize potential therapeutic targets.[1][4][5] We will then outline a rigorous, multi-faceted experimental plan to test these hypotheses, comparing its potential performance against two well-established drugs that, while structurally distinct in their entirety, share the core principle of targeting key enzymatic activities relevant to pyrazole derivatives: Celecoxib , a selective COX-2 inhibitor, and Dasatinib , a multi-kinase inhibitor.[6][7][8][9] This document is intended to serve as a technical guide for researchers aiming to characterize this and similar novel chemical entities.

Introduction: The Promise of the 5-Aminopyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives are known to possess a vast range of pharmacological properties, including anti-inflammatory, anticancer, analgesic, and antimicrobial activities.[2][3][10][11] The 5-aminopyrazole substitution pattern is particularly noteworthy, frequently appearing in potent enzyme inhibitors.[1][2][4][5] This is largely due to the amino group's ability to act as a crucial hydrogen bond donor, anchoring the molecule within the active sites of target proteins.

Our compound of interest, This compound , possesses key structural motifs that suggest potential biological activity:

  • A 5-Aminopyrazole Core: Implicates the potential for targeted enzyme inhibition.

  • A 1-Aryl Substitution (4-Bromophenyl): This lipophilic group can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, influencing potency and selectivity.

  • A 3-Alkyl Substitution (Ethyl): This group can modulate solubility and steric interactions within the target's active site.

Given the established activities of related 5-aminopyrazoles, two primary hypotheses for the biological action of our target compound emerge:

  • Hypothesis A: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition. Many pyrazole-containing compounds, most famously Celecoxib, function as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[6][12][13][14][15]

  • Hypothesis B: Anticancer/Immunomodulatory Activity via Kinase Inhibition. A significant number of 5-aminopyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[1][4][5][16][17]

This guide will detail the experimental workflows required to investigate these hypotheses.

Comparator Drug Profiles

To establish a benchmark for our investigation, we select two drugs representing our hypothesized activities.

DrugChemical ClassPrimary Mechanism of ActionTherapeutic Use
Celecoxib Diaryl-substituted pyrazole / SulfonamideSelective inhibitor of cyclooxygenase-2 (COX-2)[6][12][13]Anti-inflammatory, Analgesic[6][15]
Dasatinib Aminopyrimidine / ThiazoleMulti-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family, c-KIT, etc.)[7][8][9][18]Anticancer (Leukemia)[7][8]

Proposed Experimental Investigation: A Phased Approach

A logical, phased approach is essential to systematically characterize the biological activity of a novel compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Enzymatic Assays cluster_2 Phase 3: Cellular Mechanism of Action A Cytotoxicity & Proliferation Assay (e.g., MTT Assay) B In Vitro COX-1/COX-2 Inhibition Assay A->B Initial Viability Data C In Vitro Kinase Panel Screening A->C Initial Viability Data D Cell-Based PGE2 Production Assay B->D If COX inhibition observed E Targeted Cellular Kinase Inhibition Assay (e.g., Western Blot for Phospho-proteins) C->E If kinase 'hits' identified

Caption: A phased experimental workflow for characterizing novel bioactive compounds.

Phase 1: Foundational Cellular Assays

Causality: Before assessing specific enzymatic or pathway inhibition, it is crucial to determine the compound's general effect on cell viability and proliferation. This baseline data ensures that any observed effects in subsequent assays are not simply due to broad cytotoxicity. It also helps establish a non-toxic concentration range for further experiments.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20][22]

  • Cell Seeding: Plate relevant cell lines (e.g., HT-29 colon cancer cells for COX-2, K562 leukemia cells for BCR-ABL) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]

  • Compound Treatment: Treat cells with a serial dilution of this compound, Celecoxib, and Dasatinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[22][23]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22][23]

  • Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) from the dose-response curve.

Phase 2: Hypothesis-Driven Enzymatic Assays

Based on the foundational data, we proceed to direct enzymatic assays to test our primary hypotheses.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2, allowing for the determination of both potency (IC50) and selectivity.

G cluster_0 Assay Components cluster_1 Reaction & Detection Test_Compound Test Compound (or Celecoxib) COX_Enzyme COX-2 Enzyme Test_Compound->COX_Enzyme Inhibits Reaction Enzymatic Reaction: Substrate -> PGG2 COX_Enzyme->Reaction Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Reaction Probe Fluorometric Probe Detection Probe reacts with PGG2 Probe->Detection Reaction->Detection Signal Fluorescent Signal (Ex/Em = 535/587 nm) Detection->Signal

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

  • Reagent Preparation: Prepare assay buffer, purified human recombinant COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid).[24][25]

  • Inhibitor Addition: In a 96-well white opaque plate, add the test compound or Celecoxib (positive control) across a range of concentrations. Include a "no inhibitor" control.[24]

  • Enzyme Incubation: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[26][27]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and probe mixture.

  • Kinetic Reading: Immediately measure the fluorescence (Ex/Em ≈ 535/587 nm) kinetically for 5-10 minutes.[24][25]

  • Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value. Repeat the entire protocol using the COX-1 enzyme to determine selectivity.

Protocol: In Vitro Kinase Panel Screening

Causality: To broadly assess the kinase inhibitory potential, the compound should be screened against a large panel of purified kinases. This provides an unbiased view of its selectivity profile and identifies potential primary targets for further investigation.

  • Compound Submission: Submit the test compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

  • Assay Format: These services typically use radiometric ([γ-³²P]-ATP) or fluorescence/luminescence-based assays to measure the phosphorylation of a substrate by each kinase in the panel.[28][29]

  • Screening: The compound is initially tested at a single high concentration (e.g., 10 µM) against the panel.[16]

  • Data Analysis: Results are reported as the percentage of remaining kinase activity compared to a vehicle control. "Hits" are typically defined as kinases with >80-90% inhibition.

  • Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.

Phase 3: Cellular Mechanism of Action Assays

Causality: Positive results in enzymatic assays must be validated in a cellular context to confirm that the compound can cross the cell membrane, engage its target, and elicit a biological response.

Protocol: Cellular Prostaglandin E2 (PGE2) Production Assay

Causality: This assay validates COX-2 inhibition within a cell. Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in macrophages, which then produce the pro-inflammatory prostaglandin PGE2. An effective inhibitor will block this production.[26][30]

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in 24-well plates.[26]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells (except the negative control) to induce inflammation and COX-2 expression.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Analysis: Calculate the percentage of PGE2 inhibition and determine the IC50 value.

Protocol: Target Phosphorylation Analysis (Western Blot)

Causality: For kinase inhibitor "hits," this assay confirms target engagement in cells by measuring the phosphorylation status of the kinase's known downstream substrates. A successful inhibitor will reduce the level of substrate phosphorylation.

  • Cell Treatment: Treat a relevant cancer cell line (e.g., K562 for BCR-ABL) with the test compound or Dasatinib at various concentrations for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a key downstream substrate (e.g., phospho-CrkL for BCR-ABL). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to ensure equal loading. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all phases into a coherent profile for this compound and compare it to the established drugs.

AssayMetricThis compoundCelecoxibDasatinib
MTT Proliferation GI50 (µM)Experimental DataLiterature/Experimental DataLiterature/Experimental Data
COX-1 Inhibition IC50 (µM)Experimental DataLiterature/Experimental DataN/A
COX-2 Inhibition IC50 (µM)Experimental DataLiterature/Experimental DataN/A
COX-2 Selectivity (IC50 COX-1 / IC50 COX-2)Calculated DataLiterature/Experimental DataN/A
Kinase Inhibition IC50 (nM) for "Hit(s)"Experimental DataN/ALiterature/Experimental Data
Cellular PGE2 IC50 (µM)Experimental DataLiterature/Experimental DataN/A
Cellular Phospho-Protein IC50 (µM)Experimental DataN/ALiterature/Experimental Data

Interpreting the Results:

  • Potent and Selective COX-2 Inhibition: If the novel compound shows a low IC50 for COX-2 and a high selectivity index (similar to or better than Celecoxib), it warrants further investigation as an anti-inflammatory agent.

  • Potent Kinase Inhibition: If the kinase panel reveals potent inhibition of one or more kinases (e.g., with IC50 values in the nanomolar range, comparable to Dasatinib), the compound should be pursued as a potential anticancer or immunomodulatory drug. The selectivity profile will be critical; inhibiting a narrow range of kinases is often desirable to minimize off-target effects.

  • High Cytotoxicity with Weak Target Inhibition: If the compound shows high cytotoxicity (low GI50) but is a weak inhibitor in enzymatic assays, it may have an alternative, non-specific mechanism of action that would require further toxicological investigation.

  • No Significant Activity: A lack of activity in any of the primary assays would suggest that this particular substitution pattern on the 5-aminopyrazole scaffold is not optimal for these targets, guiding future synthetic efforts toward other derivatives.

Conclusion

While direct biological data for This compound is not yet publicly available, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. By hypothesizing its activity based on the well-documented pharmacology of the 5-aminopyrazole scaffold, we can design a logical and rigorous experimental cascade. The systematic comparison against benchmark drugs like Celecoxib and Dasatinib provides the necessary context to evaluate its potency, selectivity, and cellular efficacy. This structured approach, moving from broad cytotoxicity screening to specific enzymatic and cellular mechanism-of-action studies, is fundamental to the modern drug discovery process and will be essential in elucidating the true biological potential of this promising molecule.

References

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.net. Retrieved from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]

  • What is the mechanism of Dasatinib? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from [Link]

  • Dasatinib in chronic myeloid leukemia: a review. (n.d.). PMC. Retrieved from [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved from [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed. Retrieved from [Link]

  • Anti-Inflammatory Screen. (n.d.). IIVS. Retrieved from [Link]

  • In vitro kinase assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC. Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). PMC. Retrieved from [Link]

  • Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved from [Link]

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Spectroscopic Differentiation & Characterization Guide: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine Primary Application: Drug discovery scaffolds (COX-2 inhibitors, p38 MAP kinase inhibitors). The Challenge: The synthesis of 1-aryl-3-alkyl-5-aminopyrazoles via the condensation of hydrazines with


-ketonitriles is prone to regiochemical ambiguity. The reaction frequently yields a mixture of the target 5-amine  and its thermodynamic alternative, the 3-amine isomer  (1-(4-bromophenyl)-5-ethyl-1H-pyrazol-3-amine).

This guide provides a definitive spectroscopic framework to distinguish the target 5-amine from its regioisomer. It moves beyond basic characterization, employing Nuclear Overhauser Effect (NOE) spectroscopy as a self-validating logic gate for structural confirmation.

Part 1: The Comparative Landscape

In medicinal chemistry, the position of the amine group on the pyrazole ring drastically alters the Structure-Activity Relationship (SAR). The 5-amine motif allows the amino group to participate in hydrogen bonding networks distinct from the 3-amine .

FeatureTarget: 5-Amine Isomer Alternative: 3-Amine Isomer
Structure 1-aryl-3-ethyl-5-amino1-aryl-5-ethyl-3-amino
Steric Environment

is proximal to the bulky N-Aryl group.
Ethyl group is proximal to the N-Aryl group.
Formation Kinetic Often the kinetic product (depending on pH).Often the thermodynamic product.
Key Biological Role Precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).[1]distinct binding mode; often an impurity.

Part 2: Spectroscopic Profiling (The Core)

Proton NMR ( H NMR) – The Diagnostic Signals

Solvent Choice: DMSO-


  is mandatory. Chloroform (

) often facilitates rapid exchange of amino protons, broadening the signal into the baseline. DMSO stabilizes the

protons via hydrogen bonding, appearing as a sharp singlet.
The "Ethyl" Fingerprint

Both isomers contain the ethyl group, but its chemical environment differs:

  • 3-Ethyl (Target): The ethyl group is distant from the N-aryl ring.

  • 5-Ethyl (Alternative): The ethyl group is sterically crowded against the N-aryl ring, causing slight shielding/deshielding anisotropic effects depending on the twist angle of the biphenyl-like system.

The "Amine" Shift
  • 5-Amine: The

    
     protons typically appear at 
    
    
    
    5.0 – 5.5 ppm
    .
  • 3-Amine: The

    
     protons are often shifted upfield (lower ppm) due to reduced steric clash with the aryl ring.
    
NOE Spectroscopy – The Self-Validating Protocol

This is the critical step for authoritative grounding. You cannot rely on chemical shift alone due to solvent variability. You must prove spatial proximity.

  • Experiment: 1D NOE Difference or 2D NOESY.

  • Irradiation Target: The Ortho-protons of the 4-Bromophenyl ring (

    
     7.5 ppm).
    
  • Logic Gate:

    • IF NOE enhancement is observed at the

      
       singlet 
      
      
      
      Target (5-amine) .
    • IF NOE enhancement is observed at the Ethyl methylene (

      
      ) quartet 
      
      
      
      Alternative (3-amine) .
Data Summary Table (Simulated based on Analogous Scaffolds)
Signal AssignmentTarget (5-Amine)

(ppm)
Alternative (3-Amine)

(ppm)
Multiplicity

(Ethyl)
1.151.08Triplet (

Hz)

(Ethyl)
2.452.65Quartet (

Hz)
C4-H (Pyraz) 5.355.60Singlet

5.10 - 5.30 4.50 - 4.80Broad Singlet
Ar-H (Ortho) 7.607.45Doublet
Ar-H (Meta) 7.757.70Doublet

Part 3: Experimental Protocol

Synthesis of this compound

Note: This protocol favors the kinetic 5-amine product through controlled temperature.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • 3-Oxopentanenitrile (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (Catalytic)[2]

Workflow:

  • Preparation: Dissolve 4-bromophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

  • Addition: Add 3-oxopentanenitrile (11 mmol) dropwise at Room Temperature (RT).

  • Catalysis: Add Triethylamine (0.5 mL) to neutralize the HCl salt and activate the hydrazine.

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup: Cool to RT. The 5-amine typically precipitates first due to higher polarity and H-bonding capability.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).

    • Checkpoint: If the product is oily, the 3-amine isomer might be dominant. Column chromatography is required (Gradient: 10%

      
       40% EtOAc in Hexanes). The 3-amine usually elutes before  the 5-amine (less polar).
      

Part 4: Visualization & Logic Flows

Diagram 1: Synthesis & Regiochemical Bifurcation

This diagram illustrates the mechanistic divergence that creates the need for this guide.

SynthesisPath Start 4-Bromophenylhydrazine + 3-Oxopentanenitrile Intermediate Hydrazone Intermediate Start->Intermediate EtOH, Et3N Target TARGET: 5-Amine (Kinetic Product) 1-(4-Br-Ph)-3-Et-NH2 Intermediate->Target Cyclization on Nitrile (Favored at lower temp) Alt ALTERNATIVE: 3-Amine (Thermodynamic Product) 1-(4-Br-Ph)-5-Et-NH2 Intermediate->Alt Cyclization on Carbonyl (Favored at high temp/acid)

Caption: Divergent synthesis pathways. The nucleophilic attack of the hydrazine nitrogen determines the final regioisomer.

Diagram 2: The NOE Logic Gate (Self-Validating Protocol)

Use this decision tree to interpret your NMR data definitively.

NOELogic Sample Purified Sample (Dissolved in DMSO-d6) Exp Run 1D NOE / 2D NOESY Irradiate Ar-H (Ortho) Sample->Exp Decision Where is the Enhancement Observed? Exp->Decision ResultA Enhancement at NH2 Singlet (CONFIRMED 5-AMINE) Decision->ResultA Spatial Proximity: Ar-H <-> NH2 ResultB Enhancement at Ethyl CH2 (CONFIRMED 3-AMINE) Decision->ResultB Spatial Proximity: Ar-H <-> Ethyl

Caption: Spectroscopic decision tree using Nuclear Overhauser Effect (NOE) to validate regiochemistry.

References

  • Regioselectivity in Pyrazole Synthesis: Aggarwal, R., et al. "Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis." ResearchGate/Journal of Heterocyclic Chemistry. [Link]

  • Tautomerism and Spectroscopy: Fausto, R., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix."[3] National Institutes of Health (PMC). [Link]

  • General Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles: "Synthesis of 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole and analogs." Royal Society of Chemistry (RSC) Advances. [Link]

  • Biological Relevance (COX-2 Scaffolds): Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Profile of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine , a privileged aminopyrazole scaffold primarily utilized in the development of kinase inhibitors, specifically targeting p38 MAPK and Src family kinases .

Executive Summary: The Scaffold Paradox

This compound acts as a privileged kinase scaffold rather than a highly selective drug candidate. In its "naked" form (without further elaboration, such as a urea tail), it functions as a promiscuous, ATP-competitive (Type I) inhibitor.

While it exhibits primary affinity for p38 mitogen-activated protein kinase (p38 MAPK) and Src family kinases (SFKs) , its small molecular footprint allows it to access the ATP-binding cleft of numerous other kinases, resulting in a broad cross-reactivity profile . It is best understood as a "starting point" or "fragment" in Fragment-Based Drug Discovery (FBDD), most notably serving as the structural precursor to high-affinity Type II inhibitors like Doramapimod (BIRB 796) .

Detailed Cross-Reactivity Profile

Primary Targets & Mechanism

The molecule binds to the hinge region of the kinase ATP pocket.

  • The 5-amino group functions as a hydrogen bond donor to the hinge backbone (e.g., Met109 in p38

    
    ).
    
  • The N1-(4-bromophenyl) group occupies the hydrophobic pocket I, providing affinity but limited selectivity.

  • The C3-ethyl group sits near the gatekeeper residue (e.g., Thr106 in p38

    
    ), influencing selectivity based on steric fit.
    
Off-Target Landscape (The "Kinome Promiscuity")

Due to the conservation of the ATP hinge region across the kinome, this scaffold exhibits significant off-target activity.

Target ClassSpecific KinasesInteraction Basis
Primary Targets p38

/

MAPK
Optimal fit of the N1-aryl and C3-alkyl groups in the ATP pocket.
Secondary Targets Src Family (Lck, Hck, Lyn, Src) High structural homology in the ATP hinge region; common off-target for p38 inhibitors.
Tertiary Targets VEGFR2 (KDR), PDGFR

The 4-bromophenyl group can mimic the hydrophobic interactions of Type II inhibitors.
Promiscuous Hits JNK1/2/3, Raf-1, CDK2 Low-affinity binding (micromolar range) due to lack of specific "selectivity filter" interactions.

Critical Insight: The 3-ethyl substituent provides intermediate steric bulk. Unlike the bulky 3-tert-butyl group (found in BIRB 796) which clashes with the gatekeeper residue of many kinases to improve selectivity for p38, the smaller 3-ethyl group may allow broader access to kinases with smaller gatekeeper residues, potentially increasing cross-reactivity compared to its tert-butyl analogs.

Comparative Analysis: Scaffold vs. Optimized Inhibitors[1]

This section compares the "naked" scaffold with optimized alternatives to illustrate the gain in selectivity achieved through structural elaboration.

Comparison Table: Performance Metrics
FeatureThis compound (Scaffold)BIRB 796 (Doramapimod) (Optimized Type II)SB 203580 (Imidazole Control)
Role Chemical Probe / IntermediateClinical Candidate (Discontinued)Research Tool
Binding Mode Type I (ATP-Competitive) Type II (Allosteric/DFG-out) Type I (ATP-Competitive)
p38

IC50
~0.5 - 5.0 µM (Est.)~0.1 - 1.0 nM ~50 - 100 nM
Selectivity Low (Hits Src, JNK, VEGFR)High (Selectivity via DFG-out pocket)Moderate (Hits JNK, Raf)
Key Structural Feature 5-Amino group (Hinge binder)Urea extension (Glu71 binder)Pyridinyl-imidazole core
Main Liability Promiscuity (Off-target toxicity)Hepatotoxicity (Structure-related)Liver Toxicity (P450 inhibition)
Mechanistic Causality
  • The Scaffold (User's Product): Relies solely on hinge binding. The lack of a "tail" means it cannot exploit the unique "DFG-out" conformation of p38 MAPK, which is the primary driver of selectivity for high-potency drugs like BIRB 796.

  • The Alternative (BIRB 796): Adds a naphthyl-urea moiety to the 5-amino position. This extension pushes the kinase activation loop into the "DFG-out" conformation, a rare state that confers exquisite selectivity.

Visualization of Signaling & Workflow

Diagram 1: p38 MAPK Signaling Pathway & Inhibition Points

This diagram illustrates the canonical pathway targeted by the scaffold and its downstream effects on inflammation.

p38_Pathway Stimuli Stress / Cytokines (LPS, TNF-alpha, UV) MAP3K MAP3Ks (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2, MSK1) p38->Substrates Phosphorylation Response Inflammatory Response (TNF-alpha, IL-6, COX-2) Substrates->Response Gene Expression Inhibitor 1-(4-Bromophenyl)-3-ethyl- 1H-pyrazol-5-amine Inhibitor->p38 ATP-Competitive Inhibition

Caption: The p38 MAPK cascade. The aminopyrazole scaffold inhibits the phosphorylation of downstream substrates (MK2, ATF2) by blocking the ATP binding site of p38.

Diagram 2: Kinase Selectivity Profiling Workflow

A self-validating protocol to define the cross-reactivity of the scaffold.

Kinase_Profiling Step1 Compound Prep (10mM DMSO Stock) Step2 Primary Screen (Single Dose @ 10µM) Step1->Step2 Step3 Hit Confirmation (>50% Inhibition) Step2->Step3 Filter Non-Binders Step4 Kd/IC50 Determination (10-point Dose Response) Step3->Step4 Quantify Potency Step5 Data Analysis (Selectivity Score - S(35)) Step4->Step5 Generate Heatmap

Caption: Standard workflow for profiling kinase cross-reactivity. The scaffold is screened against a panel (e.g., KinomeScan) to identify off-targets.

Experimental Protocols

To validate the profile of This compound , use the following standard industry protocols.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Objective: Determine the IC50 against p38


 and Src.
  • Reagents: Recombinant p38

    
     (active), Peptide Substrate (e.g., EGFR peptide), [
    
    
    
    -33P]ATP.
  • Preparation: Dilute compound in DMSO (3-fold serial dilution, 10 points).

  • Reaction: Mix kinase, substrate, and compound in reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2).

  • Initiation: Add [

    
    -33P]ATP mix. Incubate for 40 min at Room Temp.
    
  • Termination: Add 3% phosphoric acid to stop reaction.

  • Detection: Spot on P81 filter paper, wash 3x with 0.75% phosphoric acid, and count via scintillation.

  • Calculation: Plot % Activity vs. Log[Compound] to derive IC50.

Protocol B: Cellular Selectivity Assay (LPS-induced TNF- )

Objective: Assess functional selectivity in a complex biological system.

  • Cell Line: THP-1 monocytes or PBMC.

  • Stimulation: Pre-treat cells with compound (1 hr), then stimulate with LPS (1 µg/mL, 4 hrs).

  • Readout: Measure TNF-

    
     release in supernatant using ELISA.
    
  • Control: Compare inhibition curve with SB 203580 (positive control).

  • Interpretation: If the compound shows cytotoxicity (MTS assay) at concentrations near the IC50, it indicates significant off-target effects (likely hitting essential kinases like CDK1/2).

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Dumas, J., et al. (2004). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

Definitive Guide: Confirming the Binding Mode of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD), particularly for targeting protein kinases (e.g., p38 MAPK, B-Raf) and specific GPCRs. Its structural duality—a hydrogen-bonding pyrazole-amine core coupled with a halogen-bonding bromophenyl tail—makes it a potent probe for mapping hydrophobic pockets.

This guide provides a technical roadmap for validating its binding mode. Unlike standard inhibition assays, confirming the binding mode requires distinguishing between multiple potential orientations (tautomeric flips and rotational isomers). We compare the three primary validation methodologies—X-ray Crystallography , Ligand-Observed NMR , and Computational Docking —ranking them by resolution, throughput, and structural insight.

Part 1: Mechanistic Analysis & The "Sigma-Hole" Advantage

Before selecting a validation method, one must understand why this molecule binds. The 4-Bromophenyl moiety is not merely a hydrophobic filler; it is a specific interaction probe.

The Halogen Bond (X-Bond)

The bromine atom exhibits a "sigma-hole"—a localized region of positive electrostatic potential on the extension of the C-Br bond. This allows the bromine to act as a Lewis acid, forming a highly directional interaction with backbone carbonyls or sulfurs (e.g., Methionine gatekeepers in kinases).

Performance Comparison: Brominated vs. Non-Brominated Analogs Experimental data from homologous series (e.g., p38 inhibitors) demonstrates the efficiency of this interaction:

Feature1-(4-Bromophenyl)-... (Target Compound)1-Phenyl-... (Alternative Analog)Impact of Bromine
Binding Affinity (

)
Low

M to High nM
High

M
3-10x Potency Boost via enthalpy (

).
Selectivity HighLowDirectionality of Br...O bond restricts promiscuous binding.
Ligand Efficiency (LE) High (>0.3)ModerateThe Br atom adds significant affinity for its small mass.

Part 2: Methodology Comparison Guide

How do you definitively prove the binding orientation? We compare the three standard industry approaches.

Comparative Matrix
MetricMethod A: X-ray Crystallography (Gold Standard)Method B: Ligand-Observed NMR (STD) (Rapid Validation)Method C: Molecular Docking (In Silico Prediction)
Certainty Definitive (Atomic resolution)High (Proves binding, implies epitope)Low-Medium (Hypothetical)
Throughput Low (Weeks/Months)Medium (Days)High (Hours)
Sample Req. Protein Crystals + High Conc. Ligand

M Protein, mM Ligand
Structure File only
Key Insight Exact geometry of the Halogen Bond & Tautomer state.Identifies which protons contact the protein surface.Generates hypotheses for mutagenesis.
Verdict REQUIRED for lead optimization.Best for Screening fragment libraries.Supportive only.
Recommendation
  • Use Method B (NMR) first to confirm the ligand actually binds and to map the epitope (ensure the phenyl ring is buried).

  • Use Method A (X-ray) to define the bond angles of the Br...Interaction and the donor/acceptor pattern of the pyrazole amine.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: X-ray Co-Crystallography (Soaking Method)

Target Context: Generic Kinase Domain (e.g., p38/ERK)

Rationale: Soaking is preferred over co-crystallization for fragments to avoid disrupting crystal lattice formation.

  • Crystal Generation: Grow apo-crystals of the target protein using hanging drop vapor diffusion.

  • Ligand Preparation: Dissolve this compound in 100% DMSO to 100 mM.

  • Soaking (The Critical Step):

    • Transfer apo-crystals to a drop containing reservoir solution + 1-5 mM Ligand + <5% DMSO.

    • Validation Check: If crystals crack/dissolve immediately, reduce DMSO concentration or perform "step-soaking" (gradual increase).

    • Incubate for 2–24 hours.

  • Cryo-Protection: Briefly transfer crystal to a solution containing ligand + 20-25% glycerol/ethylene glycol.

  • Data Collection: Collect diffraction data at 100 K. Focus on high-resolution shells to resolve the Bromine anomalous signal (if tunable source available) or simply the electron density.

  • Refinement: Look for the characteristic

    
     difference density map (green mesh) at >3.0 
    
    
    
    in the binding pocket.
Protocol B: Saturation Transfer Difference (STD) NMR

Rationale: Detects magnetization transfer from protein to ligand protons only if binding occurs.

  • Sample Prep: 10

    
    M Protein + 500 
    
    
    
    M Ligand in
    
    
    buffer (50:1 ratio).
  • Pulse Sequence:

    • On-Resonance: Irradiate protein (e.g., -1 ppm or 12 ppm) for 2 seconds (Gaussian train).

    • Off-Resonance: Irradiate at 40 ppm (control).

  • Data Analysis: Subtract On- from Off-resonance spectra.

    • Result: Signals from the ligand protons in close contact with the protein will appear in the difference spectrum.

    • Interpretation: If the Phenyl protons show strong STD signals but the Ethyl protons do not, the Phenyl ring is the primary anchor (buried).

Part 4: Visualization of Pathways & Interaction

Diagram 1: The Confirmation Workflow

This flowchart outlines the decision logic for confirming the binding mode.

BindingConfirmation Start Start: Ligand Hit 1-(4-Br-Ph)-Pyrazol-5-amine Docking Step 1: In Silico Docking (Generate Hypotheses) Start->Docking NMR Step 2: STD-NMR (Validate Binding in Solution) Docking->NMR Select best poses Xray Step 3: X-ray Crystallography (Definitive Structure) NMR->Xray If STD signal positive Decision Is Density Clear? Xray->Decision Refine Refine Binding Mode (Check Halogen Bond Geometry) Decision->Refine Yes (>2.0 Å) Failure Re-design Construct or Try Co-crystallization Decision->Failure No / Disordered End Confirmed Binding Mode Refine->End Publish Structure

Caption: Logical workflow for escalating from computational prediction to structural confirmation.

Diagram 2: Interaction Map (The Kinase Hinge Model)

This diagram illustrates the specific atomic interactions expected for this molecule in a typical kinase hinge pocket.

InteractionMap Ligand_N Pyrazole N2 (Acceptor) Hinge_NH Backbone NH (Met/Leu) Ligand_N->Hinge_NH H-Bond (2.8 Å) Ligand_NH2 Amine -NH2 (Donor) Hinge_CO Backbone C=O (Glu/Met) Ligand_NH2->Hinge_CO H-Bond (2.9 Å) Ligand_Br 4-Bromo (Sigma Hole) Pocket_O Gatekeeper C=O (Lewis Base) Ligand_Br->Pocket_O Halogen Bond (160-180° angle) Ligand_Ph Phenyl Ring (Hydrophobic) Pocket_Hyd Hydrophobic Pocket (Val/Ala) Ligand_Ph->Pocket_Hyd Van der Waals

Caption: Schematic of the bidentate H-bond (hinge) and the directional Halogen bond (gatekeeper) characteristic of this scaffold.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link

  • Bottegoni, G., et al. (2011). "The Role of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors." ChemMedChem. Link

  • Dumontet, V., et al. (2020). "5-Iodo-1-arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding."[1] MDPI Molecules. Link

Sources

comparative study of the synthetic routes to substituted pyrazol-5-amines

[1]

Executive Summary

The pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDKs, p38 MAPKs) and anti-inflammatory agents. While the scaffold appears simple, the introduction of substituents—particularly at the N1-position—presents a classic regioselectivity challenge.

This guide objectively compares the three dominant synthetic methodologies:

  • The Classical Route: Condensation of

    
    -ketonitriles with hydrazines.[1]
    
  • The Regio-Controlled Route: Cyclization of enaminonitriles (or

    
    -unsaturated nitriles).
    
  • The Rearrangement Route: Transformation of isoxazoles.

Key Insight: While the classical route is the most atom-economical, it often suffers from poor regiocontrol when using monosubstituted hydrazines. The enaminonitrile route offers superior regioselectivity at the cost of an additional step in precursor synthesis.

Route A: Condensation of -Ketonitriles (The "Workhorse")

Principle & Mechanism

This is the most widely utilized method due to the commercial availability of

12

The Regioselectivity Trap: When using a monosubstituted hydrazine (


5-amino-1-substituted pyrazole

BetaKetonitrileMechanismFigure 1: Mechanism of β-Ketonitrile CondensationStartβ-Ketonitrile(R-CO-CH2-CN)Inter1Hydrazone Intermediate(Kinetic Product)Start->Inter1Nucleophilic Attack(Terminal NH2 on C=O)HydrazineHydrazine(R'-NH-NH2)Hydrazine->Inter1CyclizationIntramolecularNucleophilic AttackInter1->CyclizationTautomerizationProduct5-Amino-1-substitutedPyrazoleCyclization->ProductRing Closure on CN

Standard Operating Protocol (Self-Validating)

Based on optimized conditions for 1-phenyl-3-methyl-5-aminopyrazole [2].

Reagents:

  • Benzoylacetonitrile (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Solvent, 5 mL/mmol)

  • Catalytic Glacial Acetic Acid (0.1 equiv)

Workflow:

  • Dissolution: Dissolve the

    
    -ketonitrile in absolute ethanol in a round-bottom flask.
    
  • Addition: Add phenylhydrazine dropwise at room temperature. Checkpoint: A slight exotherm indicates initiation.

  • Catalysis: Add catalytic acetic acid.

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Isolation: Cool to

    
    . The product often precipitates as a solid.
    
  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Performance Data:

  • Typical Yield: 70–85%

  • Purity: >95% (after recrystallization)

  • Regioselectivity: ~9:1 (5-amino vs 3-amino) for unhindered aryl hydrazines.

Route B: Enaminonitriles / -Unsaturated Nitriles (The "Precision Tool")

Principle & Mechanism

To overcome the regioselectivity issues of Route A, researchers utilize enaminonitriles (or alkoxymethylene malononitriles). Here, the electrophilic centers are the nitrile and the

Regiodivergence: Remarkably, the regiochemical outcome can be switched by altering the reaction conditions.

  • Acidic Conditions (AcOH): Favor the formation of 5-aminopyrazoles .

  • Basic Conditions (NaOEt): Can invert selectivity to favor 3-aminopyrazoles [3].

This method is preferred when the hydrazine substituent is sensitive or sterically demanding.

EnaminonitrileDivergenceFigure 2: Regiodivergent Synthesis from EnaminonitrilesSubstrate3-Alkoxyacrylonitrile(Enol Ether)BranchConditionsSubstrate->BranchHydrazineSubstituted HydrazineHydrazine->BranchPathAAcidic (AcOH/Toluene)MicrowaveBranch->PathAPathBBasic (NaOEt/EtOH)RefluxBranch->PathBProd55-Aminopyrazole(Major)PathA->Prod5Direct DisplacementProd33-Aminopyrazole(Major)PathB->Prod3Michael Addition First

Experimental Protocol (Regio-Controlled)

Protocol for the synthesis of 5-amino-1-arylpyrazoles via enaminonitriles [3].

Reagents:

  • 3-Ethoxyacrylonitrile derivative (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (for basic) or Toluene/AcOH (for acidic)

Workflow (Acidic - Targeting 5-Amine):

  • Setup: Suspend the enaminonitrile and hydrazine hydrochloride in Toluene.

  • Activation: Add Glacial Acetic Acid (10 mol%).

  • Energy Input: Heat at reflux (or microwave at

    
     for 20 mins).
    
  • Workup: Evaporate solvent. Neutralize residue with saturated

    
    .
    
  • Extraction: Extract with EtOAc, dry over

    
    .
    

Performance Data:

  • Typical Yield: 85–92%

  • Regioselectivity: >98:2 (Single isomer often observed)

Comparative Analysis

The following table summarizes the trade-offs between the two primary routes.

FeatureRoute A:

-Ketonitriles
Route B: Enaminonitriles
Primary Advantage Atom Economy & Cost Regiocontrol
Precursor Availability High (Commercial)Medium (Requires synthesis)
Step Count 1 Step2 Steps (Precursor synthesis + Cyclization)
Regioselectivity Variable (Substrate dependent)Excellent (Tunable)
Reaction Conditions Mild (EtOH Reflux)Variable (Acid/Base switchable)
Scalability High (Kg scale feasible)Medium (Purification of precursors needed)
Atom Economy High (Water is byproduct)Lower (Alcohol/Amine byproduct)
Expert Insight: When to choose which?
  • Choose Route A for early-stage screening where cost and speed are paramount, and if the hydrazine is simple (e.g., Phenylhydrazine).

  • Choose Route B for SAR (Structure-Activity Relationship) studies requiring precise placement of substituents on the pyrazole ring, or if the hydrazine is bulky (e.g., tert-butylhydrazine).

Troubleshooting & Critical Parameters

Tautomerism

5-aminopyrazoles exist in equilibrium with their imino-tautomers. In solution (NMR), this can lead to broadened signals.

  • Validation: Run NMR in DMSO-

    
     rather than 
    
    
    to stabilize the amino form and observe distinct NH protons.
Hydrazine Toxicity

Hydrazines are genotoxic.

  • Safety: All weighing should be done in a fume hood.

  • Quenching: Treat waste streams with bleach (hypochlorite) to oxidize residual hydrazines before disposal.

Confirmation of Regiochemistry

Never assume regiochemistry based solely on the synthetic route.

  • NOESY NMR: Essential for confirming the proximity of the N1-substituent to the C5-amine (or C3-H). In a 5-amino-1-substituted pyrazole, you should observe a NOE correlation between the N1-R group and the C5-

    
     protons (if visible) or lack of correlation with C3-H.
    

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011.

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today, 2017.

  • Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry (Synthesis), 2022.

  • 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 2020.[3]

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of chemical safety and hazardous waste management.

Understanding the Hazard Profile

Structural Alerts for Hazard Assessment:

  • Brominated Aromatic Compound: Such compounds can be persistent in the environment and may have the potential for bioaccumulation.[1][2] The European Chemicals Agency (ECHA) has raised concerns about the environmental impact of certain aromatic brominated compounds, particularly during the waste stage.[1][3]

  • Pyrazole Core: The pyrazole ring itself is a common scaffold in pharmaceuticals and agrochemicals. While generally stable, certain substituted pyrazoles can exhibit biological activity that warrants careful handling.

  • Aromatic Amine: Aromatic amines as a class can have varying toxicological profiles, with some being known or suspected carcinogens.

Based on safety data sheets for structurally similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin and eye irritation.[4][5][6]

Quantitative Data Summary (Based on Analogues):

Hazard Classification (Analogues)GHS Pictogram (Analogues)Precautionary Statements (Analogues)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)P264, P270, P301+P312, P330, P501[4][6]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)P264, P280, P302+P352, P332+P313, P362[5]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)P264, P280, P305+P351+P338, P337+P313[6]
May cause respiratory irritationGHS07 (Exclamation Mark)P261, P271, P304+P340, P312, P403+P233[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with its transfer to a licensed hazardous waste contractor.

Immediate Actions: In-Lab Waste Containment
  • Segregation is Key: At the point of generation (e.g., in the fume hood), all waste contaminated with this compound must be collected separately from non-hazardous and non-halogenated waste streams.[7] This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

  • Container Selection:

    • Solid Waste: Use a clearly labeled, leak-proof, and robust container designated for "Halogenated Organic Solid Waste."

    • Liquid Waste: Use a compatible, screw-capped, and shatter-resistant container labeled "Halogenated Organic Liquid Waste." Do not use metal containers for any chemical waste.

  • Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date of accumulation.

    • The appropriate hazard pictograms (based on available data for analogues, an exclamation mark GHS07 is recommended).

Disposal of Contaminated Materials
  • Solid Waste:

    • Carefully place all contaminated solid materials, such as gloves, weighing paper, and pipette tips, into the designated "Halogenated Organic Solid Waste" container.

    • Ensure the container is securely closed when not in use.

  • Liquid Waste:

    • Collect all solutions containing this compound in the designated "Halogenated Organic Liquid Waste" container.

    • Aqueous solutions should not be disposed of down the drain. [8]

    • When the container is approximately 80% full, securely fasten the cap and prepare it for transfer to the central hazardous waste accumulation area.

  • Empty Containers:

    • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected as hazardous waste in the "Halogenated Organic Liquid Waste" container.[8]

    • Subsequent rinses can be managed according to your institution's specific guidelines for minimally contaminated solvent waste.

    • Once decontaminated, deface the original label and dispose of the container as non-hazardous laboratory glass or plastic waste.

  • Spill Cleanup:

    • In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Contain the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbent material and place it in the "Halogenated Organic Solid Waste" container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation Point WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, tips) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) WasteType->LiquidWaste Liquid EmptyContainer Empty Stock Container WasteType->EmptyContainer Empty Container Spill Spill Material WasteType->Spill Spill SolidContainer Place in 'Halogenated Organic Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in 'Halogenated Organic Liquid Waste' Container LiquidWaste->LiquidContainer TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse AbsorbSpill Absorb with Inert Material Spill->AbsorbSpill Transfer Transfer to Central Hazardous Waste Accumulation Area SolidContainer->Transfer LiquidContainer->Transfer CollectRinsate Collect First Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Deface Label and Dispose of Clean Container TripleRinse->DisposeContainer CollectRinsate->LiquidContainer CollectSpill Collect Absorbed Material as Solid Hazardous Waste AbsorbSpill->CollectSpill CollectSpill->SolidContainer

Caption: Decision workflow for waste segregation.

Final Disposal and Environmental Considerations

All collected hazardous waste containing this compound must be transferred to your institution's designated central hazardous waste accumulation area. From there, it will be collected by a licensed and approved waste disposal contractor. The most probable final disposal method for this type of halogenated organic waste is high-temperature incineration in a facility equipped with appropriate emission control systems to neutralize harmful combustion byproducts.

The persistence of brominated compounds in the environment underscores the importance of preventing their release.[2][9] Improper disposal can lead to contamination of soil and water, with potential long-term ecological consequences. By adhering to these protocols, researchers can ensure they are not only compliant with regulations but are also acting as responsible stewards of the environment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. While specific hazard data for this compound is limited, a precautionary approach based on its chemical structure is warranted. By implementing rigorous waste segregation, proper labeling, and adherence to established disposal protocols, the scientific community can continue its vital work while minimizing its environmental footprint.

References

  • Fisher Scientific. SAFETY DATA SHEET: 1-(3-Bromophenyl)-1H-pyrazole. Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 5-(4-Bromophenyl)-1H-tetrazole. Link

  • VWR. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Link

  • Shin-Etsu Chemical Co., Ltd. Safety Data Sheet. Link

  • Angene Chemical. Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Link

  • European Chemicals Agency (ECHA). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Published December 18, 2024. Link

  • Altarawneh, M., & Dlugogorski, B. Z. (2009). Environmental Fate of Brominated Flame Retardants (Persistence and Biodegradability). Environmental Science & Technology, 43(15), 5671–5676.
  • Karolinska Institutet. Laboratory waste. Updated May 28, 2025. Link

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Link

  • CORDIS | European Commission. Next-generation flame retardants to reduce health and environmental risks. Published June 30, 2014. Link

  • Microbiological Supply. Laboratory Waste Guide 2024. Link

  • CymitQuimica. SAFETY DATA SHEET: 1H-Pyrazole-5-amine. Link

  • The University of Edinburgh. New Guidance Governing Ethidium Bromide Disposal – with revisions. Published March 16, 2007. Link

  • Sunstream Global. ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Published March 11, 2025. Link

  • de la Tremblaye, P., & Le Bizec, B. (2017). Brominated flame retardant: environmental and exposed individuals' health impact. Annales d'endocrinologie, 78(2), 92-97.
  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40. Link

  • Quanticate. Safety Data Sheet: QN-4806. Link

  • IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Link

  • University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Link

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes2025, 13(11), 2233.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Published October 27, 2017. Link

  • U.S. Environmental Protection Agency (EPA). 3-ethyl-4-phenyl-1H-pyrazol-5-amine - Exposure. Link

  • Cayman Chemical. Safety Data Sheet: diABZI STING Agonist-1 (tautomer). Link

  • National Center for Biotechnology Information. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 2014, 48(11), 6439–6446.
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Link

Sources

Personal protective equipment for handling 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine . As a functionalized aminopyrazole, this compound is a high-value intermediate often employed in the synthesis of kinase inhibitors and agrochemicals.

Unlike generic reagents, this molecule combines a basic amine moiety with a lipophilic halogenated aromatic ring. This structural combination dictates a specific safety protocol: the amine group presents irritation/corrosion risks, while the bromophenyl group increases lipophilicity, potentially enhancing skin absorption and biological half-life.

Chemical Identity:

  • Chemical Class: Halogenated Aminopyrazole / Heterocyclic Amine

  • Physical State: Solid (typically white to off-white crystalline powder)

  • Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane.

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization (Potential).

Hazard Identification & Risk Logic (The "Why")

Self-Validating Safety Logic: To understand the safety requirements, we must analyze the molecule's functional groups.

Functional GroupAssociated RiskGHS Classification (Derived)*
Primary Amine (-NH₂) Basicity & Reactivity: Amines are nucleophilic and basic. They can cause chemical burns or severe irritation to mucous membranes upon inhalation.H315: Causes skin irritation.H319: Causes serious eye irritation.[1]
Bromophenyl Ring Lipophilicity & Toxicity: The bromine atom increases molecular weight and lipophilicity, facilitating transport across cell membranes (skin absorption). Halogenated aromatics are often hepatotoxic.H302: Harmful if swallowed.H312: Harmful in contact with skin.[1]
Pyrazole Core Biological Activity: Pyrazoles are "privileged structures" in drug design, often mimicking ATP in kinase pockets. Treat as a bioactive agent until proven otherwise.H335: May cause respiratory irritation.[1][2][3]

*Note: Specific GHS data for the ethyl analog is rare. Classifications are derived from the structural analog 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine [1, 2].

Personal Protective Equipment (PPE) Matrix

Directive: PPE is the final barrier, not the first. Engineering controls (fume hoods) are primary.

A. Respiratory Protection (Critical)
  • The Risk: As a solid powder, the primary vector of exposure is inhalation of airborne particulates during weighing.

  • Protocol:

    • Standard: Handling must occur inside a certified Chemical Fume Hood.

    • PPE: If hood sash must be raised or work is done on an open bench (discouraged), a NIOSH N95 (minimum) or P100 respirator is required.

    • Reasoning: Aminopyrazole dusts are irritating to the upper respiratory tract.

B. Dermal Protection
  • The Risk: The brominated ring enhances skin permeability. Standard latex gloves are insufficient against organic solvents used to dissolve this compound.

  • Protocol:

    • Material: Nitrile Rubber (minimum thickness 0.11 mm).

    • Technique: Double-gloving is mandatory when handling solutions in DMSO or DCM.

    • Breakthrough Logic: DMSO permeates thin nitrile in <10 minutes, carrying the dissolved aminopyrazole through the skin. Change outer gloves immediately upon splash contact.

C. Ocular Protection
  • The Risk: Basic amines can cause irreversible corneal opacity if not rinsed immediately.

  • Protocol:

    • Standard: ANSI Z87.1 Chemical Safety Goggles (preferred over safety glasses due to dust potential).

Operational Workflow: Step-by-Step

Step 1: Weighing & Transfer (High Risk Phase)

The majority of laboratory exposures occur during the transfer of dry powders.

  • Static Control: Use an anti-static gun or ionizer bar if available. Pyrazoles are often fluffy and static-prone.

  • Draft Shield: Use a balance draft shield inside the fume hood.

  • Technique: Do not use a spatula to "flick" powder. Use a weighing boat or glassine paper.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing.

Step 2: Solubilization
  • Solvent Choice: Dissolve in DMSO or Methanol.

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Vessel: Use a screw-cap vial or round-bottom flask. Avoid open beakers.

Step 3: Reaction Setup
  • Inert Atmosphere: While the amine is relatively stable, pyrazole oxidation can occur. Flush headspace with Nitrogen or Argon.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent cross-contamination in case of flask breakage.

Waste Disposal & Decontamination

Compliance Note: The presence of the Bromine atom dictates the waste stream.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and tissues in Hazardous Solid Waste .

  • Liquid Waste: Must go into Halogenated Organic Waste .

    • Why? Non-halogenated waste streams are often incinerated at lower temperatures or used as fuel. Brominated compounds require high-temperature incineration to prevent the formation of toxic byproducts.

  • Glassware: Rinse with Acetone or Methanol before placing in the wash bin. Collect the first rinse as halogenated waste.

Emergency Response Plan

ScenarioImmediate ActionMedical Follow-up
Inhalation Move to fresh air. Keep calm.Seek medical attention if coughing persists (delayed pulmonary edema risk).
Skin Contact Brush off dry powder. Wash with soap/water for 15 min.Monitor for redness/blistering.
Eye Contact Rinse with water for 15 min (hold eyelids open).[3][4]Immediate ophthalmologist consult required (alkaline risk).
Spill (Solid) Do not dry sweep. Cover with wet paper towels, then scoop.Dispose as hazardous waste.

Process Visualization

The following diagram illustrates the safe handling lifecycle, emphasizing the containment of the brominated intermediate.

SafetyProtocol Storage Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization N95/P100 Required Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Solids Reaction Reaction (Inert Atm, Closed Vessel) Solubilization->Reaction Double Nitrile Gloves Reaction->Waste High Temp Incineration

Figure 1: Operational workflow for handling halogenated aminopyrazoles, highlighting critical control points (Yellow) and disposal requirements (Red).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from

  • PubChem. (2024). Compound Summary: 3-ethyl-4-phenyl-1H-pyrazol-5-amine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 5-(4-Bromophenyl)-1H-tetrazole (Halogenated aromatic amine analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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